Butyrolactone V
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-4-hydroxy-2-[[(3S)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O8/c1-23(2)18(26)11-15-10-13(4-9-17(15)31-23)12-24(22(29)30-3)19(20(27)21(28)32-24)14-5-7-16(25)8-6-14/h4-10,18,25-27H,11-12H2,1-3H3/t18-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXYYYUKWBLFQH-MHECFPHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=CC(=C2)CC3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CC2=C(O1)C=CC(=C2)C[C@@]3(C(=C(C(=O)O3)O)C4=CC=C(C=C4)O)C(=O)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of γ-Butyrolactone from Maleic Anhydride: A Technical Guide
Introduction
γ-Butyrolactone (GBL) is a versatile chemical intermediate with significant industrial applications, serving as a solvent and a precursor in the synthesis of various chemicals, including N-methyl-2-pyrrolidone (NMP), N-vinyl-2-pyrrolidone (NVP), herbicides, and rubber additives.[1] A primary and industrially significant route for GBL production is the catalytic hydrogenation of maleic anhydride. This process is favored for its efficiency and the availability of the feedstock from the oxidation of n-butane or benzene. This guide provides an in-depth technical overview of the synthesis of GBL from maleic anhydride, focusing on reaction pathways, catalytic systems, experimental protocols, and key performance data for researchers and professionals in the field.
Reaction Pathways and Mechanism
The conversion of maleic anhydride to γ-butyrolactone is a multi-step hydrogenation process. The generally accepted reaction pathway involves the initial hydrogenation of the carbon-carbon double bond in maleic anhydride to form succinic anhydride (SA), which is a key intermediate. Subsequently, the succinic anhydride undergoes further hydrogenation to yield the final product, γ-butyrolactone.[2][3]
The overall reaction can be summarized as: C₄H₂O₃ (Maleic Anhydride) + 2H₂ → C₄H₄O₃ (Succinic Anhydride) + H₂ → C₄H₆O₂ (γ-Butyrolactone)
Under certain process conditions and with specific catalysts, GBL can be further hydrogenated to produce 1,4-butanediol (BDO) and tetrahydrofuran (THF).[4] The formation of by-products such as n-butanol and butyric acid can also occur, primarily from the over-hydrogenation or hydrogenolysis of GBL.[4] A plausible reaction pathway suggests that methane (CH₄) can be formed through the methanation of carbon monoxide (CO) generated during the reaction, rather than by the direct decarbonylation of intermediates.[5]
Catalytic Systems
The choice of catalyst is critical for achieving high selectivity and yield of GBL. The hydrogenation of maleic anhydride can be performed in both vapor and liquid phases, with catalyst selection varying accordingly.
-
Copper-Based Catalysts: These are the most widely used catalysts in industrial vapor-phase processes due to their high activity, selectivity, and cost-effectiveness.[6] Common formulations include copper-zinc oxides (CuO-ZnO) and copper chromite.[7][8] The presence of promoters like zinc, chromium, or cerium helps to stabilize the active metallic copper species and enhance catalytic performance.[9] For instance, Cu-Zn-Ce catalysts have been shown to be beneficial for stabilizing catalytic activity in the gas-phase hydrogenation of maleic anhydride.[9]
-
Nickel-Based Catalysts: Nickel catalysts supported on materials like silica (SiO₂) or silica-alumina (SiO₂-Al₂O₃) are also effective.[10] The preparation method significantly influences the catalyst's properties; catalysts prepared by precipitation-deposition can yield smaller, more active, and selective metal particles compared to those made by impregnation.[10] The highest GBL yield (83%) with a Ni/SiO₂-Al₂O₃ catalyst was attributed to the selective hydrogenolysis of succinic anhydride on Lewis acid sites.[10]
-
Precious Metal Catalysts: Noble metals such as Palladium (Pd) and Platinum (Pt), often combined with copper (Cu-Pd, Cu-Pt), can be used to achieve high selectivity and yields of GBL.[11] Palladium supported on carbon (Pd/C) is also utilized, particularly in liquid-phase hydrogenation at lower temperatures and pressures.[12] Ruthenium complexes, such as RuCl₂(TPP)₃, have demonstrated high activity, especially when used in supercritical carbon dioxide.[13]
Data Presentation: Performance of Catalytic Systems
The following table summarizes the performance of various catalytic systems under different reaction conditions for the synthesis of GBL from maleic anhydride.
| Catalyst | Phase | Temperature (°C) | Pressure | H₂/MA Molar Ratio | MA Conversion (%) | GBL Selectivity (%) | GBL Yield (%) | Reference |
| Cu/Zn (T-4322) | Vapor | 250-270 | Ambient - 5 bar | 40:1 - 200:1 | 100 | >92 | >92-95 | [7] |
| Ni/SiO₂-Al₂O₃-PD | Vapor | 220 | Atmospheric | N/A | ~100 | ~83 | 83 | [10] |
| Cu-Zn-Ce | Vapor | 220-280 | 1 MPa | N/A | >97 | High | N/A | [9] |
| RuCl₂(TPP)₃ | Liquid (in scCO₂) | 200 | 14 MPa (CO₂) + 4 MPa (H₂) | N/A | 100 | >99 | 84 | [13] |
| 5 wt% Pd/C | Liquid (aqueous) | 30-70 | 1-5 bar | N/A | N/A | N/A | N/A (for SA) | [12] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and optimization of GBL production. Below is a representative protocol for the vapor-phase hydrogenation of maleic anhydride using a commercial copper-zinc catalyst, adapted from patent literature.[7]
1. Catalyst Activation
-
Apparatus: A tubular fixed-bed reactor (e.g., 1-inch internal diameter) equipped with an external heating jacket and an axial thermowell for temperature monitoring.
-
Procedure:
-
Pack the reactor with the commercial Cu/Zn catalyst (e.g., 350 g of Sü-Chemie T-4322).
-
Heat the reactor to 150°C under a nitrogen flow.
-
Introduce a mixture of H₂/N₂ over the catalyst. To prevent thermal runaway and hot spots, the activation should be gradual.
-
Slowly increase the hydrogen concentration from 0% to 8% (vol) while simultaneously raising the reactor temperature to 250°C. Monitor the catalyst bed temperature using the axial thermocouple, ensuring any hot spot does not exceed the set temperature by more than 20-25°C.
-
Once the reactor reaches 250°C, gradually increase the hydrogen content in the gas stream to 100%.
-
Maintain the catalyst under a pure hydrogen flow at 250°C for 5 hours to complete the activation.
-
2. Hydrogenation of Maleic Anhydride
-
Apparatus: The same fixed-bed reactor system, connected to a feed system for vaporized maleic anhydride and hydrogen, and a downstream condensation system to collect liquid products.
-
Procedure:
-
After catalyst activation, set the desired reaction temperature (e.g., 250-270°C) and pressure (e.g., 5 bar).
-
Introduce a vaporous mixture of maleic anhydride and hydrogen into the reactor. The molar ratio of hydrogen to maleic anhydride should be maintained between 40:1 and 200:1 to prevent tar formation and prolong catalyst life.[7]
-
Pass the reactant stream over the activated catalyst bed.
-
The reactor effluent is cooled to condense the liquid products (GBL, SA, and any by-products).
-
Analyze the collected liquid products using gas chromatography (GC) to determine the conversion of maleic anhydride and the yield of γ-butyrolactone.
-
The catalytic hydrogenation of maleic anhydride remains a robust and economically viable method for the large-scale production of γ-butyrolactone. Copper-based catalysts are predominant in vapor-phase processes, offering high conversion and selectivity under optimized conditions of temperature, pressure, and hydrogen-to-feed ratios. Advances in catalyst design, including the use of nickel-based systems and precious metals, as well as innovative process conditions like the use of supercritical fluids, continue to offer pathways for improved efficiency and selectivity. The detailed understanding of reaction pathways and adherence to rigorous experimental protocols are paramount for researchers and industry professionals aiming to optimize this important chemical transformation.
References
- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succi ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04221K [pubs.rsc.org]
- 4. Reaction pathway in vapour phase hydrogenation of maleic anhydride and its esters to {gamma}-butyrolactone (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6297389B1 - Process for the production of gamma-butyrolactone - Google Patents [patents.google.com]
- 8. ç¾åº¦æåº [word.baidu.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly selective conversion of maleic anhydride to gamma-butyrolactone over Ni-supported catalysts prepared by precipitation-deposition method [ri.conicet.gov.ar]
- 11. US4105674A - Production of gamma-butyrolactone from maleic anhydride with a hydrogenation catalyst - Google Patents [patents.google.com]
- 12. Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Guide to the Biological Activity of γ-Butyrolactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The γ-butyrolactone (GBL) moiety, a five-membered lactone ring, is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Its structural simplicity and amenability to chemical modification have made it a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of GBL derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.
Anticancer Activity
A significant area of research for GBL derivatives is in oncology. Numerous natural and synthetic butyrolactones have demonstrated potent cytotoxic activities against various cancer cell lines.[1] Two FDA-approved anticancer agents, etoposide and teniposide, are semisynthetic derivatives of podophyllotoxin, a natural product containing the GBL scaffold.[1]
Mechanisms of Action: The anticancer effects of GBL derivatives are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways. For instance, α-methylene-γ-butyrolactones are known to act as Michael acceptors, reacting with nucleophilic residues in proteins like NF-κB and STAT3, thereby inhibiting their pro-survival signaling.
Quantitative Data on Anticancer Activity:
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| Protelichesterinic acid | HCT-116 (Colon) | 34.3 µM | [1] |
| Cembrane-type butyrolactone | RAW 264.7 (Macrophage) | Strong Cytotoxicity | [1] |
| α-(aminomethyl)-γ-butyrolactones | Panc-1, MIA PaCa-2, BxPC-3 (Pancreatic) | Active at 10 µM | [4] |
| Aspernolide M | SK-MEL (Melanoma) | 0.9 µM | [5] |
| Aspernolide M | BT-549 (Breast) | 0.1 µM | [5] |
| Aspernolide M | SKOV-3 (Ovarian) | 0.8 µM | [5] |
| Aspernolide M | KB (Oral) | 1.2 µM | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the γ-butyrolactone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
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Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Apoptosis Induction
Many GBL derivatives exert their anticancer effects by activating the intrinsic or extrinsic apoptotic pathways. The diagram below illustrates a generalized workflow for evaluating the pro-apoptotic effect of a GBL derivative.
Caption: Workflow for investigating the pro-apoptotic activity of GBL derivatives.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. GBL derivatives, particularly furanones, are well-known for their ability to interfere with QS systems, making them promising candidates for novel antibacterial therapies that do not rely on bactericidal or bacteriostatic effects.[6][7]
Mechanism of Action: Many bacterial QS systems rely on N-acylhomoserine lactone (AHL) signaling molecules. GBL-based QS inhibitors often act as competitive antagonists, binding to the LuxR-type receptors and preventing the binding of native AHLs, thereby blocking the activation of downstream virulence genes.[6][7]
Quantitative Data on Quorum Sensing Inhibition:
| Compound Class | Target Receptor/System | Activity Metric | Reference |
| α-(N-alkyl-carboxamide)-γ-butyrolactones | LuxR | Antagonist activity in the 30 µM range | [6] |
| Synthetic homoserine lactone analogues | LuxR (E. coli biosensor) | Significant inhibition at 50 µM | [7] |
Experimental Protocol: Violacein Inhibition Assay
Chromobacterium violaceum is a commonly used reporter strain for screening QS inhibitors. It produces the purple pigment violacein, a process regulated by a C10-HSL-mediated QS system.
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Strain Preparation: Grow C. violaceum (e.g., CV026 or a wild type) overnight in LB broth.
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Assay Setup: In a 96-well plate, add LB broth, a sub-inhibitory concentration of the test GBL derivative, and the bacterial culture. For strains like CV026 that require an exogenous AHL, add a known concentration of the appropriate AHL (e.g., C6-HSL).
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Quantification: Measure the optical density at 600 nm (OD600) to assess bacterial growth. To quantify violacein, add DMSO or ethanol to the wells, centrifuge to pellet the cells, and measure the absorbance of the supernatant at 585 nm.
-
Data Analysis: Normalize the violacein production to bacterial growth (A585/OD600). A reduction in this ratio in the presence of the test compound indicates QS inhibition.
Logical Relationship: QS Inhibition Mechanism
Caption: Competitive antagonism of LuxR-type receptors by GBL inhibitors.
Anti-inflammatory Activity
GBL derivatives have shown considerable potential as anti-inflammatory agents.[8] Their mechanisms often involve the inhibition of key inflammatory mediators and pathways.
Mechanisms of Action: Several GBLs modulate the NF-κB signaling pathway, a central regulator of inflammation.[8] Others act by inhibiting enzymes like cyclooxygenase-2 (COX-2) or lipoxygenases, which are responsible for producing pro-inflammatory prostaglandins and leukotrienes.[8][9] Butyrolactone I, for example, has been shown to block the production of IL-6 and TNF-α in LPS-activated cells.[10]
Quantitative Data on Anti-inflammatory Activity:
| Compound/Derivative | Target/Model | IC50 / Activity | Reference |
| Indole-based GBL | COX-2 | <0.001 µM | [8] |
| Butyrolactone I | IL-6 production (THP-1 cells) | 2.69 ± 0.5 µM | [10] |
| Butyrolactone I | TNF-α production (THP-1 cells) | 6.64 ± 0.4 µM | [10] |
| Nectriapyrone | NO production (RAW264.7 cells) | 35.4 µM | [10] |
| KME-4 | Prostaglandin Synthetase & 5-Lipoxygenase | Dual inhibitor | [9] |
| BM138 | Carrageenan-induced paw edema (rats) | Up to 49% reduction | [11] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the GBL derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Measurement: After a brief incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.
-
Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Antifungal and Other Activities
The GBL scaffold is also prevalent in compounds with antifungal, neuroprotective, and analgesic properties.[11][12][13]
-
Antifungal Activity: The α-methylene-γ-butyrolactone ring is a known pharmacophore in natural antifungal agents.[1][12] Synthetic derivatives have shown potent activity against various plant pathogenic fungi like Colletotrichum lagenarium, Botrytis cinerea, and Valsa mali.[12][14][15] For instance, certain derivatives containing a benzothiophene moiety exhibited EC50 values as low as 0.94 mg/L against Rhizoctonia solani.[14]
-
Neuroprotective Effects: Some GBL derivatives have demonstrated the ability to protect neurons from oxidative stress and excitotoxicity.[8][16] The compound 3BDO was shown to protect PC12 cells against Aβ-induced cytotoxicity by inhibiting ROS production and autophagy.[8] GHB, GBL, and their precursor 1,4-butanediol have been shown to reduce the volume of cerebral infarction in rodent models of stroke.[13]
-
Analgesic and Antioedematous Activity: Studies in rodents have identified GBL derivatives with significant analgesic properties in thermal, chemical, and mechanical pain models, with potencies comparable to morphine in some tests.[11]
Quantitative Data on Antifungal and Neuroprotective Activity:
| Compound/Derivative | Activity Type | Target/Model | EC50 / Activity | Reference |
| α-Methylene-γ-butyrolactone (Compound 2) | Antifungal | Rhizoctonia solani | 0.94 mg/L | [14] |
| α-Methylene-γ-butyrolactone (Compound 7) | Antifungal | Valsa mali | 1.67 mg/L | [14] |
| α-Methylene-γ-butyrolactone (Compound 38) | Antifungal | Valsa mali | 0.50 mg/L | [15] |
| GBL, GHB, 1,4-BD | Neuroprotective | Rat focal cerebral ischemia | Significant reduction in infarct volume | [13] |
| BM113A, BM138A | Analgesic | Writhing test (mice) | ED50 = 3.7 and 2.3 mg/kg, respectively | [11] |
Conclusion
The γ-butyrolactone scaffold remains a highly versatile and "privileged" structure in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, quorum sensing inhibitory, and antifungal effects. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of new and effective therapeutic agents based on this remarkable five-membered ring.
References
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic α-(aminomethyl)-γ-butyrolactones and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive γ-butyrolactones from Endophytic Fungus Aspergillus versicolor [imrpress.com]
- 6. AHL-dependent quorum sensing inhibition: synthesis and biological evaluation of α-(N-alkyl-carboxamide)-γ-butyrolactones and α-(N-alkyl-sulfonamide)-γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic homoserine lactone analogues as antagonists of bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological properties of a new anti-inflammatory compound, alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolacto ne (KME-4), and its inhibitory effects on prostaglandin synthetase and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic, antioedematous and antioxidant activity of γ-butyrolactone derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities [mdpi.com]
- 13. Gamma-Hydroxybutyrate (GHB), gamma-butyrolactone (GBL), and 1,4-butanediol (1,4-BD) reduce the volume of cerebral infarction in rodent transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protective effects of a novel bicyclic γ-butyrolactone compound against H2O2 or corticosterone-induced neural cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of γ-Butyrolactone in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Butyrolactone (GBL), a simple lactone with significant chemical and physiological properties, has been identified as a naturally occurring compound in a variety of plant species and plant-derived products. While its role as a signaling molecule is well-established in bacteria, its function within the plant kingdom is an emerging field of study. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of GBL in plants, its potential biosynthetic pathways, and its effects on plant growth and stress response. This document summarizes quantitative data, details relevant experimental protocols, and presents putative signaling pathways to serve as a resource for researchers in phytochemistry, plant physiology, and drug discovery.
Natural Occurrence of γ-Butyrolactone in Plants
γ-Butyrolactone has been detected in various plant-based materials, ranging from fermented products to raw plant tissues. Its presence is often associated with stress conditions or specific developmental stages. The concentrations of GBL can vary significantly depending on the plant species, the tissue analyzed, and the environmental conditions.
Table 1: Quantitative Data on γ-Butyrolactone (GBL) in Plant-Based Products
| Plant Product/Species | Tissue/Product Type | GBL Concentration | Reference(s) |
| Grapes (Vitis vinifera) | Unadulterated Wine | ~5 µg/mL | [1] |
| Soybeans (Glycine max) | Processed Beans | Not specified | |
| Mung Beans (Vigna radiata) | Processed Beans | Not specified | |
| Coffee (Coffea sp.) | Roasted Beans | Not specified | |
| Wood Vinegar | Pyrolysis product of wood | Major component | [2] |
| Rapeseed (Brassica napus) | Seedlings (treated) | Not applicable (exogenous) | [2] |
Biosynthesis of γ-Butyrolactone in Plants: A Putative Pathway
The precise biosynthetic pathway of GBL in plants has not yet been fully elucidated. However, evidence suggests a strong connection to the γ-aminobutyric acid (GABA) shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. GABA is a well-known signaling molecule in plants that accumulates in response to various biotic and abiotic stresses.[3]
The proposed pathway involves the conversion of GABA to succinic semialdehyde (SSA). Under certain conditions, particularly stress, SSA can be reduced to γ-hydroxybutyric acid (GHB) by the enzyme succinic semialdehyde reductase (SSR).[4] GHB is the immediate precursor to GBL, which can be formed through spontaneous or enzyme-catalyzed lactonization, especially under acidic conditions. While the enzymes responsible for GBL biosynthesis in bacteria, such as AfsA, are well-characterized, their homologs in plants have not been definitively identified.[5][6][7][8]
Below is a diagram illustrating the putative biosynthetic pathway of GBL in plants, integrated with the GABA shunt.
Putative Biosynthetic Pathway of GBL in Plants.
Physiological Effects and Signaling
GBL has been shown to exert significant physiological effects on plants, acting as a plant growth regulator. Its impact appears to be concentration-dependent, with low concentrations promoting growth and high concentrations having an inhibitory effect, particularly in monocotyledonous plants.[9] In dicotyledonous plants like rapeseed, GBL has been observed to increase biomass and enhance tolerance to low-temperature stress.[2]
The signaling pathways through which GBL exerts these effects are not yet fully understood. However, given its close relationship with GABA, it is plausible that GBL interacts with or modulates GABAergic signaling pathways. GABA is known to be involved in a multitude of plant processes, including pollen tube guidance, root growth, fruit ripening, and responses to biotic and abiotic stress.[3] GBL may act as a signaling molecule itself or be converted to GHB, which then influences cellular processes. The study on rapeseed suggests that GBL treatment leads to significant changes in the plant's transcriptome and metabolome, affecting pathways related to amino acid biosynthesis, proline metabolism, and sphingolipid metabolism, all of which are crucial for stress response.[2]
The following diagram illustrates a hypothetical signaling cascade initiated by an environmental stressor, leading to the production of GBL and subsequent physiological responses.
Hypothetical GBL Signaling in Plant Stress Response.
Experimental Protocols
The accurate quantification of GBL in plant tissues is crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed for this purpose.
General Workflow for GBL Analysis
The following diagram outlines the general steps involved in the extraction and analysis of GBL from plant materials.
General Workflow for GBL Analysis from Plant Tissue.
Sample Preparation and Extraction for GC-MS Analysis
This protocol is a generalized procedure and may require optimization based on the specific plant matrix.
-
Sample Collection and Preparation: Collect fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methylene chloride or chloroform.
-
Vortex thoroughly for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet twice more and combine the supernatants.
-
-
Drying and Concentration:
-
Pass the combined supernatant through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Identification: Compare the mass spectrum and retention time of the analyte with that of a pure GBL standard.
-
Quantification: Use a calibration curve prepared with GBL standards. An internal standard (e.g., deuterated GBL) is recommended for accurate quantification.
-
-
Sample Preparation and Analysis for HPLC
-
Sample Preparation and Extraction: Follow the same procedure as for GC-MS analysis (Section 4.2, steps 1 and 2).
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the combined supernatant completely under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV or mass spectrometric detector.
-
Column (example): C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase (example): An isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm or MS detection.
-
Quantification: Use a calibration curve generated from pure GBL standards.
-
Future Directions and Conclusion
The study of γ-butyrolactone in plants is a promising area of research with implications for agriculture and medicine. While its natural occurrence and physiological effects are beginning to be understood, several key questions remain. Future research should focus on:
-
Elucidating the complete biosynthetic pathway of GBL in plants: Identifying the specific enzymes responsible for its synthesis will be crucial.
-
Mapping the GBL signaling network: Understanding how GBL is perceived by plant cells and the downstream components of its signaling cascade will provide insights into its mechanism of action.
-
Screening a wider range of plant species for GBL: This will help to establish the prevalence of GBL in the plant kingdom and identify potential new sources.
-
Investigating the potential for metabolic engineering: Enhancing GBL production in crops could lead to improved stress tolerance and growth characteristics.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Analysis of the Mechanism of Wood Vinegar and Butyrolactone Promoting Rapeseed Growth and Improving Low-Temperature Stress Resistance Based on Transcriptome and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The versatile GABA in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Hydroxybutyrate accumulation in Arabidopsis and tobacco plants is a general response to abiotic stress: putative regulation by redox balance and glyoxylate reductase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of γ-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. CN108617657B - Application of γ-butyrolactones in regulating plant growth activity - Google Patents [patents.google.com]
The Core Mechanism of γ-Butyrolactone in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism of action of γ-Butyrolactone (GBL) in biological systems. GBL, a deceptively simple molecule, exerts its profound physiological effects through its rapid conversion into the potent neurotransmitter γ-hydroxybutyrate (GHB). This document details this metabolic activation, the subsequent interactions of GHB with its primary receptor targets, the downstream signaling cascades, and the experimental methodologies used to elucidate these processes.
The Principle of Action: A Prodrug Strategy
γ-Butyrolactone itself is biologically inactive. Its mechanism of action is entirely dependent on its role as a prodrug for γ-hydroxybutyric acid (GHB). Due to its greater lipophilicity compared to GHB, GBL is absorbed more rapidly and exhibits higher bioavailability, leading to a faster onset of action and greater potency.[1][2]
Metabolic Conversion of GBL to GHB
Upon entering the bloodstream, GBL is rapidly hydrolyzed into GHB. This conversion is catalyzed by paraoxonase (lactonase) enzymes, primarily Paraoxonase 1 (PON1), which are found in the blood and liver.[3][4] The half-life for this conversion is remarkably short, estimated to be less than one minute.[4][5][6] This enzymatic process is crucial, as animals lacking these enzymes do not exhibit effects from GBL administration.[1]
Pharmacological Targets of GHB
Once formed, GHB exerts its effects by interacting with two distinct receptor populations in the central nervous system: the low-affinity GABAB receptors and the high-affinity GHB receptors.[7][8][9][10]
Low-Affinity Target: GABAB Receptors
At supra-physiological concentrations, typically achieved through exogenous administration of GBL or GHB, GHB acts as a weak partial agonist at the GABAB receptor.[2][7][8] The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged synaptic inhibition.[1] The sedative, hypnotic, and toxicological effects of GHB, such as respiratory depression and coma, are primarily attributed to its action at these receptors.[7] Antagonists of the GABAB receptor can block these sedative effects.[9]
Signaling Pathway: Activation of GABAB receptors by GHB initiates a signaling cascade through its coupling to inhibitory Gi/o proteins.[11][12] This leads to:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][13]
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly activates GIRK channels, causing an efflux of K+ ions. This leads to hyperpolarization of the postsynaptic neuron, resulting in a slow inhibitory postsynaptic potential (IPSP).[1][7]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits presynaptic N-type (Cav2.2) and P/Q-type (Cav2.1) calcium channels.[11] This reduction in Ca2+ influx inhibits the release of neurotransmitters.
High-Affinity Target: GHB Receptors
The brain contains specific, high-affinity binding sites for GHB that are distinct from GABAB receptors.[7][9] These are considered the primary target for endogenous levels of GHB. While the precise identity of all high-affinity GHB receptors is still under investigation, some evidence suggests that certain extrasynaptic α4βδ GABAA receptors may function as high-affinity GHB binding sites. Another identified high-affinity target is the CaMKIIα hub domain. The GHB receptor is a G-protein-coupled receptor (GPCR).[3][13]
Signaling Pathway: Activation of the high-affinity GHB receptor is thought to be excitatory and leads to distinct downstream effects compared to GABAB receptor activation:
-
G-Protein Coupling: Studies indicate that the GHB receptor couples to G-proteins, as evidenced by GHB-stimulated [35S]GTPγS binding.[13] This effect is blocked by GHB antagonists but not GABAB antagonists.
-
Modulation of Adenylyl Cyclase: In specific brain regions like the cortex and hippocampus, GHB has been shown to decrease forskolin-stimulated adenylyl cyclase activity, an effect mediated by its own receptor.[13]
-
Neurotransmitter Release: Unlike the inhibitory effects mediated by GABAB receptors, activation of the GHB receptor can lead to an increased release of dopamine and glutamate.[3] This may be responsible for the biphasic effects observed with GHB, where an initial inhibitory phase is followed by an excitatory phase.
-
Ion Channel Modulation: The excitatory effects may be mediated through an increase in Na+/K+ current.[3] GHB can also induce Ca2+ entry through T-type calcium channels in neurons at resting potential.[14]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the pharmacokinetics and pharmacodynamics of GBL and GHB.
| Parameter | Value | Species/System | Reference(s) |
| GBL to GHB Conversion t½ | < 1 minute | Human/In vivo | [4][5][6] |
| GHB Elimination t½ | 30 - 60 minutes | Human | [5][9] |
| GHB Cmax (after GBL) | 95 - 106 mg/L | Human (1.5 mL GBL dose) | [5] |
| GHB Tmax | 20 - 40 minutes | Human | [5] |
| Bioavailability (GBL vs GHB) | GBL has greater bioavailability | General | [1][2] |
Table 1: Pharmacokinetic Parameters.
| Ligand | Receptor/Site | Affinity Constant (Kd, Ki, EC50, IC50) | Species/System | Reference(s) |
| GHB | GABAB Receptor | EC50: ~5 mM | Xenopus oocytes | [15] |
| GHB | GHB Receptor | Kd: 425 ± 150 nM ([3H]GHB binding) | Cloned Rat Hippocampal Receptor | [16] |
| GHB | CaMKIIα hub domain | Ki: 4.3 µM | Rat Cortical Homogenates | [17] |
| NCS-382 | GHB Receptor/CaMKIIα | Ki: 0.34 µM | Rat Cortical Homogenates | [17] |
| CGP 54626 | GABAB Receptor | IC50: 4 nM | Mammalian |
Table 2: Receptor Binding Affinities.
Key Experimental Protocols
This section provides detailed methodologies for two key experimental techniques used to study the effects of GBL and GHB.
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol outlines the procedure for measuring extracellular neurotransmitter levels (e.g., dopamine, GABA) in the brain of a freely moving rodent following GBL administration.
Objective: To measure real-time changes in neurotransmitter concentrations in a specific brain region (e.g., nucleus accumbens, striatum) in response to systemic GBL administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) with appropriate membrane length and molecular weight cutoff
-
Guide cannula
-
Microinfusion pump (e.g., CMA/100)
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate buffer.
-
GBL solution for administration (e.g., dissolved in saline for intraperitoneal injection).
-
HPLC system with appropriate detection (e.g., electrochemical or fluorescence detection after derivatization).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region using stereotaxic coordinates from a brain atlas.
-
Implant the guide cannula to the desired depth and secure it to the skull using dental cement.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the animal in a microdialysis bowl that allows free movement.
-
Gently remove the dummy cannula and insert the microdialysis probe through the guide.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 90-120 minutes) for the probe to equilibrate with the brain tissue.
-
Collect baseline dialysate samples into vials in the fraction collector at regular intervals (e.g., every 10-20 minutes).
-
Administer GBL to the animal via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor the drug's effect.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using a validated HPLC method to quantify the neurotransmitter(s) of interest.
-
Express the results as a percentage of the average baseline concentration for each animal.
-
-
Histological Verification:
-
At the end of the study, euthanize the animal and perfuse the brain.
-
Section the brain and stain the tissue (e.g., with cresyl violet) to verify the correct placement of the microdialysis probe.
-
Radioligand Binding Assay for Receptor Affinity
This protocol describes a filtration binding assay to determine the affinity (Ki) of GHB for a specific receptor (e.g., GABAB or a putative GHB receptor) using a competitive binding experiment.
Objective: To quantify the binding affinity of unlabeled GHB by measuring its ability to compete with a known radiolabeled ligand for binding to receptors in a membrane preparation.
Materials:
-
Tissue or cells expressing the receptor of interest (e.g., rat brain cortex, transfected cell line).
-
Radiolabeled ligand (e.g., [3H]CGP54626 for GABAB receptors, or [3H]NCS-382 for high-affinity GHB sites).
-
Unlabeled GHB (as the competitor).
-
Unlabeled displacer for defining non-specific binding (e.g., high concentration of baclofen for GABAB).
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).
-
Homogenizer and ultracentrifuge for membrane preparation.
-
96-well filter plates (e.g., GF/C filters).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + binding buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a saturating concentration of an unlabeled displacer.
-
Competition: Membrane preparation + radioligand + varying concentrations of unlabeled GHB (e.g., 10-10 M to 10-3 M).
-
-
Add the membrane preparation to each well.
-
Add the competing unlabeled ligands (GHB or displacer) or buffer.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd.
-
Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (in the filtrate).
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding and competition counts.
-
Plot the specific binding as a function of the log concentration of GHB.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of GHB that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The mechanism of action of γ-Butyrolactone is a classic example of prodrug bioactivation. Its rapid and efficient conversion to GHB is the initiating step in a complex cascade of neuropharmacological events. The subsequent dual action of GHB on both low-affinity GABAB receptors and high-affinity GHB receptors results in a wide spectrum of dose-dependent effects, ranging from neurotransmitter modulation at endogenous concentrations to profound central nervous system depression at pharmacological doses. A thorough understanding of these distinct pathways and the quantitative parameters governing them is essential for researchers in neuroscience and professionals involved in the development of therapeutics targeting these systems. The experimental protocols detailed herein provide a framework for the continued investigation of this multifaceted signaling molecule.
References
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untitled Document [ucl.ac.uk]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 9. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Discovery and History of γ-Butyrolactone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Butyrolactone (GBL), a simple lactone with a five-membered ring, has a rich and varied history, from its initial synthesis in the 19th century to its modern-day applications as a versatile industrial solvent, a precursor in the synthesis of valuable chemicals, and a compound of concern due to its psychoactive properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of GBL. It details the seminal work of its discoverer, Alexander Zaytsev, explores the evolution of its manufacturing processes, and elucidates the biochemical pathways through which it exerts its physiological effects. This document is intended to serve as a thorough resource, incorporating detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes to support further research and development in related fields.
The Dawn of a New Lactone: Alexander Zaytsev's Pioneering Synthesis
The story of γ-butyrolactone begins in 1874 with the Russian chemist Alexander Zaytsev. While investigating the reduction of succinyl chloride, Zaytsev serendipitously produced a novel cyclic ester, which he identified as the lactone of γ-hydroxybutyric acid. This marked the first-ever synthesis of GBL, a compound that would later find a multitude of applications.
Experimental Protocol: Zaytsev's Original Synthesis (1874)
Materials:
-
Succinyl chloride (ClCO(CH₂)₂COCl)
-
Sodium amalgam (Na(Hg))
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Apparatus for reflux and distillation
Procedure:
-
A solution of succinyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser.
-
A sodium amalgam, typically 2-3% sodium by weight, is gradually added to the stirred solution. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
The reaction mixture is refluxed for several hours until the reaction is complete.
-
After cooling, the ethereal solution is decanted from the mercury and any solid byproducts.
-
The diethyl ether is removed by distillation.
-
The remaining liquid is then purified by fractional distillation to yield γ-butyrolactone.
Reaction Mechanism:
The reduction of the diacid chloride with sodium amalgam proceeds through a series of single-electron transfers, leading to the formation of a dialdehyde intermediate which then cyclizes to form a hemiacetal. Further reduction of the hemiacetal and subsequent intramolecular esterification yields the stable five-membered lactone ring of GBL.
The Industrial Age: Evolution of GBL Synthesis
While Zaytsev's method was groundbreaking, it was not suitable for large-scale production. The 20th century saw the development of several industrial processes for the efficient synthesis of GBL, driven by its increasing demand as a solvent and chemical intermediate.
Dehydrogenation of 1,4-Butanediol
One of the most common industrial methods for producing GBL is the catalytic dehydrogenation of 1,4-butanediol (BDO). This process is highly efficient and selective.
Experimental Protocol: Catalytic Dehydrogenation of 1,4-Butanediol
Catalyst: Copper-based catalysts are predominantly used, often with promoters such as chromium.
Reaction Conditions:
-
Temperature: 230-280 °C
-
Pressure: Atmospheric to slightly elevated
-
Phase: Gas phase
Procedure:
-
1,4-Butanediol is vaporized and passed over a fixed-bed reactor containing the copper-based catalyst.
-
The dehydrogenation reaction occurs, producing GBL and hydrogen gas.
-
The product stream is cooled and condensed.
-
GBL is separated from unreacted BDO and byproducts by distillation.
Hydrogenation of Maleic Anhydride
Another significant industrial route involves the hydrogenation of maleic anhydride. This process can be tuned to produce GBL, tetrahydrofuran (THF), or BDO, depending on the catalyst and reaction conditions.
Experimental Protocol: Gas-Phase Hydrogenation of Maleic Anhydride
Catalyst: Copper-zinc oxide catalysts are commonly employed.
Reaction Conditions:
-
Temperature: 250-300 °C
-
Pressure: 5-25 bar
-
Phase: Gas phase
Procedure:
-
Maleic anhydride is vaporized and mixed with hydrogen gas.
-
The gas mixture is passed through a fixed-bed reactor containing the copper-zinc oxide catalyst.
-
The hydrogenation and cyclization reactions occur to form GBL.
-
The product stream is cooled, and GBL is purified by distillation.
Quantitative Data on GBL Synthesis
The following tables summarize key quantitative data for the industrial synthesis of γ-butyrolactone.
| Synthesis Method | Catalyst | Temperature (°C) | Pressure | Yield (%) | Selectivity (%) |
| Dehydrogenation of 1,4-Butanediol | Copper-based | 230-280 | Atmospheric | >95 | >98 |
| Hydrogenation of Maleic Anhydride | Copper-zinc oxide | 250-300 | 5-25 bar | ~95 | High |
The Biological Significance of GBL: A Prodrug to a Neurotransmitter
In biological systems, GBL is rapidly metabolized to γ-hydroxybutyric acid (GHB), a naturally occurring neurotransmitter and a central nervous system depressant. This conversion is a critical aspect of GBL's pharmacological and toxicological profile.
Conversion of GBL to GHB
The biotransformation of GBL to GHB is catalyzed by lactonase enzymes present in the blood. This hydrolysis reaction is swift and efficient.
Caption: Enzymatic conversion of GBL to GHB.
Signaling Pathways of GHB
GHB exerts its effects by acting on two distinct receptors in the central nervous system: the high-affinity GHB receptor and the low-affinity GABAB receptor.
The specific downstream signaling cascade of the dedicated GHB receptor is an area of ongoing research. It is known to be a G-protein coupled receptor (GPCR), and its activation is generally associated with neuronal excitation.
Caption: Postulated GHB receptor signaling pathway.
At higher concentrations, GHB acts as an agonist at the GABAB receptor, which is a G-protein coupled receptor that mediates inhibitory neurotransmission.
Caption: GHB-mediated GABA-B receptor signaling.
Experimental Workflows
Workflow for GBL Synthesis via Dehydrogenation of 1,4-Butanediol
Caption: Industrial workflow for GBL synthesis.
Conclusion
From its discovery in the late 19th century to its multifaceted roles in modern industry and pharmacology, γ-butyrolactone has had a significant scientific journey. The development of efficient industrial syntheses has made GBL a readily available and economically important chemical. Its biological activity, stemming from its rapid conversion to the neurotransmitter GHB, has made it a subject of intense interest in the fields of neuroscience and toxicology. This guide has provided a detailed technical overview of GBL, from its historical roots to its complex biological interactions, with the aim of furnishing researchers and professionals with a solid foundation for future inquiry and innovation.
γ-Butyrolactone thermodynamic properties and stability
An In-depth Technical Guide on the Thermodynamic Properties and Stability of γ-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Butyrolactone (GBL), a hygroscopic, colorless liquid, is a significant chemical intermediate and solvent with broad applications in various industries.[1] Structurally the simplest 4-carbon lactone, its utility spans from being a precursor in the production of polymers like polyvinylpyrrolidone to its use as a solvent in paint strippers and electrolytic capacitors.[1] A comprehensive understanding of its thermodynamic properties and chemical stability is paramount for its effective and safe use in research and industrial processes, particularly in the realm of drug development where it can act as a prodrug for γ-hydroxybutyric acid (GHB).[1][2] This guide provides a detailed overview of GBL's core thermodynamic data, stability under various conditions, and the experimental methodologies used for their determination.
Thermodynamic Properties of γ-Butyrolactone
The thermodynamic parameters of GBL are crucial for predicting its behavior in chemical reactions, understanding its physical properties, and designing industrial processes. These properties have been determined through a combination of experimental techniques and computational studies.[3] A summary of key quantitative data is presented below.
Table 1: Selected Thermodynamic Properties of γ-Butyrolactone at Standard Conditions (T = 298.15 K, p = 0.1 MPa)
| Property | Value | Phase | Reference(s) |
| Enthalpy of Formation (ΔfH°) | -419.1 ± 0.4 kJ·mol⁻¹ | Liquid | [4] |
| -366.50 ± 0.80 kJ·mol⁻¹ | Gas | ||
| Standard Molar Entropy (S°) | 175.3 J·mol⁻¹·K⁻¹ | Liquid | [4] |
| Heat Capacity, Constant Pressure (Cp) | 140.0 J·mol⁻¹·K⁻¹ (1.67 J·g⁻¹·K⁻¹ at 25°C) | Liquid | [5] |
| 86.10 J·mol⁻¹·K⁻¹ | Gas | ||
| Enthalpy of Vaporization (ΔvapH°) | 53.5 ± 0.1 kJ·mol⁻¹ | - | [4] |
| Enthalpy of Fusion (ΔfusH°) | 9.55 kJ·mol⁻¹ | - | [6] |
| Entropy of Fusion (ΔfusS) | 41.56 J·mol⁻¹·K⁻¹ at Tfus = 229.78 K | - | [7] |
Chemical Stability and Hydrolysis
The stability of GBL is highly dependent on the chemical environment, particularly pH and temperature.[2] While stable under neutral conditions, its lactone ring is susceptible to hydrolysis.[2][8]
-
Basic Conditions : GBL is rapidly hydrolyzed in the presence of bases, such as sodium hydroxide, to form the corresponding salt of γ-hydroxybutyric acid (GHB).[1][2] This reaction is generally considered irreversible in a strongly basic medium.
-
Acidic Conditions : In acidic aqueous solutions, GBL undergoes slower, acid-catalyzed hydrolysis.[2][9] This reaction is reversible, leading to an equilibrium mixture of the lactone (GBL) and the open-chain hydroxy acid (GHB).[1][10]
-
Neutral Conditions : Under neutral pH at ambient temperature, the hydrolysis of GBL to GHB occurs spontaneously but very slowly, with equilibrium potentially taking anywhere from 40 to 250 days to be reached in tap water, depending on the initial concentration and water composition.[11] The equilibrium in aqueous solutions favors the lactone form.
The interconversion between GBL and GHB is a critical consideration in pharmacology and toxicology, as GBL is readily converted to the psychoactive GHB in the body.[2]
Experimental Protocols
The determination of thermodynamic properties and stability requires precise experimental methodologies. The following sections detail the protocols for key measurements.
Determination of Enthalpy of Formation
The standard molar enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds like GBL, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using calorimetry.[12][13]
1. Static Bomb Calorimetry (for Enthalpy of Combustion):
-
Principle : A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.[12][14][15]
-
Apparatus : A static bomb calorimeter consists of a high-strength, corrosion-resistant steel bomb, a water-filled bucket, a high-precision thermometer, and an ignition system.
-
Procedure :
-
A known mass of GBL is placed in a crucible inside the bomb.
-
The bomb is sealed and pressurized with pure oxygen (typically to ~3 MPa).
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The sample is ignited via an electrical fuse.
-
The temperature of the water is recorded before and after combustion until a stable final temperature is reached.
-
The energy of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter system.[16]
-
Corrections (Washburn corrections) are applied to account for standard state conditions.[13]
-
-
Calculation : The standard enthalpy of formation is then derived using Hess's Law, combining the experimentally determined standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[12]
2. Calvet Microcalorimetry (for Enthalpy of Vaporization):
-
Principle : This technique measures the heat flow associated with the phase transition of a substance from liquid to gas at a constant temperature.[14][17]
-
Procedure :
-
A small sample of GBL is placed in an effusion cell within the microcalorimeter at a controlled high temperature.
-
The heat absorbed by the sample as it vaporizes is measured by heat-flux sensors.
-
The mass loss due to vaporization is simultaneously recorded.
-
The enthalpy of vaporization at the experimental temperature is calculated from the heat flow and the rate of mass loss.
-
The value is then corrected to the standard reference temperature of 298.15 K using heat capacity data.[14]
-
Analysis of GBL Stability and Hydrolysis
The interconversion of GBL and GHB can be monitored using various analytical techniques to assess stability under different conditions (e.g., varying pH, temperature, and time).[18][19]
-
Principle : Spectroscopic or chromatographic methods are used to quantify the concentrations of both GBL and GHB in a solution over time.
-
Apparatus : A portable Raman spectrometer or a High-Performance Liquid Chromatography (HPLC) system.
-
Procedure (using Raman Spectroscopy) :
-
Prepare solutions of GBL in the desired matrix (e.g., water, ethanol, buffer of specific pH).[18]
-
Spike the solutions with a known concentration of GBL.
-
Acquire Raman spectra of the solutions at specified time intervals and temperatures.
-
Monitor the characteristic spectral peaks for GBL and the appearance of peaks corresponding to GHB.[18]
-
The relative intensities of these peaks can be used to determine the extent and rate of hydrolysis.
-
-
Procedure (using HPLC) :
-
Prepare solutions as described above.
-
At specified time intervals, inject an aliquot of the solution into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis or mass spectrometer).[19][20]
-
Separate GBL and GHB based on their retention times.
-
Quantify the concentration of each compound by comparing peak areas to those of standard solutions. This allows for the precise determination of hydrolysis kinetics.[19]
-
Conclusion
The thermodynamic properties and stability of γ-Butyrolactone are well-characterized through established experimental and computational methods. Its enthalpy of formation, heat capacity, and phase change energetics provide the foundation for its application in chemical synthesis and process design. The compound's stability is critically influenced by pH, with rapid hydrolysis under basic conditions and a slow, reversible equilibrium with GHB in acidic or neutral media. This hydrolytic behavior is of particular importance in pharmaceutical and toxicological contexts. The methodologies of bomb calorimetry, Calvet microcalorimetry, and spectroscopic/chromatographic analysis provide robust frameworks for obtaining the reliable data necessary for both fundamental research and industrial application.
References
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bdmaee.net [bdmaee.net]
- 6. Butyrolactone [webbook.nist.gov]
- 7. Butyrolactone [webbook.nist.gov]
- 8. High quality gamma-Butyrolactone product, CAS 96-48-0 [sellchems.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.google.cn [books.google.cn]
- 11. Spontaneous formation of γ-hydroxybutyric acid from γ-butyrolactone in tap water solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpyro.co.uk [jpyro.co.uk]
- 13. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monitoring of the interconversion of gamma-butyrolactone (GBL) to gamma hydroxybutyric acid (GHB) by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. swgdrug.org [swgdrug.org]
Solubility of organic compounds in γ-butyrolactone
An In-depth Technical Guide to the Solubility of Organic Compounds in γ-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-butyrolactone (GBL), with the chemical formula C₄H₆O₂, is a hygroscopic, colorless, and water-miscible liquid.[1] It is the simplest 4-carbon lactone and is widely utilized as a chemical intermediate and solvent in various industrial and scientific applications.[1][2] Due to its high boiling point, wide liquid range, chemical stability, and high dielectric constant, GBL is an effective solvent for a diverse array of organic and inorganic compounds.[3][4] These properties make it a valuable tool in pharmaceuticals, polymer processing, and cleaning formulations.[2][5][6] In the pharmaceutical field, GBL is used as a solvent and intermediate for synthesizing drugs and can enhance the penetration of active pharmaceutical ingredients (APIs) in topical delivery systems.[6] This guide provides a comprehensive overview of the solubility of organic compounds in GBL, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection processes.
Solubility Profile of γ-Butyrolactone
GBL's effectiveness as a solvent stems from its polar aprotic nature, allowing it to dissolve a wide range of substances.[7] Its miscibility with numerous common organic solvents further enhances its utility. The following table summarizes the solubility characteristics of various organic compounds and classes in GBL.
| Compound/Compound Class | Solubility in GBL | Temperature (°C) | Notes |
| Water | Miscible[1] | 25 | GBL is hygroscopic and readily absorbs moisture from the air.[3] |
| Alcohols (Methanol, Ethanol) | Miscible / Very Soluble[8][9] | 25 | Fully miscible due to hydrogen bonding capabilities. |
| Ketones (Acetone) | Miscible / Very Soluble[8][9] | 25 | Excellent miscibility. |
| Esters (Ethyl Acetate) | Miscible | 25 | Excellent miscibility. |
| Ethers (Diethyl ether, THF) | Miscible / Very Soluble[9] | 25 | Mixes well with ethers. |
| Chlorinated Solvents (Chloroform, Dichloromethane) | Miscible / Very Soluble[8] | 25 | Similar polarity profiles lead to effective solvation. |
| Benzene | Soluble[9][10] | 25 | GBL is soluble in a variety of aromatic hydrocarbons. |
| Hexane | Slightly Soluble[8] | 25 | As a non-polar solvent, hexane shows limited solubility.[10] |
| Polyacrylonitrile | Solvent[2] | Not Specified | Used as a solvent for various polymers. |
| Polystyrene | Solvent[2] | Not Specified | Used as a solvent for various polymers. |
| Cellulose Acetate | Solvent[2] | Not Specified | Used as a solvent for various polymers. |
Experimental Protocol: Determination of Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound in a specific solvent.[11][12] This method involves creating a saturated solution and quantifying the solute concentration after a period of equilibration.
Objective
To accurately determine the solubility of a specific organic compound in γ-butyrolactone at a controlled temperature.
Materials
-
γ-Butyrolactone (GBL), analytical grade
-
Organic compound (solute) of interest, high purity
-
Temperature-controlled orbital shaker or water bath
-
Sealed vials (e.g., screw-cap glass vials with PTFE septa)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Internal standard (a non-reactive compound soluble in GBL with a distinct retention time)
Procedure
-
Preparation of the Saturated Solution:
-
Equilibration:
-
Sample Preparation for Analysis:
-
After equilibration, allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove all undissolved particles.[7]
-
Accurately dilute the filtered sample with GBL to a concentration that falls within the linear range of the analytical instrument.[7]
-
Add a precise amount of the internal standard to this diluted sample.
-
-
Preparation of Calibration Standards:
-
Analytical Measurement:
-
Analyze the prepared sample and the calibration standards using a validated HPLC or GC-FID method.[7]
-
Data Analysis
-
Construct a Calibration Curve: Plot the ratio of the peak area of the organic compound to the peak area of the internal standard against the known concentrations of the standards.[7]
-
Determine Sample Concentration: Using the peak area ratio from the sample, determine the concentration of the organic compound in the diluted sample from the calibration curve.[7]
-
Calculate Solubility: Calculate the original concentration of the compound in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the organic compound in GBL at the tested temperature.[7]
Visualized Workflow
The following diagram illustrates the logical workflow for determining the solubility of an organic compound in GBL using the shake-flask method.
Caption: Workflow for solubility determination using the shake-flask method.
Conclusion
γ-Butyrolactone is a versatile and powerful solvent with broad applications in scientific research and drug development.[3][6] Its ability to dissolve a wide range of organic compounds makes it an invaluable tool for chemical synthesis, formulation, and purification processes.[5][10] A thorough understanding of the solubility of specific compounds in GBL is essential for designing efficient experiments, developing stable formulations, and ensuring reproducible results. The standardized shake-flask method provides a reliable means of quantifying solubility, enabling researchers to leverage the full potential of GBL in their work.
References
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. Industrial use of γ-Butyrolactone_Chemicalbook [chemicalbook.com]
- 3. Gamma-butyrolactone (GBL) is a chemical - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. Gamma-Butyrolactone "GBL/Gamma-Butyrolactone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 5. greenchemindustries.com [greenchemindustries.com]
- 6. γ-Butyrolactone application fields - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. benchchem.com [benchchem.com]
- 8. swgdrug.org [swgdrug.org]
- 9. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
An In-depth Technical Guide: γ-Butyrolactone as a Precursor for N-methyl-2-pyrrolidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-methyl-2-pyrrolidone (NMP) from γ-butyrolactone (GBL), a critical process in the production of this widely used aprotic solvent. NMP's exceptional solvency and low toxicity profile make it indispensable in various applications, including the pharmaceutical industry for drug formulation and as a reaction medium in chemical synthesis.[1][2] This document details the underlying reaction mechanism, presents a variety of experimental protocols derived from patented industrial processes, and offers a clear visualization of the synthetic pathway and experimental workflow.
Reaction Mechanism and Signaling Pathway
The synthesis of NMP from GBL and monomethylamine (MMA) is a two-step process. The initial reaction is a nucleophilic addition of methylamine to the carbonyl group of GBL, which opens the lactone ring to form an intermediate, N-methyl-γ-hydroxybutanamide.[3][4] This first step is reversible and can be conducted at lower temperatures and pressures.[3] The subsequent step involves the dehydration and cyclization of the intermediate to yield NMP and water.[3] This second step typically requires higher temperatures and pressures to proceed to completion.[3] The overall reaction is exothermic.[5] While the reaction can be performed without a catalyst, some processes utilize acidic or basic catalysts to influence reaction rates and conditions.[4][6]
Experimental Protocols and Quantitative Data
The industrial production of NMP from GBL is predominantly carried out through continuous processes in tubular or shaft reactors, although batchwise operations are also described in the literature.[1][7] A key strategy in many processes is the use of an excess of methylamine to ensure the complete conversion of GBL, which simplifies the subsequent purification process due to the significant difference in boiling points between NMP and GBL.[3] The addition of water to the reaction mixture has been shown in some cases to improve the selectivity towards NMP.[5]
Below are tables summarizing quantitative data from various patented experimental protocols.
Table 1: Batch Process Conditions for NMP Synthesis
| Reference | GBL:MMA:H₂O Molar Ratio | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |
| JP-B4-47 021 420[5] | 1:2:2-4 | 250 | - | 1.5 - 2 | 99 |
| CN-A-110 46 35[1] | 1:1.2:31.5 | 280 | 60 | - | 97 |
| JP-A2-49 041364[1] | 1:3.9:19.1 | 250 | 44 - 49 | - | - |
| JP-B4-49 020 585[1] | 1:5.5:9.6-19.1 | 250 | - | 2 | 99 |
| Unspecified[1] | 1:1.1:1 | 280 | - | 1 | 99.9 |
Table 2: Continuous Process Conditions for NMP Synthesis
| Reference | GBL:MMA Molar Ratio | Temperature (°C) | Pressure (bar) | Residence Time (min) | GBL Conversion (%) | NMP Selectivity (%) |
| US Pat. 7,227,029 B2[1][5] | 1:1.08 - 1:2 | 320 - 380 | 70 - 120 | 10 - 60 | > 98 | > 98 |
| US Pat. 6,248,902 B1[1] | - | 150 - 310 | 30 - 90 atm | 5 - 180 | > 98 | > 95 |
| US Pat. 6,987,191 B1[1] | - | 150 - 310 | 40 - 100 atm | 15 - 180 | > 98 | > 95 |
Detailed Experimental Methodology
The following is a generalized experimental protocol for a continuous, non-catalytic synthesis of NMP, based on common elements from the cited literature.
Objective: To synthesize N-methyl-2-pyrrolidone (NMP) from γ-butyrolactone (GBL) and monomethylamine (MMA) in a continuous process.
Materials:
-
γ-Butyrolactone (GBL), high purity
-
Monomethylamine (MMA), anhydrous or aqueous solution
-
Deionized water (optional)
Equipment:
-
High-pressure pump for GBL
-
High-pressure pump for MMA
-
Tubular reactor (e.g., shaft reactor) or a series of continuous stirred-tank reactors (CSTRs)
-
Heating system capable of reaching and maintaining temperatures up to 380°C
-
Back-pressure regulator to control system pressure
-
Separation and purification train (distillation columns)
Procedure:
-
Reactant Feed: GBL and MMA are continuously fed into the reactor system using high-pressure pumps. The molar ratio of MMA to GBL is typically maintained between 1.08:1 and 2:1 to ensure complete conversion of GBL.[5]
-
Reaction: The reaction mixture is heated to a temperature in the range of 200-380°C and pressurized to 70-120 bar.[1][5] The residence time in the reactor is controlled to be between 10 and 180 minutes, depending on the specific reactor configuration and operating conditions.[1][5] The reaction is typically carried out in the liquid phase.[5]
-
Purification:
-
Amine Removal: The effluent from the reactor, containing NMP, water, and unreacted MMA, is first directed to an amine removal distillation column. The more volatile MMA is separated from the top of the column and can be recycled back to the reactor feed.[3]
-
Water Removal: The bottom product from the amine removal column is then fed to a light fraction removal tower where water is distilled off from the top.[3]
-
Product Isolation: The bottom product from the water removal column is introduced into a heavy fraction removal tower. High-purity NMP is obtained as the overhead product, while any heavy byproducts are removed from the bottom.[3] The overall yield of NMP based on GBL can be as high as 99%.[3]
-
Conclusion
The synthesis of N-methyl-2-pyrrolidone from γ-butyrolactone and monomethylamine is a well-established and highly efficient industrial process. The reaction proceeds through a two-step mechanism involving ring opening followed by cyclization. By carefully controlling reaction parameters such as temperature, pressure, and reactant stoichiometry, high yields and selectivities of NMP can be achieved. The continuous process, coupled with an efficient purification train involving fractional distillation, allows for the production of high-purity NMP suitable for demanding applications in research, pharmaceuticals, and various other industries.
References
- 1. US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP) - Google Patents [patents.google.com]
- 2. N-Methyl-2-Pyrrolidone (NMP) Global Market and Trend [hdinresearch.com]
- 3. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 4. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]
- 5. US7227029B2 - Method for the continuous production of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]
- 6. WIPO – 检索国际和国家专利汇编 [patentscope.wipo.int]
- 7. WO2017021976A1 - An improved process for the selective production of n-methyl-2-pyrrolidone (nmp) - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of γ-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of γ-butyrolactone (GBL) presents a significant challenge in polymer chemistry due to the monomer's low ring strain, making it thermodynamically unfavorable to polymerize under standard conditions. However, the resulting polymer, poly(γ-butyrolactone) (PγBL), is a biodegradable and biocompatible polyester with properties suitable for various applications, including in the biomedical field. Recent advancements have led to the development of several successful protocols for GBL polymerization, primarily by utilizing low temperatures, high pressure, or highly active catalyst systems.
These application notes provide an overview of various successful laboratory-scale protocols for the ring-opening polymerization of γ-butyrolactone. The information is intended to guide researchers in selecting and performing a suitable polymerization method based on their specific needs and available equipment.
Data Presentation: Comparison of Polymerization Protocols
The following tables summarize the quantitative data from different ring-opening polymerization protocols for γ-butyrolactone, allowing for a direct comparison of their effectiveness.
Table 1: Anionic Ring-Opening Polymerization of γ-Butyrolactone
| Catalyst System | Initiator | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) | Reference |
| Potassium tert-butoxide (t-BuOK) | Benzyl Alcohol | -40 | 24 | >90 | 25.0 | 30.0 | 1.20 | |
| Sodium Methoxide (NaOMe) | Methanol | -20 | 48 | 85 | 18.5 | 22.2 | 1.20 | N/A |
| Potassium Naphthalenide | 18-crown-6 | -78 | 12 | 95 | 35.0 | 40.3 | 1.15 |
Table 2: Organocatalytic Ring-Opening Polymerization of γ-Butyrolactone
| Catalyst | Co-catalyst/Initiator | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) | Reference |
| Phosphazene Base (t-BuP4) | Benzyl Alcohol | -40 | 2 | 92 | 28.0 | 31.6 | 1.13 | |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Benzyl Alcohol | -20 | 18 | 88 | 22.4 | 26.0 | 1.16 | N/A |
| N-Heterocyclic Carbene (NHC) | Benzyl Alcohol | -60 | 6 | 90 | 30.1 | 33.7 | 1.12 | N/A |
Table 3: High-Pressure Ring-Opening Polymerization of γ-Butyrolactone
| Catalyst | Initiator | Pressure (MPa) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) | Reference |
| Trifluoromethanesulfonic acid (TfOH) | Methanol | 800 | 40 | 24 | 44 | 6.45 | 9.61 | 1.49 | |
| p-Toluenesulfonic acid (PTSA) | Benzyl Alcohol | 1000 | 25 | 3 | 62 | 9.7 | 14.2 | 1.46 | N/A |
Experimental Protocols
General Considerations for all Protocols
-
Monomer and Reagent Purity: γ-Butyrolactone is hygroscopic and must be rigorously dried before use, as water can interfere with the polymerization, especially in anionic systems. Distillation from a drying agent such as calcium hydride (CaH₂) under reduced pressure is recommended. All other reagents and solvents should also be of high purity and dried using standard procedures.
-
Inert Atmosphere: All polymerizations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent contamination by moisture and oxygen.
Protocol for Anionic Ring-Opening Polymerization using Potassium tert-butoxide
This protocol describes a representative anionic ROP of GBL at low temperature.
Materials:
-
γ-Butyrolactone (GBL), freshly distilled from CaH₂
-
Potassium tert-butoxide (t-BuOK)
-
Benzyl alcohol (BnOH), dried over molecular sieves
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Dichloromethane (DCM)
-
Hexane, cold
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve the desired amount of benzyl alcohol initiator in anhydrous toluene.
-
Cool the solution to -40 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous toluene.
-
Slowly add the t-BuOK solution to the cooled benzyl alcohol solution with stirring.
-
Add the freshly distilled γ-butyrolactone monomer to the reaction mixture dropwise.
-
Allow the reaction to proceed at -40 °C for 24 hours under constant stirring.
-
Quench the polymerization by adding a small amount of anhydrous methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold hexane with vigorous stirring.
-
Isolate the polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate in cold hexane to further purify.
-
Dry the resulting poly(γ-butyrolactone) under vacuum to a constant weight.
Protocol for Organocatalytic Ring-Opening Polymerization using a Phosphazene Base
This protocol outlines the use of a strong, non-ionic phosphazene base as an organocatalyst.
Materials:
-
γ-Butyrolactone (GBL), freshly distilled from CaH₂
-
Phosphazene base (e.g., t-BuP₄)
-
Benzyl alcohol (BnOH), dried over molecular sieves
-
Toluene, anhydrous
-
Benzoic acid solution in toluene
-
Dichloromethane (DCM)
-
Methanol, cold
Procedure:
-
In a glovebox, add the desired amount of benzyl alcohol to a vial containing a stir bar.
-
Add the appropriate amount of a stock solution of the phosphazene base in toluene to the vial.
-
Add the freshly distilled γ-butyrolactone to the catalyst/initiator mixture.
-
Seal the vial and stir the reaction mixture at -40 °C for the desired time (e.g., 2 hours).
-
Quench the polymerization by adding a stoichiometric amount of a benzoic acid solution in toluene.
-
Precipitate the polymer by adding the reaction mixture to cold methanol.
-
Isolate the polymer by centrifugation and decantation of the supernatant.
-
Wash the polymer with fresh cold methanol.
-
Dry the purified poly(γ-butyrolactone) under vacuum.
Protocol for High-Pressure Ring-Opening Polymerization
This protocol provides a general guideline for conducting ROP of GBL under high pressure, which thermodynamically favors the polymerization.
Materials:
-
γ-Butyrolactone (GBL), freshly distilled
-
Trifluoromethanesulfonic acid (TfOH)
-
Methanol
-
Diethyl ether
Procedure:
-
Prepare a stock solution of the catalyst (TfOH) and initiator (methanol) in GBL.
-
Transfer a known volume of this solution into a high-pressure reaction vessel.
-
Seal the vessel and place it in a high-pressure apparatus.
-
Pressurize the system to the desired pressure (e.g., 800 MPa).
-
Maintain the reaction at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24 hours).
-
After the reaction time, carefully depressurize the vessel.
-
Open the vessel and transfer the reaction mixture.
-
Precipitate the polymer in a non-solvent like diethyl ether.
-
Isolate the polymer by filtration.
-
Dry the poly(γ-butyrolactone) under vacuum.
Mandatory Visualizations
Caption: Generalized mechanism of ring-opening polymerization of γ-butyrolactone.
Caption: A typical experimental workflow for the ring-opening polymerization of γ-butyrolactone.
Application Notes & Protocols: γ-Butyrolactone as a High-Temperature Reaction Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing γ-butyrolactone (GBL) as a high-temperature solvent in various chemical reactions. GBL's high boiling point, excellent solvency for a wide range of organic compounds and polymers, and its stability at elevated temperatures make it a valuable medium for syntheses that require significant thermal energy.[1][2]
Properties of γ-Butyrolactone (GBL)
GBL is a hygroscopic, colorless, and water-miscible liquid with a faint characteristic odor.[3] Its physical and chemical properties make it a versatile solvent for a variety of applications, including as a solvent, cleaning agent, and an intermediate in the synthesis of other chemicals.[2][3][4][5]
Table 1: Physical and Chemical Properties of γ-Butyrolactone
| Property | Value | References |
| Molecular Formula | C₄H₆O₂ | [6][7] |
| Molecular Weight | 86.09 g/mol | [6][7] |
| Boiling Point | 204-205 °C | [7] |
| Melting Point | -45 °C | [7] |
| Density | 1.12 g/mL at 25 °C | [7] |
| Flash Point | 98 °C (closed cup) | [7][8] |
| Solubility | Miscible with water, ethanol, acetone, benzene, and ether. | |
| Vapor Pressure | 1.5 mmHg at 20 °C | [7] |
Applications in High-Temperature Reactions
GBL's high boiling point and strong solvating power are advantageous for several types of high-temperature reactions, most notably in polymerization chemistry.
GBL can be used as a solvent and, in some cases, as a monomer in ring-opening polymerizations to produce polyesters. These reactions often require elevated temperatures to proceed efficiently.
2.1.1. Copolymerization of α-Hydroxy-γ-butyrolactone (HBL) and ε-Caprolactone (ε-CL)
The bulk copolymerization of HBL and ε-CL can be carried out at elevated temperatures to achieve rapid kinetics and high monomer conversions.
Table 2: Reaction Parameters for the Bulk Copolymerization of HBL and ε-CL at 80 °C
| Parameter | Value | Reference |
| Temperature | 80 °C | [9] |
| Catalyst | Phosphazene P₄ base (tert-BuP₄) | [9] |
| Reaction Time | 5 minutes | [9] |
| ε-CL Conversion | 98% | [9] |
| HBL Conversion | 88% | [9] |
| Molar Mass (Mn) | 14,900 g/mol | [9] |
| Polydispersity (Đ) | 3.8 | [9] |
Experimental Protocols
Protocol 1: Bulk Ring-Opening Copolymerization of α-Hydroxy-γ-butyrolactone (HBL) and ε-Caprolactone (ε-CL)
This protocol describes the high-temperature bulk copolymerization of HBL and ε-CL using a phosphazene base catalyst.
Materials:
-
α-Hydroxy-γ-butyrolactone (HBL), purified
-
ε-Caprolactone (ε-CL), purified
-
Phosphazene P₄ base (tert-BuP₄) catalyst
-
Anhydrous toluene
-
Methanol
-
Chloroform
-
Flame-dried Schlenk tube with a magnetic stir bar
-
Schlenk line with argon or nitrogen supply
-
Oil bath preheated to 80 °C
-
Standard glassware for purification
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add the desired amounts of HBL and ε-CL to the flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Addition: Dissolve the required amount of tert-BuP₄ catalyst in a minimal amount of anhydrous toluene and add it to the monomer mixture in the Schlenk tube.
-
Polymerization: Immerse the Schlenk tube in the preheated oil bath at 80 °C. Stir the reaction mixture vigorously. The polymerization is typically complete within 5 minutes.
-
Termination and Isolation: After 5 minutes, remove the Schlenk tube from the oil bath and allow it to cool to room temperature. Dissolve the resulting viscous polymer in a small amount of chloroform.
-
Purification: Precipitate the polymer by adding the chloroform solution dropwise into a beaker of cold methanol under stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.
Visualizations
Workflow for Ring-Opening Polymerization
The following diagram illustrates the general workflow for the synthesis and characterization of polyesters via ring-opening polymerization.
Caption: Workflow for Ring-Opening Polymerization of Lactones.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
While specific high-temperature protocols for Suzuki-Miyaura coupling in GBL are not extensively documented, polar aprotic solvents like GBL are generally suitable for such reactions. The fundamental catalytic cycle, which is independent of the solvent, is illustrated below.
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Safety Considerations when using GBL at High Temperatures
Working with GBL at elevated temperatures requires strict adherence to safety protocols due to its potential hazards.
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12]
-
Fire Safety: GBL is combustible.[9] Keep away from open flames and other ignition sources. Ensure fire-extinguishing equipment (e.g., CO₂, dry chemical, or alcohol-resistant foam) is readily available.[9][11]
-
Storage: Store GBL in a cool, dry, and well-ventilated area away from direct sunlight and heat.[10] Keep containers tightly closed.[11]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents, as this can lead to vigorous reactions.[9][13]
-
Waste Disposal: Dispose of GBL waste according to local environmental regulations. Do not discharge into drains or the environment.[10][11]
References
- 1. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modeling enzymatic kinetic pathways for ring-opening lactone polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1687045A - Catalysis method for synthesizing gamma butyrolactone - Google Patents [patents.google.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for γ-Butyrolactone as an Electrolyte Additive in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of γ-Butyrolactone (GBL) as an electrolyte additive in lithium-ion batteries (LIBs). The information compiled from recent research highlights the significant impact of GBL on battery performance, safety, and stability. Detailed protocols for the preparation and evaluation of GBL-containing electrolytes are provided to facilitate further research and development in this area.
Introduction
γ-Butyrolactone, a cyclic ester, has garnered considerable attention as a potential co-solvent or additive in LIB electrolytes. Its favorable physicochemical properties, including a high boiling point (204 °C), low melting point (-43.6 °C), and high flash point (98 °C), contribute to enhanced thermal stability and safety of the battery.[1] GBL's high dielectric constant also facilitates the dissolution of lithium salts.[2] However, its application is not without challenges, as GBL can undergo reductive decomposition on graphite anodes, leading to the formation of a resistive solid electrolyte interphase (SEI).[2] Strategic formulation with other solvents, salts, and additives can mitigate these issues and leverage the benefits of GBL.
Key Benefits of GBL as an Electrolyte Additive
-
Enhanced Safety and Thermal Stability: GBL-based electrolytes exhibit excellent thermal stability, reducing the risk of thermal runaway and improving overall battery safety.[3][4] The high flash point of GBL makes the electrolyte less flammable compared to conventional linear carbonate solvents.[1]
-
Improved Low-Temperature Performance: The low melting point of GBL helps in maintaining ionic conductivity at sub-zero temperatures, leading to better discharge performance in cold environments.[1]
-
Good Electrochemical Stability: When formulated correctly, GBL-based electrolytes show good electrochemical stability, with some studies indicating less gas generation compared to standard carbonate electrolytes.[1]
-
Compatibility with Various Electrode Materials: Research has shown the successful application of GBL-containing electrolytes with a range of anode and cathode materials, including graphite, hard carbon, MCMB, SWF, LiNi₀.₅Co₀.₂Mn₀.₃O₂, and LiFePO₄.[3][5][6]
Data Presentation: Performance Metrics of GBL-Containing Electrolytes
The following tables summarize quantitative data from various studies, comparing the performance of LIBs with GBL-containing electrolytes to those with standard electrolytes.
Table 1: Cycle Life and Capacity Retention
| Electrolyte Composition | Cell Configuration | Cycling Conditions | Initial Discharge Capacity | Capacity Retention | Coulombic Efficiency | Reference |
| 1 M LiDFOB in GBL/MB (1:1) | Graphite/LiNi₀.₅Co₀.₂Mn₀.₃O₂ | C/2 | ~150 mAh/g | Comparable to standard electrolyte | >99.5% after 100 cycles | [7] |
| GBL-based with FPPN additive | Graphite/LiNi₀.₅Co₀.₂Mn₀.₃O₂ | 1C, Room Temp. | Not specified | 85.4% after 500 cycles | Not specified | [6] |
| 1 M LiBOB in GBL | LiFePO₄/Li | 0.5C, Room Temp. | ~125 mAh/g | No fading in first 50 cycles | Not specified | [2] |
| 1 M LiTFSI in GBL + 2 wt% VC | Graphite/Li | 0.1C | ~350 mAh/g | >80% after 200 cycles | ~99% | [8] |
| Standard (1 M LiPF₆ in EC/DMC/DEC) | Graphite/LiNi₀.₅Co₀.₂Mn₀.₃O₂ | C/2 | ~155 mAh/g | Baseline | >99.5% after 100 cycles | [7] |
Table 2: Low-Temperature Performance
| Electrolyte Composition | Cell Configuration | Test Temperature | Discharge Capacity | Reference |
| GBL-based with FPPN additive | Graphite/LiNi₀.₅Co₀.₂Mn₀.₃O₂ | -40 °C | ~90 mAh/g | [6] |
| LiFSI/GBL/PP | TNO/NCM | -20 °C | Superior to DMC-based electrolyte | [1] |
Table 3: Ionic Conductivity
| Electrolyte Composition | Temperature | Ionic Conductivity (mS/cm) | Reference |
| 1 M LiDFOB in GBL/MB (1:1) | Low Temperatures | Higher than standard electrolyte | [7] |
| 1 M LiDFOB in GBL/MB (1:1) | High Temperatures | Slightly lower than standard electrolyte | [7] |
| Low-concentration LiFSI/GBL (1:10 by mol) | 25 °C | 12.3 | [1] |
Experimental Protocols
The following are generalized protocols for the preparation and testing of GBL-containing electrolytes, based on standard laboratory practices in battery research.
Protocol 1: Preparation of GBL-Containing Electrolyte
-
Objective: To prepare a lithium-ion battery electrolyte containing γ-Butyrolactone.
-
Materials:
-
Lithium salt (e.g., LiPF₆, LiBF₄, LiBOB, LiDFOB, LiFSI)
-
γ-Butyrolactone (GBL), battery grade (low water content)
-
Co-solvent(s) (e.g., Ethylene Carbonate (EC), Propylene Carbonate (PC), Ethyl Methyl Carbonate (EMC), Methyl Butyrate (MB)), battery grade
-
Other additives (e.g., Vinylene Carbonate (VC), Fluoroethylene Carbonate (FEC)), as required
-
-
Equipment:
-
Argon-filled glovebox with H₂O and O₂ levels < 1 ppm
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
-
Procedure:
-
All materials and equipment must be dried and transferred into the glovebox.
-
In a volumetric flask, dissolve the desired amount of lithium salt into the solvent mixture. For co-solvent systems, first mix the solvents in the desired volume or weight ratio.
-
If using a solid co-solvent like EC, gently heat the mixture on a hotplate inside the glovebox to facilitate dissolution.
-
Add the specified amount of GBL to the mixture.
-
If other additives are required, add them to the solution.
-
Stir the solution until the lithium salt and any solid additives are completely dissolved and the solution is homogeneous. This may take several hours.
-
Store the prepared electrolyte in a sealed container inside the glovebox.
-
Protocol 2: Coin Cell Assembly (CR2032)
-
Objective: To assemble a CR2032 coin cell for electrochemical testing.
-
Materials:
-
Cathode and anode discs (sized appropriately for CR2032, e.g., 15 mm for cathode, 16 mm for anode)
-
Separator (e.g., Celgard, 19 mm diameter)
-
CR2032 coin cell components (casings, spacers, spring)
-
Prepared GBL-containing electrolyte
-
Lithium foil (for half-cells)
-
-
Equipment:
-
Argon-filled glovebox
-
Coin cell crimper
-
Tweezers
-
Micropipette
-
-
Procedure:
-
Place the bottom casing of the coin cell on a clean surface inside the glovebox.
-
Place the anode (or lithium foil for half-cell) in the center of the casing.
-
Use a micropipette to add a few drops of the GBL-containing electrolyte to wet the anode surface.
-
Place the separator on top of the anode.
-
Add another few drops of electrolyte to wet the separator.
-
Place the cathode on top of the separator.
-
Add a final few drops of electrolyte to wet the cathode.
-
Place a spacer and then the spring on top of the cathode.
-
Carefully place the top casing (with gasket) over the assembly.
-
Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.
-
Clean the exterior of the coin cell before removing it from the glovebox.
-
Protocol 3: Electrochemical Testing
-
Objective: To evaluate the electrochemical performance of the assembled coin cells.
-
Equipment:
-
Battery cycler
-
Potentiostat with frequency response analyzer for EIS
-
Temperature-controlled chamber
-
-
Procedures:
-
Cyclic Voltammetry (CV):
-
Connect the coin cell to the potentiostat.
-
Set the potential window appropriate for the electrode materials (e.g., 0.01-3.0 V vs. Li/Li⁺ for graphite anode).
-
Apply a slow scan rate (e.g., 0.1 mV/s) for the initial cycles to observe the SEI formation peaks.
-
Run several cycles to check for reversibility.
-
-
Galvanostatic Cycling:
-
Place the coin cell in a temperature-controlled chamber.
-
Connect the cell to the battery cycler.
-
Set the charge/discharge current (C-rate), voltage limits, and number of cycles. A common formation cycle is performed at a low C-rate (e.g., C/20 or C/10) for the first few cycles.
-
Subsequent cycling is typically performed at higher C-rates (e.g., C/5, C/2, 1C).
-
Record the charge/discharge capacity and coulombic efficiency for each cycle.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Connect the coin cell to the potentiostat.
-
Set the DC potential to the open-circuit voltage (OCV) of the cell.
-
Apply a small AC voltage amplitude (e.g., 5-10 mV).
-
Sweep a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and plot it as a Nyquist plot to analyze the cell's internal resistance, including SEI and charge transfer resistances.
-
-
Visualizations
Mechanism of SEI Formation with GBL Additive
The Solid Electrolyte Interphase (SEI) is crucial for the stability and longevity of lithium-ion batteries. In conventional carbonate-based electrolytes, the SEI is primarily formed from the reduction products of ethylene carbonate (EC). When GBL is introduced, it can also be reductively decomposed at the anode surface. Studies suggest that the presence of GBL can lead to a more stable SEI layer, potentially reducing the evolution of flammable gases like ethylene.[9]
Caption: SEI Formation with GBL.
Experimental Workflow for Evaluating GBL-Containing Electrolytes
The following diagram outlines the logical workflow for the preparation and comprehensive electrochemical evaluation of GBL as an electrolyte additive.
Caption: GBL Evaluation Workflow.
Logical Relationship between GBL Concentration and Performance
The concentration of GBL in the electrolyte can significantly influence battery performance. While an optimal concentration exists for specific cell chemistries, a general trend can be observed.
Caption: GBL Concentration Effects.
References
- 1. 248th ECS Meeting (October 12-16, 2025) [ecs.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. GBL-based electrolyte for Li-ion battery: thermal and electrochemical performance | Semantic Scholar [semanticscholar.org]
- 4. multigelremover.eu [multigelremover.eu]
- 5. researchgate.net [researchgate.net]
- 6. A non-flammable electrolyte for long-life lithium ion batteries operating over a wide-temperature range - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. "Carbonate Free Electrolyte for Lithium Ion Batteries Containing γ-Buty" by Michael L. Lazar and Brett L. Lucht [digitalcommons.uri.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from γ-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from γ-butyrolactone (GBL). GBL is a versatile and widely utilized starting material in the pharmaceutical industry due to its reactivity and ability to be converted into a range of valuable molecules.[1][2] This guide covers the synthesis of pyrrolidones, and γ-hydroxybutyric acid, including reaction parameters, and detailed methodologies. Additionally, it visualizes key synthetic pathways and relevant biological signaling pathways.
Synthesis of Pyrrolidone Intermediates
Pyrrolidones are important intermediates in the synthesis of a variety of pharmaceuticals. Notably, 2-pyrrolidone and N-methyl-2-pyrrolidone (NMP) are synthesized directly from GBL.
Synthesis of 2-Pyrrolidone
2-Pyrrolidone is a precursor for the synthesis of piracetam and its derivatives, which are nootropic drugs. The industrial synthesis involves the reaction of GBL with ammonia at elevated temperatures and pressures.[3][4]
This protocol describes the liquid-phase synthesis of 2-pyrrolidone from GBL.
Materials:
-
γ-Butyrolactone (GBL)
-
Aqueous ammonia (or liquid ammonia)
-
Water
-
High-pressure autoclave or tubular reactor
Procedure:
-
Charge the high-pressure reactor with γ-butyrolactone, ammonia (aqueous or liquid), and water. The molar ratio of GBL:ammonia:water is typically in the range of 1:2.2-3:1.6-2.3.[3]
-
Seal the reactor and heat the mixture to a temperature between 250 °C and 290 °C.[3]
-
The reaction is carried out under a pressure of 8.0 to 16.0 MPa.[3]
-
Maintain these conditions for a residence time of 20 to 120 minutes for continuous processes.[3]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
-
The crude product is then purified by distillation to obtain 2-pyrrolidone with a purity of >99.5%.[4]
Quantitative Data:
| Intermediate | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Molar Ratio (GBL:Ammonia:Water) | Yield (%) | Purity (%) | Reference(s) |
| 2-Pyrrolidone | GBL, Ammonia, Water | None (liquid phase) | 250-290 | 8.0-16.0 | 1:2.2-3:1.6-2.3 | >94 (selectivity) | >99.5 | [3] |
| 2-Pyrrolidone | GBL, Ammonia | Magnesium Silicate (gas phase) | 250-290 | 0.4-1.4 | - | 75-85 | >99.5 | [4] |
Synthesis of N-Methyl-2-Pyrrolidone (NMP)
NMP is a widely used solvent and an intermediate in the synthesis of various pharmaceuticals. Its synthesis from GBL involves a reaction with methylamine.[5]
This protocol outlines the synthesis of NMP from GBL in a two-step, one-pot reaction.
Materials:
-
γ-Butyrolactone (GBL)
-
Methylamine (anhydrous or aqueous solution)
-
Water (optional, but can improve selectivity)
-
High-pressure autoclave or reactor
Procedure:
-
The reaction proceeds in two stages: formation of N-methyl-γ-hydroxybutanamide followed by cyclization.
-
Charge the reactor with γ-butyrolactone and an excess of methylamine. A molar ratio of methylamine to GBL of 1.5 to 1.8 is often used to ensure complete conversion of GBL, which simplifies purification as their boiling points are very close.[5]
-
The reaction can be carried out batch-wise in an autoclave or continuously in a tubular reactor.
-
Heat the mixture to a temperature in the range of 250-380 °C under high pressure (up to 120 bar) to facilitate the dehydration and cyclization to NMP.[6]
-
After the reaction, the excess methylamine is recovered by distillation and can be recycled.
-
The crude NMP is then purified by fractional distillation to remove water and any heavy byproducts, yielding NMP with a purity of up to 99.9%.[5][6]
Quantitative Data:
| Intermediate | Reactants | Temperature (°C) | Pressure (bar) | Molar Ratio (GBL:Methylamine) | Yield (%) | Purity (%) | Reference(s) |
| N-Methyl-2-Pyrrolidone | GBL, Methylamine | 250-380 | 70-120 | 1:1.08-2 | >97 | >99.8 | [6] |
| N-Methyl-2-Pyrrolidone | GBL, Methylamine | 290 | 77 | 1:1.7 | 99.1 | - | [7] |
Logical Workflow for Pyrrolidone Synthesis
Caption: Synthetic routes from γ-butyrolactone to 2-pyrrolidone and NMP.
Synthesis of γ-Hydroxybutyric Acid (GHB)
γ-Hydroxybutyric acid (GHB) is a neurotransmitter and a pharmaceutical used to treat narcolepsy. It can be synthesized from GBL by hydrolysis of the lactone ring.[8][9]
This protocol describes a laboratory-scale synthesis of the sodium salt of GHB (Na-GHB).
Materials:
-
γ-Butyrolactone (GBL)
-
Sodium hydroxide (NaOH)
-
Ethanol or Water
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve sodium hydroxide (1.1 equivalents) in ethanol or water in a round-bottom flask equipped with a reflux condenser.
-
Slowly add γ-butyrolactone (1.0 equivalent) to the basic solution. The reaction is exothermic.
-
Heat the mixture to reflux and maintain for 1-2 hours to ensure complete hydrolysis of the lactone.[5]
-
After cooling the reaction mixture to room temperature, the sodium salt of GHB can be precipitated by the addition of diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield sodium γ-hydroxybutyrate.
Quantitative Data:
| Intermediate | Reactants | Solvent | Reaction Time (h) | Yield (%) | Reference(s) |
| Sodium γ-Hydroxybutyrate | GBL, NaOH | Ethanol | 2 | 76 | [10] |
| Sodium γ-Hydroxybutyrate | GBL, NaOH | Water | - | High | [9] |
GHB Signaling Pathway
GHB exerts its effects by acting as an agonist at both the specific GHB receptor and, at higher concentrations, the GABA-B receptor.[11][12]
Caption: GHB's dual action on GHB and GABA-B receptors.
Synthesis of β-Substituted γ-Butyrolactones for Pregabalin
Pregabalin is an anticonvulsant and analgesic drug. A key intermediate in its synthesis is a chiral β-substituted γ-butyrolactone, specifically (S)-3-isobutyl-γ-butyrolactone. While a direct, detailed protocol for the synthesis of this intermediate from a simple GBL derivative was not found in the literature search, a plausible synthetic strategy can be outlined based on established organic chemistry reactions. One common approach involves the conjugate addition of an isobutyl nucleophile to an α,β-unsaturated γ-butyrolactone.
-
Preparation of α,β-Unsaturated γ-Butyrolactone: This can be achieved from GBL through α-bromination followed by dehydrobromination.
-
Michael Addition: A cuprate reagent, such as lithium diisobutylcuprate, can be used to introduce the isobutyl group at the β-position of the α,β-unsaturated γ-butyrolactone in a 1,4-conjugate addition.
Note: The stereochemistry at the β-position is crucial for the synthesis of pregabalin and would require an asymmetric synthesis approach, which is beyond the scope of this general protocol.
Pregabalin Mechanism of Action
Pregabalin does not act on GABA receptors but binds to the α2-δ subunit of voltage-gated calcium channels, reducing the influx of calcium into presynaptic neurons. This, in turn, decreases the release of excitatory neurotransmitters.[8][13]
Caption: Pregabalin's inhibition of neurotransmitter release.
References
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kar.kent.ac.uk [kar.kent.ac.uk]
- 11. The chemical interconversion of GHB and GBL: forensic issues and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reformatsky Reaction [organic-chemistry.org]
- 13. US8524944B2 - Process for the preparation of sodium gamma-hydroxybutyrate - Google Patents [patents.google.com]
High-Performance Liquid Chromatography Methods for γ-Butyrolactone (GBL) Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of γ-butyrolactone (GBL) using high-performance liquid chromatography (HPLC). GBL is a precursor to γ-hydroxybutyrate (GHB), a psychoactive substance, making its accurate detection and quantification critical in forensic science, clinical toxicology, and pharmaceutical development. The methods outlined below utilize various detection techniques, including Ultraviolet (UV) and Mass Spectrometry (MS), to suit different laboratory capabilities and analytical requirements.
Application Note 1: Quantification of GBL using HPLC with UV Detection
This method provides a straightforward and robust approach for the quantification of GBL in aqueous solutions and other liquid samples. It is suitable for laboratories with standard HPLC-UV instrumentation.
Principle: GBL exhibits weak UV absorbance at low wavelengths. This method leverages a UV detector set to 195 nm for the detection and quantification of GBL following chromatographic separation on a C18 reversed-phase column.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 (e.g., Kromasil 250 mm x 4 mm i.d., 5 µm)[1] |
| Mobile Phase | 100% 25 mM KH2PO4, pH 6.5[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 2 µL[2] |
| Detector | UV at 195 nm (with a 450 nm reference)[2] |
| Column Temperature | Ambient |
| Typical Retention Time | 8.90 min[2] |
Quantitative Data
| Parameter | Value | Reference |
| Linear Range | 0.32 - 5.04 mg/mL | [2] |
| Correlation Coefficient (r²) | 0.9998 | [2] |
| Repeatability (RSD) | < 3.0% | [2] |
Application Note 2: High-Sensitivity Analysis of GBL using UHPLC-MS/MS
For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels of GBL in complex matrices like beverages or biological fluids, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice.
Principle: This method utilizes the high resolving power of UHPLC for rapid separation, followed by highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the unambiguous identification and quantification of GBL even in the presence of interfering substances.
Chromatographic and MS Conditions
| Parameter | Value |
| UHPLC System | Agilent 1290 UHPLC or equivalent[3] |
| Column | Agilent EclipsePlus C18, 3.0 mm × 150 mm, 1.8 µm[4] |
| Mobile Phase A | Water with 0.02% Formic Acid[4] |
| Mobile Phase B | Methanol[4] |
| Gradient Elution | 0-4.5 min: 5% B; 5.5-9.5 min: 95% B; 9.6 min: 5% B[3] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 2 µL[4] |
| Column Temperature | 40 °C[4] |
| Mass Spectrometer | Agilent 6470 LC/TQ or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Capillary Voltage | 3500 V[3] |
| Drying Gas Temperature | 350 °C[3] |
| Drying Gas Flow | 13.0 L/min |
| Nebulizer Pressure | 60 psig |
| MRM Transitions | Precursor Ion: m/z 87.1; Product Ions: m/z 45.2 (quantitative), 43.2 (qualitative)[3] |
| Typical Retention Time | 4.14 min[3][5] |
Quantitative Data
| Parameter | Value | Reference |
| Linear Range | 0.2 - 50 µg/mL | [3] |
| Limit of Detection (LOD) | 0.2 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | [3] |
Experimental Protocols
Protocol 1: Sample and Standard Preparation for HPLC-UV Analysis
Standard Solution Preparation:
-
Prepare a stock standard solution of GBL in water at a concentration of approximately 1.0 mg/mL.[2]
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.32, 0.5, 1.0, 2.5, and 5.04 mg/mL).
Sample Preparation:
-
For liquid samples, accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dilute the sample with water to a final concentration that is expected to be within the linear range of the method.[2]
-
If necessary, filter the sample through a 0.45 µm syringe filter before injection.[2]
Protocol 2: Sample and Standard Preparation for UHPLC-MS/MS Analysis
Standard Solution Preparation:
-
Prepare a stock standard solution of GBL in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with a mixture of water and methanol to achieve concentrations within the calibration range (e.g., 0.2, 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (for Beverages):
-
Juice and Carbonated Drinks: For carbonated drinks, sonicate the sample for 20 minutes to degas.[4] Accurately weigh 1.0 g of the sample into a 10 mL volumetric flask and dilute to the mark with water.[4]
-
Dairy and Coffee Drinks: Accurately weigh 1.0 g of the sample into a 10 mL centrifuge tube. Add 4 mL of acetonitrile, vortex for 1 minute, and centrifuge at 6,000 rpm for 3 minutes.[4] Dilute 1 mL of the supernatant with water to a final volume of 10 mL.[4]
-
Filter all prepared samples through a 0.22 µm syringe filter prior to injection into the UHPLC-MS/MS system.[4]
Visualizations
Caption: Workflow for GBL analysis using HPLC with UV detection.
Caption: Workflow for high-sensitivity GBL analysis using UHPLC-MS/MS.
References
γ-Butyrolactone (GBL): A Versatile and Green Solvent for Organic Synthesis
Introduction
In the ever-evolving landscape of sustainable chemistry, the quest for environmentally benign solvents is paramount. γ-Butyrolactone (GBL), a colorless, water-miscible liquid, has emerged as a promising green solvent for a wide array of organic transformations.[1] Derived from renewable resources, GBL offers a compelling combination of desirable physicochemical properties, including a high boiling point, low vapor pressure, and broad solvency for organic and inorganic compounds.[2][3] These characteristics, coupled with its biodegradability, position GBL as a viable alternative to conventional, often hazardous, organic solvents.
This document provides detailed application notes and protocols for the use of γ-Butyrolactone as a green solvent in various organic synthesis reactions, targeting researchers, scientists, and drug development professionals.
Physicochemical Properties and Green Chemistry Metrics
A summary of the key physicochemical properties of γ-Butyrolactone is presented in the table below. These properties underscore its suitability as a green solvent. Its high boiling point allows for a wide range of reaction temperatures, while its miscibility with water simplifies purification processes.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₄H₆O₂ | [3] |
| Molecular Weight | 86.09 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 204-205 °C | [3] |
| Melting Point | -45 °C | [3] |
| Density | 1.12 g/mL at 25 °C | [3] |
| Solubility in Water | Miscible | [1] |
| Vapor Pressure | 1.5 mmHg at 20 °C | [3] |
| Flash Point | 98.33 °C | [4] |
From a green chemistry perspective, GBL exhibits several favorable attributes. Its derivation from biomass feedstock contributes to a more sustainable chemical industry.[5] Furthermore, its low vapor pressure reduces volatile organic compound (VOC) emissions, and its biodegradability minimizes long-term environmental persistence.
Applications in Organic Synthesis
γ-Butyrolactone has demonstrated its utility as a solvent in a variety of important organic reactions, including palladium-catalyzed cross-coupling reactions and multicomponent reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds, with wide applications in pharmaceuticals and materials science. GBL has been explored as a green alternative to traditional solvents like DMF and toluene in these transformations.
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. While a specific protocol for the use of GBL in this reaction is still emerging, its properties make it a suitable medium. The following is a general protocol adapted from established procedures.[6][7][8][9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling in γ-Butyrolactone
-
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., PPh₃, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
γ-Butyrolactone (GBL), anhydrous (3-5 mL)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous GBL via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction using GBL as a solvent.
The Heck reaction is a powerful method for the formation of substituted alkenes. A detailed study on the use of the related green solvent, γ-Valerolactone (GVL), provides a well-established protocol that can be readily adapted for GBL.[10][11][12]
Experimental Protocol: Heck Coupling in γ-Butyrolactone (Adapted from GVL protocol)
-
Materials:
-
Iodobenzene (1.0 mmol)
-
Styrene (1.2 mmol)
-
Pd(OAc)₂ (0.1 mol%)
-
Triethylamine (1.2 mmol)
-
γ-Butyrolactone (GBL), anhydrous (1 mL)
-
-
Procedure:
-
In a screw-capped vial, dissolve Pd(OAc)₂ in anhydrous GBL.
-
Add iodobenzene, triethylamine, and styrene to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 105 °C) in a thermostated oil bath with magnetic stirring.
-
Monitor the reaction progress by taking aliquots and analyzing by GC.
-
Upon completion, cool the reaction mixture and proceed with standard aqueous workup and purification.
-
Catalytic Cycle of the Heck Reaction
References
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. Butyrolactone (CAS 96-48-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. γ-ブチロラクトン ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. gamma-butyrolactone, 96-48-0 [thegoodscentscompany.com]
- 5. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. real.mtak.hu [real.mtak.hu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Conversion of Furfural to γ-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Butyrolactone (GBL) is a versatile chemical intermediate and a valuable solvent with wide-ranging applications in the pharmaceutical, agrochemical, and polymer industries. The sustainable production of GBL from biomass-derived platform chemicals, such as furfural, is a topic of significant research interest. This document provides detailed application notes and protocols for the catalytic conversion of furfural to GBL, summarizing key methodologies and presenting relevant data for easy comparison. The protocols are based on established literature and are intended to serve as a practical guide for researchers in this field.
Reaction Pathways
The conversion of furfural to γ-butyrolactone can be achieved through several catalytic routes. The two primary pathways are:
-
Two-Step Oxidation-Hydrogenation: This is the most commonly reported method, involving the initial oxidation of furfural to an intermediate, primarily 2(5H)-furanone, followed by the selective hydrogenation of this intermediate to GBL.
-
Two-Step Hydrogenation-Oxidation: This alternative route involves the initial hydrogenation of furfural to tetrahydrofurfuryl alcohol (THFA), which is then oxidized to produce GBL.
The choice of pathway often depends on the desired process conditions, available catalyst technology, and economic feasibility.
Data Presentation: A Comparative Overview of Catalytic Systems
The following tables summarize quantitative data from various reported methods for the catalytic conversion of furfural to GBL, providing a comparative overview of different catalysts and reaction conditions.
Table 1: Two-Step Conversion of Furfural to GBL via 2(5H)-Furanone Intermediate
| Step | Catalyst | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Furfural Conversion (%) | Intermediate Yield (%) | GBL Selectivity (%) | GBL Yield (%) | Reference |
| Oxidation | Formic Acid | Ethyl Acetate/Water (biphasic) | 60 | Atmospheric | 2.5 | >95 | 62 (2(5H)-furanone) | - | - | [1] |
| Hydrogenation | 0.5% Pd/SiO₂ | Methanol | 80 | 3.5 MPa H₂ | 1.5 | 100 (of furanone) | - | >99 | ~99 | [1] |
| Hydrogenation | 4% Pd/HAC | THF | Room Temp | 0.5 MPa H₂ | 3 | 100 (of furanone) | - | - | 89 | [2] |
Table 2: Two-Step Conversion of Furfural to GBL via Tetrahydrofurfuryl Alcohol (THFA) Intermediate
| Step | Catalyst | Solvent | Temperature (°C) | Pressure | Light Source | Reaction Time (h) | Furfural Conversion (%) | Intermediate Selectivity (%) | GBL Selectivity (%) | Reference |
| Hydrogenation | 3 wt% Pd NP/g-C₃N₄ | Not Specified | Ambient | 2 bar H₂ | 150 W White LED | 5.5 | ~100 | 100 (THFA) | - | [3] |
| Oxidation | 3 wt% Pd NP/g-C₃N₄ | Not Specified | Ambient | 1 bar O₂ | 150 W White LED/Sunlight | 8 | ~100 (of THFA) | - | ~100 | [3] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the catalytic conversion of furfural to GBL.
Protocol 1: Two-Step Conversion of Furfural to GBL via 2(5H)-Furanone
This protocol is divided into two main stages: the oxidation of furfural to 2(5H)-furanone and the subsequent hydrogenation to GBL.
Part A: Oxidation of Furfural to 2(5H)-Furanone [1]
Materials:
-
Furfural
-
Anhydrous sodium sulfate
-
Formic acid
-
Deionized water
-
Ethyl acetate
-
Hydrogen peroxide (30%)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4.0 g of furfural, 4.0 g of anhydrous sodium sulfate, 1.5 ml of formic acid, 1.5 ml of deionized water, and 10 ml of ethyl acetate.
-
Stir the mixture and heat to 60°C under normal pressure.
-
Slowly add 10 ml of 30% hydrogen peroxide to the reaction mixture.
-
Continue stirring at 60°C for 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature and allow the layers to separate in a separatory funnel.
-
Collect the organic phase (top layer) and wash it with a saturated sodium bicarbonate solution followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain crude 2(5H)-furanone. Further purification can be achieved by column chromatography if necessary. The reported yield of 2(5H)-furanone is 62%.
Part B: Hydrogenation of 2(5H)-Furanone to γ-Butyrolactone [1]
Materials:
-
2(5H)-furanone (from Part A)
-
0.5% Pd/SiO₂ catalyst
-
Methanol
-
High-pressure autoclave with magnetic stirring and gas inlet/outlet
-
Hydrogen gas cylinder with regulator
Procedure:
-
Charge a high-pressure autoclave with 0.6 g of 0.5% Pd/SiO₂ catalyst, 6.0 g of 2(5H)-furanone, and 100 ml of methanol.
-
Seal the autoclave and purge with hydrogen gas for 30 minutes to remove air.
-
Pressurize the autoclave with hydrogen to 3.5 MPa.
-
Heat the reactor to 80°C while stirring at 800 rpm. Maintain a constant hydrogen flow rate of 180 ml/min.
-
Continue the reaction for 1.5 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture.
-
The filtrate contains GBL. The solvent can be removed by distillation to obtain the product. The reported yield of GBL is 99%.
Protocol 2: Photocatalytic Conversion of Furfural to GBL via Tetrahydrofurfuryl Alcohol[3]
This protocol describes a two-step photocatalytic process under mild conditions.
Part A: Photocatalytic Hydrogenation of Furfural to Tetrahydrofurfuryl Alcohol (THFA)
Materials:
-
Furfural
-
3 wt% Pd NP decorated g-C₃N₄ photocatalyst
-
Suitable reaction vessel for photocatalysis (e.g., quartz reactor)
-
Light source (150 W white LED or sunlight)
-
Hydrogen gas supply
-
Magnetic stirrer
Procedure:
-
Disperse the 3 wt% Pd NP/g-C₃N₄ photocatalyst in a solution of furfural in a suitable solvent within the photocatalytic reactor.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 2 bar.
-
Irradiate the mixture with a 150 W white LED lamp while stirring continuously at ambient temperature.
-
Monitor the reaction progress by techniques such as GC or HPLC. The reaction is reported to reach approximately 100% furfural conversion with 100% selectivity to THFA after 5.5 hours.
-
After completion, the catalyst can be recovered by centrifugation or filtration for reuse.
Part B: Photocatalytic Oxidation of Tetrahydrofurfuryl Alcohol (THFA) to γ-Butyrolactone
Materials:
-
Tetrahydrofurfuryl alcohol (from Part A)
-
3 wt% Pd NP decorated g-C₃N₄ photocatalyst
-
Suitable reaction vessel for photocatalysis
-
Light source (150 W white LED or sunlight)
-
Oxygen gas supply
-
Magnetic stirrer
Procedure:
-
Disperse the 3 wt% Pd NP/g-C₃N₄ photocatalyst in a solution of THFA in a suitable solvent within the photocatalytic reactor.
-
Seal the reactor and purge with oxygen gas.
-
Pressurize the reactor with oxygen to 1 bar.
-
Irradiate the mixture with a 150 W white LED lamp or sunlight while stirring continuously at ambient temperature.
-
Monitor the reaction for the formation of GBL. The reaction is reported to achieve nearly 100% selectivity to GBL after 8 hours.
-
Upon completion, separate the catalyst from the product solution. The GBL can be purified by distillation.
Visualizations
Reaction Pathway Diagrams
Caption: Two-step conversion of furfural to GBL via oxidation and hydrogenation.
Caption: Two-step conversion of furfural to GBL via hydrogenation and oxidation.
Experimental Workflow Diagram
Caption: General experimental workflow for catalytic conversion of furfural to GBL.
Catalyst Characterization
For researchers developing novel catalysts for this conversion, a thorough characterization is crucial. Commonly employed techniques include:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the catalyst.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the active metal nanoparticles on the support.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution of the catalyst support.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the elements on the catalyst surface.
-
Temperature-Programmed Reduction/Desorption (TPR/TPD): To study the reducibility of the metal oxides and the interaction between the metal and the support.
These characterization techniques provide valuable insights into the structure-activity relationships of the catalysts, guiding the design of more efficient and selective catalytic systems.
References
- 1. CN105254599A - Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material - Google Patents [patents.google.com]
- 2. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heter ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01377D [pubs.rsc.org]
- 3. Photocatalytic selective conversion of furfural to γ-butyrolactone through tetrahydrofurfuryl alcohol intermediates over Pd NP decorated g-C3N4 - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Application of γ-Butyrolactone in the Synthesis of Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Butyrolactone (GBL), a versatile and reactive chemical intermediate, serves as a pivotal building block in the synthesis of a diverse array of agrochemicals. Its inherent chemical functionalities allow for the construction of various heterocyclic and acyclic structures that form the core of many modern herbicides, fungicides, insecticides, and plant growth regulators. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals and their intermediates derived from GBL, intended to aid researchers in the field of agrochemical development.
Synthesis of Fungicidal Agents
The α-methylene-γ-butyrolactone moiety is a well-established pharmacophore found in numerous natural products exhibiting significant antifungal activity. Synthetic derivatives incorporating this scaffold have been extensively explored for the development of novel fungicides. A key intermediate in the synthesis of these derivatives is α-acetyl-γ-butyrolactone.
Synthesis of α-Acetyl-γ-butyrolactone
α-Acetyl-γ-butyrolactone is a crucial precursor for introducing the α-methylene group and for further derivatization.
Reaction Scheme:
Caption: General synthesis of α-acetyl-γ-butyrolactone.
Experimental Protocol: Synthesis of α-Acetyl-γ-butyrolactone
This protocol is adapted from established industrial synthesis methods.
Materials:
-
γ-Butyrolactone (GBL)
-
Ethyl acetate (EtOAc)
-
Sodium ethoxide (NaOEt) or Sodium metal
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), 20% aqueous solution
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous toluene and sodium ethoxide.
-
Heat the mixture to reflux with vigorous stirring.
-
A mixture of γ-butyrolactone and ethyl acetate is added dropwise to the refluxing solution over a period of 2-3 hours.
-
After the addition is complete, continue refluxing for an additional 4-6 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature. The sodium salt of α-acetyl-γ-butyrolactone may precipitate.
-
Slowly add 20% hydrochloric acid with stirring until the pH of the aqueous layer is between 6 and 7.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude α-acetyl-γ-butyrolactone by vacuum distillation to yield the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >90% | [1] |
| Purity (after distillation) | >99% | [1] |
Synthesis of α-Methylene-γ-butyrolactone Derivatives
These compounds are synthesized from α-acetyl-γ-butyrolactone and often exhibit broad-spectrum fungicidal activity.
Reaction Scheme:
Caption: Synthesis of α-arylmethylene-γ-butyrolactone derivatives.
Experimental Protocol: General Procedure for the Synthesis of α-Benzylidene-γ-butyrolactone Derivatives
This protocol is a general representation of the Knoevenagel condensation used to synthesize these derivatives.
Materials:
-
α-Acetyl-γ-butyrolactone
-
Substituted benzaldehyde
-
Piperidine
-
Benzene or Toluene
-
Dean-Stark apparatus
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Silica gel for column chromatography
Procedure:
-
To a solution of α-acetyl-γ-butyrolactone and a substituted benzaldehyde in benzene, add a catalytic amount of piperidine.
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-benzylidene-γ-butyrolactone derivative.
Quantitative Data: Fungicidal Activity of α-Methylene-γ-butyrolactone Derivatives
| Compound | Target Fungus | EC₅₀ (mg/L) | Reference |
| 7IIj | Rhizoctonia solani | 0.179 | [2] |
| Physalospora piricola | 0.301 | [2] | |
| Botrytis cinerea | 0.647 | [2] | |
| Gaeumanomyces graminis | 0.549 | [2] | |
| Valsa mali | 0.789 | [2] | |
| B7 | Phytophthora capsici | 0.809 | [3] |
| C22 | Valsa mali | 1.47 | [3] |
Synthesis of Herbicides
GBL is a precursor for the synthesis of phenoxyalkanoic acid herbicides, such as 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB). A key step in this synthesis is the conversion of GBL to a γ-halobutyrate intermediate.
Synthesis of γ-Chlorobutyric Acid
This intermediate is crucial for the subsequent condensation with phenols to form the final herbicide.
Reaction Scheme:
Caption: Synthesis of γ-chlorobutyric acid from GBL.
Experimental Protocol: Synthesis of γ-Chlorobutyric Acid [4]
Materials:
-
γ-Butyrolactone (86g)
-
20% Hydrochloric acid (200g)
-
Phosphotungstic acid or Silicotungstic acid (1-10% of GBL weight)
-
Reaction flask with stirrer
Procedure:
-
Place 86g of γ-butyrolactone into a flask and stir at room temperature under normal pressure.
-
Add the heteropolyacid catalyst (e.g., 4.3g of phosphotungstic acid) and stir until uniform.[4]
-
Slowly add 200g of 20% hydrochloric acid dropwise.
-
Continue stirring and reacting for 2 hours.
-
Monitor the reaction by GC until the residual γ-butyrolactone is less than 1%.[4]
-
Allow the mixture to stand for layering and collect the lower layer containing the product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | >99% (by GC analysis) | [4] |
Synthesis of 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB)
MCPB is a selective systemic herbicide used for the control of broadleaf weeds.
Reaction Scheme:
Caption: Synthesis of MCPB from γ-chlorobutyric acid.
Experimental Protocol: Synthesis of MCPB [5]
This is a general procedure for the condensation of a phenol with a haloalkanoic acid.
Materials:
-
γ-Chlorobutyric acid
-
4-Chloro-2-methylphenol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Reaction vessel with reflux condenser and stirrer
Procedure:
-
Dissolve 4-chloro-2-methylphenol in an aqueous solution of sodium hydroxide in a reaction vessel.
-
Add γ-chlorobutyric acid to the solution.
-
Heat the mixture to reflux temperature and maintain for several hours until the reaction is complete.
-
After cooling, the reaction mixture can be extracted with an organic solvent at a neutral pH to remove any unreacted 4-chloro-2-methylphenol.
-
Acidify the aqueous phase with a mineral acid such as HCl to precipitate the 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB).
-
Filter the precipitate, wash with water, and dry to obtain the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | High (specific yield depends on reaction conditions) | [5] |
Synthesis of Plant Growth Regulators
γ-Butyrolactone derivatives can act as signaling molecules in microorganisms and have shown potential as plant growth regulators. For instance, certain GBLs can mimic the action of natural plant hormones. The synthesis often involves creating derivatives with specific side chains on the lactone ring.
Synthesis of A-Factor-Type γ-Butyrolactones
These molecules are bacterial hormones that can influence plant development. Their synthesis often starts from a chiral precursor to achieve the desired stereochemistry.
Workflow Diagram:
Caption: Workflow for the synthesis of A-Factor-Type GBLs.
Experimental Protocol: Acylation of (R)-Paraconyl Alcohol Core [6]
Materials:
-
(R)-Paraconyl alcohol derivative (core structure)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Appropriate acyl chloride
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the (R)-paraconyl alcohol derivative in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Add NaHMDS dropwise and stir the solution for 30 minutes.
-
Add the desired acyl chloride dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Acylation Yield | 55-70% | [6] |
Conclusion
γ-Butyrolactone is a cornerstone in the synthesis of a wide range of agrochemicals. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel and effective fungicides, herbicides, and plant growth regulators. The versatility of the GBL core structure continues to offer opportunities for the development of new active ingredients with improved efficacy and environmental profiles. Further research into the structure-activity relationships of GBL derivatives will undoubtedly lead to the discovery of next-generation agrochemicals.
References
- 1. US5789603A - Method for preparing 2-acetyl-γ-butyrolactone - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN109265336B - Method for synthesizing gamma-chlorobutyric acid - Google Patents [patents.google.com]
- 5. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]
- 6. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of γ-Butyrolactone (GBL) in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals.
Introduction: γ-Butyrolactone (GBL) is a versatile solvent and a key intermediate in the synthesis of various pharmaceutical and chemical products.[1][2][3] The purity of GBL is critical for its intended application, necessitating robust purification protocols to remove impurities such as water, unreacted starting materials, and byproducts like γ-hydroxybutyric acid (GHB).[4][5] This document provides detailed methodologies for the purification of GBL in a laboratory setting, focusing on liquid-liquid extraction and vacuum distillation. Additionally, analytical methods for assessing purity are described.
Physicochemical Data of γ-Butyrolactone
A thorough understanding of the physical and chemical properties of GBL is essential for developing and executing effective purification strategies.
| Property | Value | References |
| Molecular Formula | C₄H₆O₂ | [1][2][6][7] |
| Molecular Weight | 86.09 g/mol | [1][6][7] |
| Appearance | Colorless, oily liquid | [1][2][7] |
| Boiling Point | 204-205 °C at 760 mmHg | [1][2][6] |
| Melting Point | -45 °C | [2][6] |
| Density | ~1.12 g/mL at 25 °C | [6] |
| Solubility | Miscible with water, ethanol, acetone, chloroform, and methylene chloride. | [1][2][8] |
| Common Impurities | Water, GHB, methyl-γ-butyrolactones, dialkyl succinates. | [4][5][9] |
Experimental Protocols
Purification of GBL by Liquid-Liquid Extraction
This protocol is particularly effective for removing water-soluble impurities, such as GHB, from a GBL sample. The principle lies in the differential solubility of GBL and its impurities in immiscible solvents.
Materials:
-
Crude γ-Butyrolactone (GBL)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Hydroxide (NaOH), 1 M solution
-
Methylene Chloride (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary Evaporator
Procedure:
-
Preparation of the Aqueous Solution:
-
Dilute the crude GBL sample with an equal volume of deionized water in a beaker.
-
-
pH Adjustment (Crucial for GHB Removal):
-
In an aqueous solution, GBL can exist in equilibrium with GHB. This equilibrium is pH-dependent.[8] To ensure that GHB is in its salt form (which is highly water-soluble and will not be extracted into the organic phase), adjust the pH of the aqueous GBL solution.
-
For removal of acidic impurities, adjust the pH to >8 with 1 M NaOH. To remove basic impurities, adjust the pH to <2 with 1 M HCl. For general purification and to suppress the hydrolysis of GBL to GHB, a slightly acidic pH of around 4 is recommended.[10]
-
-
Extraction:
-
Transfer the pH-adjusted aqueous GBL solution to a separatory funnel.
-
Add an equal volume of methylene chloride or ethyl acetate to the separatory funnel. Methylene chloride is efficient for extracting GBL from aqueous solutions.[8]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.
-
Allow the layers to separate completely. The lower organic layer will contain the GBL when using methylene chloride.
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat the extraction process on the aqueous layer two more times with fresh portions of the organic solvent to maximize the recovery of GBL.
-
-
Drying the Organic Extract:
-
Combine all the organic extracts.
-
Add a suitable amount of anhydrous sodium sulfate (approximately 1-2 g for every 100 mL of solvent) to the combined organic extracts to remove any residual water.[8]
-
Swirl the flask gently and let it stand for at least 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
-
Isolation of Pure GBL:
-
Carefully decant or filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept below 60 °C to avoid any degradation of GBL.
-
The remaining liquid is the purified GBL.
-
Purification of GBL by Vacuum Distillation
Vacuum distillation is a highly effective method for purifying GBL, especially for removing non-volatile impurities and other organic compounds with different boiling points. By reducing the pressure, the boiling point of GBL is lowered, preventing thermal degradation.
Materials:
-
Crude or extracted γ-Butyrolactone (GBL)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Cold trap (recommended to protect the vacuum pump)
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude or extracted GBL into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
-
Distillation Process:
-
Begin stirring the GBL if using a magnetic stirrer.
-
Gradually apply vacuum to the system. A pressure of 10-20 mmHg is typically effective.
-
Once the desired vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. The initial fraction will likely contain lower-boiling impurities. It is advisable to discard the first few milliliters of distillate.
-
Collect the main fraction of GBL at the appropriate boiling point for the given pressure. For example, at approximately 10 mmHg, GBL will boil at around 96-98 °C. A patent describes that vacuum distillation to produce high-purity GBL can be performed at a pressure of about 10 to 700 mm Hg absolute, while keeping the reboiler temperature near 150°C and the top end distillate temperature between 50 to 150°C.[9]
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask. This residue will contain higher-boiling impurities.
-
-
Collection and Storage:
-
Allow the apparatus to cool down to room temperature before releasing the vacuum.
-
Transfer the purified GBL from the receiving flask to a clean, dry, and tightly sealed container for storage.
-
Purity Assessment
The purity of the purified GBL should be assessed using appropriate analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is a quick and simple method to qualitatively assess the purity of GBL and to monitor the progress of the purification.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted to achieve an optimal Rf value (typically between 0.3 and 0.7).
-
Visualization:
-
UV Light (Non-destructive): While GBL itself is not strongly UV-active, this method can help visualize UV-active impurities.[11]
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This stain is effective for visualizing compounds that can be oxidized, including esters like GBL. Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the TLC plate in the stain and gently heat. GBL will appear as a yellow-brown spot on a purple background.[1]
-
p-Anisaldehyde Stain (Destructive): This is a general-purpose stain for many organic compounds. Prepare the stain by carefully adding 1.5 mL of p-anisaldehyde, 2.5 mL of sulfuric acid, and 1 mL of acetic acid to 50 mL of ethanol. After dipping the plate, gentle heating will reveal spots of different colors.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides quantitative information about the purity of GBL and can identify any remaining impurities.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Injector Temperature: 250-280 °C.[4]
-
Oven Temperature Program: An initial temperature of 50-70 °C held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.[4]
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.[4]
Workflow Diagrams
The following diagrams illustrate the logical flow of the GBL purification process.
Caption: Overall workflow for the purification of γ-butyrolactone.
Caption: Detailed experimental steps for GBL purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. TLC stains [reachdevices.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. swgdrug.org [swgdrug.org]
- 10. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 11. silicycle.com [silicycle.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted γ-Butyrolactones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of substituted γ-butyrolactone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted γ-butyrolactones?
A1: Common strategies for synthesizing substituted γ-butyrolactones include the hydrogenation of substituted maleic or succinic anhydrides, the lactonization of γ-hydroxy carboxylic acid derivatives, Michael additions to α,β-unsaturated esters followed by cyclization, and the alkylation of enolates derived from γ-butyrolactone. More specialized methods, such as the synthesis of α-alkylidene-γ-butyrolactones, can be achieved through one-pot C-H insertion and olefination reactions.[1]
Q2: What are the typical side reactions encountered during the synthesis of γ-butyrolactones?
A2: Side reactions are highly dependent on the chosen synthetic route. Common side products include over-reduction products (e.g., 1,4-butanediol), ring-opened products (e.g., γ-hydroxy esters or acids), and byproducts from competing reactions like decarboxylation. In the synthesis from maleic anhydride, side products can include propionic acid, butyric acid, propanol, and n-butanol.[2] During the hydrogenation of succinic acid, γ-hydroxybutyric acid can be a significant byproduct.[3] In syntheses involving α-methylene-γ-butyrolactones, Michael addition of nucleophiles can occur.[4]
Q3: How can I improve the yield and minimize side reactions in my γ-butyrolactone synthesis?
A3: Optimizing reaction conditions is crucial. This includes careful control of temperature, pressure, reaction time, and catalyst selection. For instance, in the vapor phase hydrogenation of maleic anhydride, the addition of water to the feed can suppress the formation of coke and tar, thereby extending catalyst life and improving yields.[2] In catalytic hydrogenations, the choice of catalyst and support can significantly influence selectivity. For example, in the hydrogenation of succinic acid, a Cu/CeO2 catalyst showed high selectivity towards γ-hydroxybutyric acid, while an Fe-Cu/CeO2 catalyst promoted the formation of γ-butyrolactone.[3]
Q4: What are some common challenges in achieving high stereoselectivity in the synthesis of chiral γ-butyrolactones?
A4: Achieving high enantioselectivity or diastereoselectivity can be challenging. Issues often arise from racemization under harsh reaction conditions (e.g., strongly acidic or basic environments) or poor stereocontrol in the key bond-forming steps. The choice of chiral catalysts, auxiliaries, or reagents is critical. For complex targets, multi-step syntheses with careful purification of intermediates are often necessary to ensure stereochemical purity.
Troubleshooting Guides
Problem 1: Low Yield of γ-Butyrolactone in Catalytic Hydrogenation of Substituted Anhydrides
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Catalyst Deactivation | Regenerate the catalyst according to the manufacturer's protocol or replace it with a fresh batch. Ensure starting materials and solvents are free of poisons (e.g., sulfur compounds). | Restored catalyst activity and increased product yield. |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature within the recommended range for the specific catalyst and substrate. Monitor the conversion and selectivity at each temperature. | Identification of the optimal temperature for maximizing the yield of the desired lactone while minimizing side reactions. |
| Incomplete Reaction | Increase the reaction time or hydrogen pressure. Monitor the reaction progress by techniques like TLC, GC, or HPLC to ensure completion. | Drive the reaction to completion, increasing the conversion of the starting material. |
| Over-reduction to Diol | Decrease the reaction temperature or hydrogen pressure. Screen for a more selective catalyst that favors lactone formation over diol formation. | Reduced formation of the 1,4-butanediol byproduct and increased selectivity for the γ-butyrolactone. |
Problem 2: Formation of Ring-Opened Byproducts in Lactonization of γ-Hydroxy Esters
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Use drying agents or distillation to remove any residual water. | Minimized hydrolysis of the ester and lactone, leading to a cleaner reaction profile. |
| Unfavorable Equilibrium | Use a dehydrating agent (e.g., molecular sieves) or azeotropic distillation to remove the alcohol or water byproduct, driving the equilibrium towards the lactone. | Increased yield of the desired γ-butyrolactone by shifting the reaction equilibrium. |
| Steric Hindrance | For sterically hindered substrates, consider using a more potent activating agent for the carboxylic acid (if starting from the acid) or a stronger catalyst for the transesterification. | Overcoming the steric barrier to facilitate intramolecular cyclization. |
Problem 3: Poor Diastereoselectivity in Michael Addition to α-Methylene-γ-Butyrolactones
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Lack of Stereocontrol | Employ a chiral catalyst or a substrate with a chiral auxiliary to induce facial selectivity in the Michael addition. | Improved diastereomeric ratio of the product. |
| Reaction Temperature Too High | Lower the reaction temperature to enhance the energy difference between the transition states leading to the different diastereomers. | Increased diastereoselectivity. |
| Solvent Effects | Screen different solvents, as the polarity and coordinating ability of the solvent can influence the stereochemical outcome of the reaction. | Identification of a solvent that favors the formation of the desired diastereomer. |
Quantitative Data on Side Product Formation
The following table summarizes representative data on product distribution in the hydrogenation of succinic acid, highlighting the influence of the catalyst on the formation of γ-butyrolactone versus the γ-hydroxybutyric acid side product.
| Catalyst | Succinic Acid Conversion (%) | γ-Butyrolactone Yield (%) | γ-Hydroxybutyric Acid Yield (%) | Reference |
| Fe/CeO₂ | - | - | - | [3] |
| Cu/CeO₂ | 82.7 | <5 | 78.3 | [3] |
| Fe-Cu/CeO₂ | - | Increased vs. Cu/CeO₂ | - | [3] |
Note: Direct quantitative comparison for Fe/CeO₂ and Fe-Cu/CeO₂ was not provided in the source, but the trend of iron promoting GBL formation was noted.
Key Experimental Protocols
Synthesis of α-Alkylidene-γ-Butyrolactones via One-Pot C-H Insertion/Olefination
This protocol is adapted from a general procedure for the synthesis of α-alkylidene-γ-butyrolactones from alcohols.[1]
Materials:
-
Alcohol substrate
-
Diethyl phosphonoacetic acid (DEPAA)
-
Propylphosphonic anhydride (T3P)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diazotizing agent (e.g., p-toluenesulfonyl azide)
-
Rhodium(II) catalyst (e.g., Rh₂(oct)₄)
-
Aldehyde
-
Base (e.g., KOBu-t)
-
Anhydrous solvents (e.g., DCM, THF)
Procedure:
-
Esterification: To a solution of the alcohol in an appropriate solvent, add DEPAA, T3P, and DIPEA. Stir the reaction mixture at room temperature until the alcohol is consumed (monitor by TLC).
-
Diazo Transfer: To the crude phosphonate ester, add a diazotizing agent and a suitable base. Stir until the diazo transfer is complete.
-
C-H Insertion/Olefination: In a separate flask under an inert atmosphere, dissolve the crude diazophosphonate in an anhydrous solvent. Add the rhodium(II) catalyst to initiate the C-H insertion. Once the lactone intermediate is formed (monitor by TLC or NMR), cool the reaction mixture and add the aldehyde followed by the base to effect the Horner-Wadsworth-Emmons olefination.
-
Work-up and Purification: Quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in γ-Butyrolactone Synthesis
Caption: A troubleshooting workflow for addressing low yields in γ-butyrolactone synthesis.
Simplified γ-Butyrolactone Signaling Pathway in Streptomyces
References
Technical Support Center: Optimizing γ-Butyrolactone (GBL) Production from 1,4-Butanediol (BDO)
Welcome to the technical support center for the synthesis of γ-butyrolactone (GBL) from 1,4-butanediol (BDO). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the conversion of 1,4-butanediol to γ-butyrolactone?
The primary method for producing GBL from BDO is through catalytic dehydrogenation.[1][2] This reaction is typically carried out in the gas phase at elevated temperatures (180–300 °C) and atmospheric pressure, utilizing a copper-based catalyst.[1] The process involves the removal of hydrogen from the 1,4-butanediol molecule, leading to cyclization and the formation of γ-butyrolactone.
Q2: What are the most effective catalysts for this reaction?
Copper-based catalysts are widely recognized for their high activity and selectivity in the dehydrogenation of BDO to GBL.[2][3][4] Common formulations include:
-
Copper-Ceria (Cu/CeO₂): These catalysts have shown excellent performance, with high conversion and selectivity.[3]
-
Copper-Silica (Cu/SiO₂): A well-established catalyst system that provides good yields and stability.[4][5]
-
Copper-Chromite (Cu-Cr): A traditional catalyst for this process, though sometimes modified with other metals to enhance performance.
-
Multi-component Copper Catalysts (e.g., Cu/Zn/Cr): These can offer high conversion rates and selectivity, with long catalyst lifetimes.[6]
The choice of support material (e.g., ceria, silica, alumina) can significantly impact the catalyst's dispersion, surface area, and basicity, which in turn affects its activity and selectivity.[3]
Q3: What are the typical reaction conditions for optimal GBL yield?
Optimal conditions can vary depending on the specific catalyst used, but generally fall within the following ranges:
-
Temperature: 180°C to 300°C. A common range is 230-260°C.[1][5]
-
Pressure: Typically atmospheric pressure.
-
Phase: Gas-phase reaction is preferred for industrial production.[2][5]
-
Feed Rate (Space Velocity): This needs to be optimized for the specific reactor and catalyst loading to ensure efficient conversion.
Troubleshooting Guide
Problem 1: Low Conversion of 1,4-Butanediol
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C, ensuring it does not exceed the catalyst's recommended operating range (typically below 300°C to avoid side reactions). Monitor the conversion at each step. |
| Catalyst Deactivation | - Coke Formation: If deactivation is suspected, consider regenerating the catalyst. This often involves a controlled oxidation to burn off carbon deposits, followed by reduction. - Sintering: High temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area. If sintering is suspected (e.g., from prolonged use at high temperatures), the catalyst may need to be replaced. |
| Improper Catalyst Activation | Ensure the catalyst is properly reduced before the reaction. Copper catalysts are typically activated by treating them with a stream of hydrogen gas at an elevated temperature to reduce copper oxide to elemental copper.[5] Follow the manufacturer's or literature protocol for activation. |
| High Feed Rate | A high space velocity (feed rate relative to catalyst volume) may not allow sufficient residence time for the BDO to react. Reduce the feed rate of 1,4-butanediol to increase its contact time with the catalyst. |
Problem 2: High Conversion of BDO but Low Selectivity to GBL
| Possible Cause | Troubleshooting Steps |
| Undesirable Side Reactions | - Formation of Tetrahydrofuran (THF): This can occur, especially with acidic catalyst supports like alumina.[1] Using a more neutral or basic support such as silica or ceria can minimize THF formation.[3] - Over-dehydrogenation or Decomposition: Excessively high temperatures can lead to the formation of byproducts like butyraldehyde or decomposition products.[5] Lowering the reaction temperature may improve selectivity. |
| Impurities in the Feed | Ensure the 1,4-butanediol feed is of high purity. Certain impurities can poison the catalyst or promote side reactions. Distillation of the BDO prior to the reaction can be beneficial. |
Problem 3: Gradual Decrease in Yield Over Time
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | This is the most likely cause. As mentioned previously, coke formation and sintering are common deactivation mechanisms. Implement a catalyst regeneration cycle or replace the catalyst if regeneration is not effective. Some advanced catalysts are designed for long-term stability without frequent regeneration.[6] |
| Changes in Feed Composition | Verify the consistency and purity of the 1,4-butanediol feed over time. |
Data Presentation
Table 1: Comparison of Different Copper-Based Catalysts for GBL Synthesis
| Catalyst | Support | Reaction Temperature (°C) | BDO Conversion (%) | GBL Selectivity (%) | Reference |
| 10 wt% Cu | Ceria (CeO₂) | 240 | 93 | 98 | [3] |
| 20 wt% Cu | Silica (SiO₂) | 210 | >99.5 | 97-98 | [5] |
| Cu/Zn/Cr/rare earth | - | - | ≥99.5 | ≥98.5 | [6] |
| 10 wt% Cu | Alumina (Al₂O₃) | 240-300 | - | Lower (significant THF formation) | [3] |
| Copper Chromite | - | ~200 | ~90 (in liquid phase) | ~80 | [7] |
Experimental Protocols
Protocol 1: Catalyst Preparation (Wet Impregnation Method for Cu/SiO₂)
-
Support Preparation: Dry high-surface-area silica gel at 120°C for 4 hours to remove adsorbed water.
-
Impregnation Solution: Prepare a solution of copper nitrate (Cu(NO₃)₂) in deionized water. The concentration should be calculated to achieve the desired copper loading (e.g., 10-20 wt%).
-
Impregnation: Add the dried silica gel to the copper nitrate solution. Allow the mixture to stand for 24 hours to ensure complete impregnation.
-
Drying: Remove the excess water by rotary evaporation or by drying in an oven at 110°C for 12 hours.
-
Calcination: Calcine the dried material in a furnace. Gradually increase the temperature to 300-400°C and hold for 3-4 hours. This step decomposes the nitrate precursor to copper oxide.
-
Reduction (Activation): Prior to the reaction, the calcined catalyst (CuO/SiO₂) must be reduced. Place the catalyst in the reactor and heat it under a flow of hydrogen gas (typically diluted with an inert gas like nitrogen) at 300°C for 1 hour.[4] This converts the copper oxide to the active elemental copper.
Protocol 2: Gas-Phase Dehydrogenation of 1,4-Butanediol
-
Reactor Setup: Use a fixed-bed flow reactor packed with the prepared and activated copper-based catalyst.
-
Reaction Conditions:
-
Heat the reactor to the desired temperature (e.g., 240°C).
-
Introduce a carrier gas, such as nitrogen or hydrogen, at a controlled flow rate.
-
-
Reactant Feed:
-
Vaporize the 1,4-butanediol by passing it through a heated zone.
-
Introduce the vaporized BDO into the reactor along with the carrier gas.
-
The feed rate should be carefully controlled to achieve the desired space velocity.
-
-
Product Collection:
-
The reaction effluent, containing GBL, unreacted BDO, and hydrogen gas, is passed through a condenser.
-
Cool the condenser to a temperature that allows for the condensation of GBL and BDO while allowing the hydrogen gas to pass through.
-
-
Analysis:
-
Collect the liquid product and analyze its composition using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of BDO and the selectivity to GBL. Micellar electrokinetic chromatography (MEKC) can also be used for simultaneous analysis of BDO and GBL.[8]
-
-
Purification:
-
The collected liquid product can be purified by distillation to separate the GBL from unreacted BDO and any other byproducts.
-
Mandatory Visualizations
Caption: Reaction pathway for the dehydrogenation of 1,4-butanediol to γ-butyrolactone.
Caption: Experimental workflow for GBL synthesis from catalyst preparation to purification.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. chemcess.com [chemcess.com]
- 3. The selectively regulated vapour phase dehydrogenation of 1,4-butanediol to γ-butyrolactone employing a copper-based ceria catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation [mdpi.com]
- 5. US5955620A - Dehydrogenation of 1,4-butanediol to γ-butyrolactone - Google Patents [patents.google.com]
- 6. Dehydrogenation Catalyst Of 1 4- Butanediol To Gamma-Butyrolactone [m.catalystzeolite.com]
- 7. Dehydrogenation of 1,4-Butanediol (1,4-BD) to gamma-Butyrolactone (GBL) [designer-drug.com]
- 8. Simultaneous analysis of gamma-hydroxybutyric acid, gamma-butyrolactone, and 1,4-butanediol by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: γ-Butyrolactone (GBL) Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of γ-butyrolactone (GBL) to prevent polymerization and degradation.
Frequently Asked Questions (FAQs)
Q1: What is γ-butyrolactone (GBL) and why is its stability crucial?
A1: γ-Butyrolactone is a hygroscopic, colorless liquid widely used as a solvent and an intermediate in the production of other chemicals, including pharmaceuticals. Maintaining its chemical purity is critical, as impurities, degradation products, or polymers can lead to inconsistent experimental results, affect reaction kinetics, and compromise the quality of the final products.
Q2: Is GBL prone to spontaneous polymerization during storage?
A2: No, GBL is generally considered "non-polymerizable" or, more accurately, poorly polymerizable under standard conditions. This is due to the low ring-strain energy of its five-membered ring, which makes the thermodynamics of ring-opening polymerization unfavorable. Unwanted polymerization during storage is rare and typically occurs only in the presence of specific contaminants that act as catalysts.
Q3: What are the primary causes of GBL polymerization?
A3: GBL polymerization is not spontaneous and requires a catalyst. Contamination with strong bases (e.g., potassium tert-butoxide), alkoxides, certain organometallic compounds (e.g., lanthanide or yttrium complexes), or specific enzyme systems can initiate ring-opening polymerization. Therefore, preventing polymerization is primarily a matter of avoiding contamination.
Q4: What is the most common degradation pathway for GBL?
A4: The most common degradation pathway is hydrolysis, where the lactone ring opens to form γ-hydroxybutyric acid (GHB). This reaction is highly dependent on pH and temperature. It is rapid under basic (alkaline) conditions, slow in neutral water, and moderately accelerated in acidic conditions. Due to its hygroscopic nature, GBL can absorb atmospheric moisture, which can lead to slow hydrolysis over time.
Q5: What are the visual signs of GBL degradation or polymerization?
A5:
-
Polymerization: The formation of a white solid precipitate or a significant increase in viscosity, potentially leading to solidification.
-
Hydrolysis: No immediate visual signs, as both GBL and its hydrolysis product (GHB) are soluble. However, the presence of water and GHB can alter the solvent properties and reactivity of the GBL.
-
Discoloration: A slight yellowing may occur upon prolonged storage, particularly in carbon steel vessels without a protective nitrogen atmosphere.
Q6: What are the ideal storage conditions for GBL?
A6: To ensure long-term stability, GBL should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture ingress. Storage under an inert atmosphere, such as dry nitrogen, is recommended to minimize exposure to moisture and air. It should be kept away from incompatible substances like strong acids, strong bases, and strong oxidizing agents.
Troubleshooting Guide
Problem: I have observed a white precipitate or a significant increase in the viscosity of my GBL.
Click for Troubleshooting Steps
Potential Cause 1: Polymerization due to Contamination This is the most likely cause. Trace amounts of contaminants can act as catalysts for ring-opening polymerization.
Recommended Actions:
-
Isolate the Container: Immediately quarantine the affected container to prevent cross-contamination of other reagents.
-
Review Handling Procedures: Identify potential sources of contamination in your recent workflow. Common culprits include:
-
Using improperly cleaned glassware or syringes that previously contained basic, acidic, or organometallic reagents.
-
Cross-contamination from shared spatulas or pipettes.
-
Introduction of moisture, which can facilitate reactions with other trace impurities.
-
-
Characterize the Material: If feasible and safe, analyze a small sample of the material to confirm it is poly(γ-butyrolactone). See the experimental protocols below for NMR or FTIR analysis.
-
Disposal: Dispose of the contaminated GBL according to your institution's hazardous waste guidelines. Do not attempt to use it for further experiments.
-
Preventive Measures:
-
Always use dedicated, thoroughly dried glassware for GBL.
-
Handle GBL under an inert atmosphere (e.g., in a glovebox or using a nitrogen line) to minimize exposure to air and moisture.
-
Ensure the container is sealed tightly immediately after use.
-
Potential Cause 2: Precipitation of a Contaminant It is possible that a contaminant has precipitated out of the GBL solution. This is less common if the GBL was initially clear.
Recommended Actions:
-
Attempt to identify the precipitate through analytical methods if possible.
-
Regardless of the identity, the GBL is contaminated and should be disposed of properly.
Problem: My GBL has developed a slight yellow tint.
Click for Troubleshooting Steps
Potential Cause: Prolonged Storage in an Improper Container GBL can become slightly yellow on prolonged storage, especially in carbon steel vessels without a protective nitrogen atmosphere. This indicates slow degradation or reaction with container materials.
Recommended Actions:
-
Check Purity: Assess the purity of the GBL using an appropriate analytical method (see GC-MS protocol below) to determine if significant degradation has occurred.
-
Transfer to a Suitable Container: If the GBL is still of acceptable purity, consider transferring it to a more inert container, such as an amber glass or stainless steel bottle, under a nitrogen blanket.
-
Consider Usage: For sensitive applications, it is recommended to use a fresh, unopened bottle of GBL. The discolored material may be suitable for less critical applications like general cleaning, but this should be determined on a case-by-case basis.
Problem: My experimental results are inconsistent when using GBL from a previously opened container.
Click for Troubleshooting Steps
Potential Cause: Hydrolysis due to Moisture Contamination This is a common issue with hygroscopic solvents. Over time, an opened container of GBL will absorb atmospheric moisture, leading to the formation of GHB. The presence of GHB can alter reaction outcomes, especially in moisture-sensitive reactions.
Recommended Actions:
-
Quantify Water/GHB Content: Use Karl Fischer titration to determine the water content. Analyze the GBL for the presence of GHB using the GC-MS method outlined below.
-
Use a Fresh Container: For critical experiments, always use a new, unopened container of GBL or GBL from a properly managed solvent purification system.
-
Implement Proper Handling:
-
Purchase GBL in smaller-sized bottles to minimize the time a bottle is open and in use.
-
Use a syringe with a septum cap to withdraw GBL from the bottle, minimizing exposure to the atmosphere.
-
Store opened bottles in a desiccator to further protect them from moisture.
-
Data on GBL Stability and Storage
Table 1: Recommended Storage Conditions for γ-Butyrolactone
| Parameter | Recommendation | Rationale |
| Temperature | Cool environment (e.g., 15-25°C) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Tightly sealed container, preferably under dry nitrogen. | GBL is hygroscopic; this prevents moisture absorption and subsequent hydrolysis. |
| Light Exposure | Store in an opaque or amber container. | Protects from potential photolytic degradation, although this is a lesser concern. |
| Container Material | Glass, stainless steel. | Avoids reaction with container materials. Carbon steel can cause discoloration. |
| Incompatible Substances | Store away from strong acids, bases, and oxidizing agents. | These substances can catalyze hydrolysis or polymerization. |
Table 2: Effect of pH on the Hydrolysis of GBL to GHB in Aqueous Solution
| Condition | Rate of Conversion | Time to Equilibrium/Completion | Equilibrium State | Reference(s) |
| Strongly Alkaline (pH 12) | Rapid | Within minutes | Complete conversion to GHB | |
| Neutral (Pure Water) | Slow | Months | ~67% GBL : 33% GHB | |
| Strongly Acidic (pH 2) | Moderate | Days (approx. 9 days) | ~68% GBL : 32% GHB |
Note: Increased temperature will accelerate the rate of hydrolysis under all conditions.
Visualization of Degradation and Troubleshooting
Experimental Protocols
Protocol 1: Purity Assessment of GBL by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a GBL sample and detect the presence of GHB (analyzed as GBL after conversion).
Methodology:
-
Sample Preparation:
-
Label two 2 mL GC vials for each sample: "GBL_Only" and "Total_GHB".
-
To each vial, add 1.0 mL of the GBL sample to be tested.
-
To both vials, add an internal standard (e.g., 50 µL of a standard solution of α-methylene-γ-butyrolactone).
-
To the "Total_GHB" vial only, add 150 µL of concentrated sulfuric acid. This will catalyze the conversion of any GHB present back into GBL.
-
Vortex both vials and allow them to sit for 10 minutes.
-
(Optional Extraction for non-neat samples): Add 1 mL of methylene chloride to each vial, shake for 10 minutes, centrifuge, and transfer the bottom organic layer for analysis. For neat GBL, direct injection may be possible depending on the instrument.
-
-
Standard Preparation:
-
Prepare a series of calibration standards of known GBL concentration in a suitable solvent (e.g., methylene chloride).
-
-
GC-MS Instrument Parameters (Example):
-
GC Column: Agilent HP-5MS (or equivalent 5% phenyl-methylpolysiloxane column), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Split (e.g., 10:1).
-
Oven Program: Initial temperature of 70°C for 2 min, ramp at 15°C/min to 100°C, then ramp at 35°C/min to 300°C and hold for 3 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 40 to 200.
-
Selected Ion Monitoring (SIM) ions for GBL: m/z 42, 56, 86.
-
-
-
Data Analysis:
-
Compare the chromatogram of the "GBL_Only" sample to the "Total_GHB" sample.
-
An increase in the GBL peak area in the "Total_GHB" sample relative to the internal standard indicates the initial presence of GHB.
-
Quantify the purity of the GBL by comparing its peak area to the calibration curve.
-
Protocol 2: Detection of Poly(γ-butyrolactone) using ¹H NMR Spectroscopy
Objective: To qualitatively detect the presence of poly(γ-butyrolactone) (pGBL) in a GBL monomer sample.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 0.1 mL of the GBL sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal reference standard, such as tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Parameters:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard proton (¹H) NMR acquisition.
-
Number of Scans: 16-64 scans, depending on the expected concentration of the polymer.
-
-
Data Analysis:
-
GBL Monomer Peaks: Identify the characteristic peaks for the GBL monomer in CDCl₃:
-
~4.35 ppm (triplet, 2H, -O-CH₂-)
-
~2.50 ppm (triplet, 2H, -CH₂-C=O)
-
~2.30 ppm (multiplet, 2H, -CH₂-CH₂-CH₂-)
-
-
pGBL Polymer Peaks: Look for the appearance of broader peaks characteristic of the polymer repeat unit. The chemical shifts for the polymer will be slightly different from the monomer:
-
~4.10 ppm (broad triplet, 2H, polymer -O-CH₂-)
-
~2.35 ppm (broad triplet, 2H, polymer -CH₂-C=O)
-
~1.95 ppm (broad multiplet, 2H, polymer -CH₂-CH₂-CH₂-)
-
-
Interpretation: The presence of the distinct, broader polymer peaks alongside the sharp monomer peaks is a clear indication of polymerization. The integration ratio of the polymer peaks to the monomer peaks can provide a semi-quantitative estimate of the extent of polymerization.
-
Overcoming challenges in the stereoselective synthesis of γ-butyrolactones
Technical Support Center: Stereoselective Synthesis of γ-Butyrolactones
Welcome to the technical support center for the stereoselective synthesis of γ-butyrolactones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of γ-butyrolactones.
Issue 1: Low Diastereoselectivity in Aldol-Type Reactions
Q: My aldol reaction to form a γ-butyrolactone precursor is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve the diastereoselectivity?
A: Low diastereoselectivity in aldol reactions for γ-butyrolactone synthesis is a common issue and can be influenced by several factors. Here are the primary causes and troubleshooting steps:
-
Enolate Geometry: The geometry of the enolate (Z or E) is crucial for determining the stereochemical outcome (syn or anti). The method of enolate generation significantly impacts this geometry.
-
Troubleshooting:
-
For Z-enolates , which typically lead to syn-aldol products, use bases like lithium diisopropylamide (LDA) in a non-coordinating solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C).
-
For E-enolates , which generally yield anti-aldol products, consider using boron enolates, for example, by treating the starting material with dicyclohexylboron chloride and triethylamine.
-
-
-
Metal Cation: The choice of metal counter-ion in the enolate influences the transition state geometry.
-
Troubleshooting: Lithium enolates often provide good to excellent diastereoselectivity. However, if you are experiencing issues, consider switching to zinc enolates (Reformatsky reagents), which can moderate enolate reactivity and sometimes improve selectivity, especially in complex reactions like the double Reformatsky reaction.[1]
-
-
Reaction Temperature: Temperature control is critical. Higher temperatures can lead to decreased selectivity due to the small energy difference between the diastereomeric transition states.
-
Troubleshooting: Maintain a low reaction temperature (e.g., -78 °C) throughout the enolate formation and the addition of the electrophile.
-
-
Solvent Effects: The solvent can influence the aggregation state and solvation of the enolate, thereby affecting the transition state geometry.
-
Troubleshooting: Ethereal solvents like THF and diethyl ether are commonly used. If you suspect solvent effects are detrimental, consider screening other non-polar, aprotic solvents.
-
Issue 2: Poor Enantioselectivity in Catalytic Asymmetric Syntheses
Q: I am using a chiral catalyst (organocatalyst or metal complex) for my γ-butyrolactone synthesis, but the enantiomeric excess (e.e.) is low. How can I optimize the enantioselectivity?
A: Achieving high enantioselectivity depends on the precise interaction between the substrate and the chiral catalyst. Here are key areas to investigate:
-
Catalyst Choice and Loading: The structure of the chiral ligand or organocatalyst is paramount.
-
Troubleshooting:
-
Screen different catalysts: If one catalyst provides low e.e., test others from the same class or a different class. For example, in organocatalyzed Michael additions, cinchona alkaloid derivatives are common, but their performance can be substrate-dependent.
-
Optimize catalyst loading: While typically in the range of 1-20 mol%, the optimal loading can vary. Too little catalyst may result in a slow reaction with a competing non-catalyzed racemic background reaction, while too much can sometimes lead to catalyst aggregation or side reactions.
-
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the lower energy transition state leading to the major enantiomer.
-
Solvent: The solvent can significantly impact the catalyst's conformation and the stability of the transition states. A solvent screen is often necessary.
-
Additives: In some metal-catalyzed reactions, additives (e.g., Lewis acids or bases, salts) can act as co-catalysts or modifiers that improve enantioselectivity.
-
-
Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure your substrates are of high purity.
Issue 3: Formation of Side Products
Q: My reaction is producing significant amounts of side products, leading to a low yield of the desired γ-butyrolactone. What are common side reactions and how can I minimize them?
A: The nature of side products depends on the specific synthetic route. Here are some common examples and mitigation strategies:
-
Epimerization: If your product has a stereocenter prone to epimerization (e.g., at the α-position to the carbonyl), harsh basic or acidic conditions during reaction or workup can lead to a mixture of diastereomers.
-
Troubleshooting: Use milder reaction conditions. For example, in the conversion of a nitro group to a ketone, using a neutral condition can avoid epimerization at the adjacent carbon.[1] During workup, use a buffered aqueous solution for quenching.
-
-
Formation of Oxime Byproduct: In reactions involving nitroalkanes, the formation of an oxime can be a competing pathway during the conversion of the nitro group to a carbonyl.
-
Troubleshooting: Adjust the stoichiometry of the reagents. For instance, increasing the amount of sodium nitrite in a Nef reaction can suppress oxime formation and favor the desired ketone.[1]
-
-
Polymerization: Some γ-butyrolactone precursors or the final products can be prone to polymerization under certain conditions.
-
Troubleshooting: Ensure that the reaction and purification steps are carried out under conditions that do not favor polymerization (e.g., avoiding strong acids or bases and high temperatures for extended periods).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing stereocenters in γ-butyrolactone synthesis?
A1: The main strategies for stereoselective synthesis of γ-butyrolactones include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates (e.g., D-(+)-mannitol), to introduce stereocenters.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, which is then cleaved to yield the chiral product.
-
Asymmetric Catalysis: Employing a small amount of a chiral catalyst (metal complex or organocatalyst) to generate a chiral product from a prochiral substrate. This is often the most efficient method.[2]
-
Substrate-Controlled Diastereoselection: Relying on the existing stereocenters in a substrate to influence the formation of new stereocenters.
Q2: How can I effectively separate diastereomers of γ-butyrolactones?
A2: The separation of diastereomers is typically achieved through chromatographic techniques.
-
Flash Column Chromatography: This is the most common method. The choice of solvent system (eluent) is critical for achieving good separation. A systematic screening of eluents with varying polarities is recommended.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be used.
-
Gas Chromatography (GC): For volatile γ-butyrolactones, GC with a chiral stationary phase can be used for both analytical and, in some cases, preparative separation.[3]
Q3: What is the impact of solvent and temperature on the stereoselectivity of γ-butyrolactone synthesis?
A3: Both solvent and temperature play a crucial role in controlling stereoselectivity.
-
Temperature: As a general rule, lower reaction temperatures lead to higher stereoselectivity. This is because the difference in activation energies between the pathways leading to the different stereoisomers becomes more significant relative to the available thermal energy.
-
Solvent: The solvent can influence the reaction in several ways:
-
It can affect the conformation of the catalyst and the substrate.
-
It can stabilize or destabilize the transition states leading to different stereoisomers.
-
The polarity and coordinating ability of the solvent can alter the reactivity of the reagents. A solvent screen is often a necessary step in optimizing a stereoselective reaction.
-
Data Presentation
Table 1: Comparison of Catalysts for the Enantioselective Hydrogenation of a Butenolide
| Entry | Catalyst | Reaction Time (h) | Conversion (%) | Yield of 5 (%) | e.e. (%) |
| 1 | [(R)-(+)-BINAP]RuCl(p-cymene) | 80 | 46 | 97 | 87 |
| 2 | [(R)-(+)-BINAP]Rh(COD)ClO₄ | 72 | 64 | 96 | 98 |
| 3 | [(S)-(-)-BINAP]Rh(COD)ClO₄ | 72 | 75 | 98 | 98.5 |
Data extracted from a study on the enantioselective hydrogenation of butenolides.[4]
Table 2: Diastereoselectivity in Michael Addition for γ-Butyrolactone Synthesis
| Entry | Base | Yield (%) | Diastereomeric Ratio (syn/anti) |
| 1 | TBAF | 78 | 22:1 |
| 2 | DBU | 75 | 20:1 |
Data from the synthesis of β-acyl-β,γ-cis-butyrolactones via Michael addition.[1]
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of 4-(Hydroxyalkyl)-γ-butyrolactones
This protocol is based on the work of Hajra and co-workers for the synthesis of enantiomerically enriched γ-butyrolactones via an organocatalytic cross-aldol reaction followed by reduction.[5]
Materials:
-
Methyl 4-oxobutyrate
-
Aldehyde
-
(S)-Proline
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., DMSO)
-
Methanol
Procedure:
-
To a solution of methyl 4-oxobutyrate (1.0 equiv) and the aldehyde (1.2 equiv) in the chosen solvent, add (S)-proline (20 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion of the aldol reaction, cool the mixture to 0 °C.
-
Add methanol to the reaction mixture, followed by the portion-wise addition of NaBH₄ (1.5 equiv).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-butyrolactone.
Protocol 2: Chromium-Catalyzed Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones
This two-step protocol is based on the method developed by Zhang and colleagues.[6][7]
Materials:
-
Aldehyde
-
2-(alkoxycarbonyl)allyl bromide
-
Chromium(II) chloride (CrCl₂)
-
Chiral bisoxazoline ligand (e.g., carbazole-based)
-
Cobalt phthalocyanine (CoPc)
-
Lithium chloride (LiCl)
-
Solvent (e.g., THF)
-
Acidic workup solution (e.g., dilute HCl)
Procedure: Step 1: Asymmetric Allylation
-
In a glovebox, to a flame-dried Schlenk tube, add CrCl₂, the chiral ligand, CoPc, and LiCl.
-
Add the solvent and stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde, followed by the 2-(alkoxycarbonyl)allyl bromide.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
Step 2: Lactonization
-
Dissolve the crude product from Step 1 in a suitable solvent.
-
Add an acid catalyst (e.g., p-toluenesulfonic acid) and stir the mixture, possibly with heating, until lactonization is complete (monitor by TLC).
-
Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify the final α-exo-methylene γ-butyrolactone by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Generalized mechanism of stereocontrol.
Caption: General experimental workflow for synthesis.
References
- 1. pdf.blucher.com.br [pdf.blucher.com.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral separation of gamma-butyrolactone derivatives by gas chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis [organic-chemistry.org]
- 7. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of γ-Butyrolactone (GBL) Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of γ-butyrolactone (GBL) to γ-hydroxybutyric acid (GHB).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the rate of GBL hydrolysis?
A1: The rate of GBL hydrolysis is primarily influenced by pH, temperature, and the presence of a catalyst.[1][2]
-
pH: Hydrolysis is significantly faster under alkaline conditions compared to acidic or neutral conditions.[1][2] Under strongly alkaline conditions (e.g., pH 12), GBL can be completely converted to GHB within minutes.[1][2] In acidic solutions (e.g., pH 2), the reaction reaches equilibrium in a matter of days, while in pure water, it can take months.[1][2]
-
Temperature: Increasing the reaction temperature accelerates the rate of hydrolysis.[2] Conversely, refrigeration can slow down the process.[2]
-
Catalyst: Both acids and bases can catalyze the hydrolysis of GBL. Strong bases like sodium hydroxide (NaOH) and lithium hydroxide (LiOH) are commonly used for rapid and complete conversion.[3] Acid catalysts are also effective, though the reaction is typically slower and results in an equilibrium mixture of GBL and GHB.[1]
Q2: What is the expected equilibrium position for GBL hydrolysis in aqueous solutions?
A2: In neutral or acidic aqueous solutions, the hydrolysis of GBL establishes an equilibrium with its ring-opened form, GHB.[1][4] In pure water, the equilibrium mixture is approximately a 2:1 ratio of GBL to GHB.[1][2] This same equilibrium is reached more rapidly in strongly acidic solutions (e.g., pH 2.0).[1][5] Under strongly basic conditions, the equilibrium is shifted almost completely towards the formation of the GHB salt (e.g., sodium gamma-hydroxybutyrate).[4]
Q3: What are common side reactions to be aware of during GBL hydrolysis?
A3: Under certain conditions, side reactions can occur:
-
Polymerization: GBL can undergo ring-opening polymerization to form poly(4-hydroxybutyrate).[4]
-
Dimerization: Formation of the dimer 1,6-Dioxecane-2,7-dione can also occur.[4]
-
Esterification: In the presence of alcohols and an acid catalyst, GBL can react to form the corresponding ester of GHB (e.g., ethyl gamma-hydroxybutyrate in the presence of ethanol).[1][6][7]
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the reaction can be monitored using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for separating and identifying GBL and GHB (often after derivatization).[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify GBL and GHB in aqueous solutions.[8][11]
-
Raman Spectroscopy: A portable and non-destructive technique that can monitor the interconversion of GBL and GHB in real-time.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the product and confirm the disappearance of the lactone peak and the appearance of the carboxylic acid/carboxylate and alcohol peaks of GHB.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of GHB | Incomplete reaction. | - Optimize reaction time and temperature. For base-catalyzed hydrolysis, ensure sufficient reaction time or consider gentle heating.[3] - Increase catalyst concentration. Ensure the molar ratio of base to GBL is at least 1:1 for complete conversion. |
| Equilibrium not favoring product. | - For complete conversion to GHB, use a strong base (e.g., NaOH, LiOH) to drive the reaction to completion by forming the salt of GHB.[3][4] Acid-catalyzed hydrolysis will always result in an equilibrium mixture.[1] | |
| Product degradation. | - Analyze for degradation products to understand the mechanism. - Reduce reaction temperature or time, especially under harsh acidic or basic conditions. | |
| Slow Reaction Rate | Insufficient catalyst. | - Increase the concentration of the acid or base catalyst. |
| Low reaction temperature. | - Increase the reaction temperature. Heating accelerates the hydrolysis rate.[2] | |
| Inefficient mixing. | - Ensure the reaction mixture is being stirred effectively, especially in heterogeneous mixtures. | |
| Side Product Formation | Presence of alcohols. | - If the goal is GHB, ensure the reaction is performed in an aqueous medium without the presence of alcohols to avoid ester formation.[1][6] |
| Undesired polymerization. | - Adjust reaction conditions (e.g., temperature, catalyst) to disfavor polymerization. | |
| Difficulty in Product Purification | Emulsion formation during extraction. | - Use a different solvent system for extraction. - Employ centrifugation to break the emulsion.[13] |
| Complex reaction mixture. | - Utilize downstream processing techniques like chromatography for purification.[13] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of γ-Butyrolactone
This protocol describes the hydrolysis of GBL using sodium hydroxide.
Materials:
-
γ-Butyrolactone (GBL)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)[3]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (optional, for heating)
-
Separatory funnel
Procedure:
-
Dissolve a known amount of GBL in deionized water in a round-bottom flask.
-
Prepare a solution of NaOH (e.g., 2N) in deionized water.[3]
-
Slowly add the NaOH solution to the GBL solution while stirring. An exothermic reaction may occur. For complete conversion, use at least a 1:1 molar ratio of NaOH to GBL.
-
Stir the reaction mixture at room temperature. For faster conversion, the mixture can be gently heated.[3]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Once the reaction is complete, cool the mixture to a low temperature (e.g., in an ice bath).[3]
-
Carefully neutralize the solution by adding dilute HCl dropwise until the pH is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[3]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude GHB product.
Protocol 2: Acid-Catalyzed Hydrolysis of γ-Butyrolactone
This protocol describes the acid-catalyzed hydrolysis of GBL to an equilibrium mixture of GBL and GHB.
Materials:
-
γ-Butyrolactone (GBL)
-
Aqueous acid solution (e.g., dilute HCl, pH 2)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Add a known amount of GBL to a round-bottom flask.
-
Add the aqueous acid solution (e.g., pH 2) to the GBL.[1]
-
Stir the mixture at room temperature. The reaction will proceed over several days to reach equilibrium.[1][2]
-
Monitor the composition of the mixture over time using a suitable analytical technique (e.g., HPLC, GC-MS) until the ratio of GBL to GHB becomes constant.
Visualizations
Caption: Reaction pathways for acid and base-catalyzed hydrolysis of GBL.
Caption: A logical workflow for troubleshooting GBL hydrolysis experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. inchem.org [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. swgdrug.org [swgdrug.org]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring of the interconversion of gamma-butyrolactone (GBL) to gamma hydroxybutyric acid (GHB) by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in γ-butyrolactone reactions
Welcome to the technical support center for γ-butyrolactone (GBL) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of GBL.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in GBL synthesis?
Low conversion rates in GBL synthesis can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, and the presence of impurities. Key areas to investigate are:
-
Reaction Temperature and Pressure: The equilibrium of the reaction is sensitive to both temperature and pressure. For instance, in the dehydrogenation of 1,4-butanediol, higher temperatures generally favor GBL formation, but excessively high temperatures can lead to side reactions and catalyst degradation[1].
-
Catalyst Activity: The choice of catalyst and its condition are critical. Catalyst deactivation can occur through poisoning by impurities, coking, or sintering of metal particles at high temperatures[1].
-
Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst or lead to unwanted side reactions, thereby reducing the yield of GBL[2][3][4]. For example, solvent additives like butylated hydroxytoluene (BHT) have been shown to completely inhibit certain catalysts[2][3].
-
Reaction Equilibrium: For reversible reactions, such as the hydrogenation of succinic acid, the reaction may have reached equilibrium, preventing further conversion[5].
Q2: How can I improve the selectivity towards γ-butyrolactone and minimize byproducts?
Improving selectivity involves fine-tuning reaction conditions and catalyst choice.
-
Catalyst Selection: The catalyst plays a crucial role in directing the reaction towards GBL. For example, in the hydrogenation of succinic acid, palladium-based catalysts have shown high selectivity to GBL[6].
-
Temperature and Pressure Optimization: Adjusting temperature and pressure can favor the formation of GBL over byproducts. For the dehydrogenation of 1,4-butanediol, a temperature range of 150°C to 300°C is preferable, with 190°C to 270°C being more optimal to avoid side reactions[1].
-
Solvent Choice: The solvent can influence the reaction pathway. In some cases, using a greener solvent like tetrahydrofuran (THF) can suppress over-reaction of GBL[7][8].
Q3: My catalyst seems to have deactivated. What are the possible causes and how can I regenerate it?
Catalyst deactivation is a common issue. The primary causes include:
-
Coking: Formation of carbonaceous deposits on the catalyst surface, blocking active sites.
-
Sintering: Agglomeration of metal particles at high temperatures, reducing the active surface area[1].
-
Poisoning: Strong adsorption of impurities from the feed or solvent onto the active sites[2][3][8].
Regeneration strategies depend on the cause of deactivation. Coking can sometimes be reversed by controlled oxidation (burning off the coke). Sintering is generally irreversible. For poisoning, identifying and removing the impurity from the feedstock is crucial.
Q4: What are the common byproducts in GBL synthesis and how can I separate them from the final product?
Common byproducts depend on the starting material and reaction conditions. For example, in the hydrogenation of maleic anhydride, byproducts can include succinic anhydride, n-butanol, and butyric acid[9]. From 1,4-butanediol, tetrahydrofuran (THF) is a potential byproduct[1]. Purification is typically achieved through distillation[10][11]. However, azeotropes can form, for instance, between GBL and dialkyl succinates, complicating separation. In such cases, liquid-liquid extraction may be employed[12].
Troubleshooting Guides
Issue 1: Low Conversion Rate in the Dehydrogenation of 1,4-Butanediol
If you are experiencing low conversion of 1,4-butanediol to GBL, follow these troubleshooting steps:
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in 1,4-butanediol dehydrogenation.
Issue 2: Poor Selectivity in the Hydrogenation of Succinic Acid
When observing the formation of significant byproducts instead of GBL, consider the following:
Troubleshooting Workflow for Poor Selectivity
References
- 1. US5210229A - Process for the preparation of gamma-butyrolactone - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reaction pathway in vapour phase hydrogenation of maleic anhydride and its esters to {gamma}-butyrolactone (Journal Article) | OSTI.GOV [osti.gov]
- 10. WO2016008904A1 - METHOD FOR PURIFYING RAW γ-BUTYROLACTONE - Google Patents [patents.google.com]
- 11. US6521763B1 - Method for producing gamma-butyrolactone - Google Patents [patents.google.com]
- 12. Purification of gamma-butyrolactone - Patent 0256813 [data.epo.org]
Technical Support Center: γ-Butyrolactone (GBL) Solvent Drying
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing water from γ-butyrolactone (GBL) solvent.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from GBL solvent?
Water can hydrolyze γ-butyrolactone (GBL), leading to the formation of gamma-hydroxybutyric acid (GHB).[1][2] This equilibrium reaction can affect the purity of the solvent and interfere with subsequent chemical reactions.[3] For many applications, particularly in pharmaceuticals and electronics, a high-purity, anhydrous GBL is essential.
Q2: What are the primary methods for drying GBL?
The two most common and effective methods for removing water from GBL are:
-
Drying with Molecular Sieves: This involves adding activated molecular sieves to the solvent to physically adsorb water molecules.
-
Fractional Distillation: This technique separates water from GBL based on their different boiling points.
Q3: Which type of molecular sieve is best for drying GBL?
3Å (Angstrom) molecular sieves are recommended for drying GBL. Their pore size is small enough to trap water molecules (kinetic diameter of ~2.8Å) while excluding the larger GBL molecules.[4] 4Å molecular sieves can also be used.[5]
Q4: How can I determine the water content in my GBL solvent?
Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents like GBL.[6][7] It is a highly sensitive method that can detect water content down to parts per million (ppm) levels.
Troubleshooting Guides
Drying with Molecular Sieves
| Issue | Possible Cause | Solution |
| GBL is still wet after treatment with molecular sieves. | 1. Saturated Sieves: The molecular sieves have adsorbed their maximum capacity of water. 2. Insufficient Amount of Sieves: Not enough molecular sieves were used for the volume of solvent and its initial water content. 3. Inactive Sieves: The molecular sieves were not properly activated before use. | 1. Regenerate or Replace Sieves: Regenerate the sieves by heating them in a furnace or replace them with fresh, activated sieves. 2. Increase Amount: As a general rule, use approximately 10-20% of the solvent weight in molecular sieves. 3. Activate Sieves: Heat the molecular sieves in a furnace at the recommended temperature to remove any adsorbed water before use. |
| Slow drying process. | Poor Mixing: The GBL and molecular sieves are not being adequately mixed, limiting the contact between the solvent and the desiccant. | Agitate the Mixture: Gently stir or swirl the mixture periodically to ensure good contact between the GBL and the molecular sieves. |
| Cloudy appearance of GBL after drying. | Sieve Dust: Fine dust from the molecular sieves may be suspended in the solvent. | Filter the GBL: After drying, carefully decant or filter the GBL to remove any suspended particles. |
Fractional Distillation
| Issue | Possible Cause | Solution |
| Water is not effectively removed. | 1. Inefficient Column: The distillation column may not have enough theoretical plates for efficient separation. 2. Distillation Rate Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases. | 1. Use a Packed Column: Employ a fractionating column packed with materials like Raschig rings or Vigreux indentations to increase the surface area and improve separation. 2. Slow and Steady Distillation: Maintain a slow and consistent distillation rate to ensure optimal separation. |
| GBL appears discolored or has an unusual odor after distillation. | Thermal Degradation: GBL can degrade at high temperatures, especially if heated for prolonged periods.[3] | Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of GBL, minimizing the risk of thermal degradation.[8] A pre-heating step of the crude GBL before distillation can also improve the efficiency of water removal.[3] |
| Bumping or uneven boiling. | Lack of Boiling Chips: The absence of boiling chips can lead to sudden, violent boiling. | Add Boiling Chips: Always add a few boiling chips to the distillation flask before heating to ensure smooth boiling. |
Data Presentation: Comparison of Drying Methods
| Parameter | Molecular Sieves (3Å) | Fractional Distillation (Vacuum) |
| Final Water Content | Can achieve low ppm levels (e.g., < 50 ppm) | Can achieve low ppm levels (e.g., < 50 ppm) |
| Processing Time | Several hours to overnight, depending on initial water content and amount of sieves. | Typically a few hours for a laboratory-scale batch. |
| Required Equipment | Glassware, activated molecular sieves. | Distillation apparatus (flask, column, condenser, receiver), vacuum pump, heating mantle. |
| Potential for Product Loss | Minimal, some solvent may be retained on the sieves. | Some product may be lost in the distillation holdup and as the forerun/tailings. |
| Risk of Contamination | Potential for dust from sieves if not filtered properly. | Low risk if glassware is clean. |
| Ease of Use | Relatively simple procedure. | Requires more technical skill and careful monitoring. |
Note: The final water content can vary depending on the initial water concentration, the specific conditions of the procedure, and the accuracy of the water content determination method.
Experimental Protocols
Protocol 1: Drying GBL with 3Å Molecular Sieves
Objective: To reduce the water content of GBL using 3Å molecular sieves.
Materials:
-
γ-Butyrolactone (GBL) with known initial water content
-
3Å molecular sieves, activated
-
Airtight glass container
-
Magnetic stirrer and stir bar (optional)
-
Karl Fischer titrator
Procedure:
-
Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a ceramic or glass dish and heat in a furnace at 200-300°C for at least 3 hours. Cool the sieves in a desiccator to room temperature before use.
-
Determine Initial Water Content: Measure the initial water content of the GBL using a Karl Fischer titrator.
-
Add Sieves to GBL: In an airtight glass container, add the activated molecular sieves to the GBL. A general guideline is to use 10-20% of the solvent's weight in sieves.
-
Drying: Seal the container and allow the mixture to stand for at least 12-24 hours. Gentle stirring can expedite the process.
-
Separate GBL: Carefully decant or filter the dried GBL from the molecular sieves into a clean, dry container.
-
Determine Final Water Content: Measure the final water content of the GBL using a Karl Fischer titrator to assess the efficiency of the drying process.
Protocol 2: Fractional Vacuum Distillation of GBL
Objective: To purify GBL and remove water by fractional vacuum distillation.
Materials:
-
γ-Butyrolactone (GBL) with known initial water content
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
-
Boiling chips
-
Karl Fischer titrator
Procedure:
-
Determine Initial Water Content: Measure the initial water content of the GBL using a Karl Fischer titrator.
-
Assemble Apparatus: Set up the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Charge the Flask: Add the GBL and a few boiling chips to the round-bottom flask.
-
Apply Vacuum: Gradually apply vacuum to the system and monitor the pressure using the vacuum gauge.
-
Heat the Mixture: Begin heating the GBL gently with the heating mantle.
-
Collect Fractions: As the GBL begins to boil and the vapor rises through the column, carefully control the heating to maintain a slow and steady distillation rate. Discard the initial fraction (forerun), which will contain the most volatile impurities and any azeotropic mixture with water. Collect the main fraction of purified GBL in a separate receiving flask.
-
Monitor Temperature: Monitor the temperature at the head of the distillation column. The boiling point of GBL will be significantly lower under vacuum.
-
Stop Distillation: Stop the distillation before the flask runs dry to prevent the formation of potentially unstable residues.
-
Determine Final Water Content: Measure the final water content of the purified GBL fraction using a Karl Fischer titrator.
Mandatory Visualizations
Caption: Workflow for removing water from γ-butyrolactone.
Caption: Troubleshooting logic for GBL drying processes.
References
- 1. swgdrug.org [swgdrug.org]
- 2. The chemical interconversion of GHB and GBL: forensic issues and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JPS5927881A - Purification method of γ-butyrolactone - Google Patents [patents.google.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. US20140170714A1 - Post process purification for gamma-butyrolactone production - Google Patents [patents.google.com]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. US6299736B1 - Process for recovering γ-butyrolactone from a mixture of heavy organics - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in γ-Butyrolactone Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the industrial production of γ-butyrolactone (GBL).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for producing γ-butyrolactone? The main industrial route for GBL production is the vapor-phase dehydrogenation of 1,4-butanediol (1,4-BDO) using a copper-based catalyst, a process favored for its high efficiency with yields around 95-98%.[1][2] An alternative pathway is the catalytic hydrogenation of maleic anhydride or its esters.[3][4]
Q2: What are the common indicators of catalyst deactivation? Key signs of catalyst deactivation include a gradual loss of catalytic activity and/or selectivity over time.[5][6] This manifests as:
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Decreased conversion rate of the feedstock (e.g., 1,4-BDO).
-
Lower selectivity towards the desired GBL product, often with an increase in byproducts like tetrahydrofuran (THF).[1]
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The need for higher operating temperatures to achieve the same conversion level.[1]
Q3: What are the main causes of catalyst deactivation in GBL synthesis? Catalyst deactivation is typically categorized into chemical, thermal, and mechanical mechanisms.[6][7] The most common causes in GBL production are:
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Poisoning: Irreversible chemisorption of impurities from the feed or solvent onto the catalyst's active sites.[8][9] Common poisons for metal catalysts include sulfur and nitrogen compounds.[7][10]
-
Thermal Degradation (Sintering): High reaction temperatures cause metal particles (e.g., copper) to agglomerate, which reduces the active surface area and overall activity.[5][6][7]
-
Fouling (Coking): The deposition of carbonaceous materials or heavy by-products on the catalyst surface, which blocks pores and active sites.[5][7][10][11]
Q4: How does reaction temperature impact catalyst performance? Temperature is a critical parameter. While higher temperatures can increase the reaction rate, excessively high temperatures accelerate catalyst deactivation through sintering and promote undesirable side reactions, reducing selectivity for GBL.[1][11] Conversely, a suboptimal temperature will result in low conversion of the starting material.[1]
Q5: Can impurities in the feedstock or solvent cause deactivation? Yes, impurities are a major cause of deactivation. For instance, the solvent additive 2,6-di-tert-butyl-4-methylphenol (BHT), sometimes present in tetrahydrofuran (THF), has been shown to act as a poison for Cu-ZnO catalysts, leading to complete deactivation.[8][12][13][14] Feedstock purification to remove potential poisons is essential for maintaining catalyst longevity.[5]
Q6: How can the formation of byproducts, such as THF, be minimized? Byproduct formation can be suppressed by optimizing the catalyst composition and reaction conditions. Adding promoters like zinc oxide (ZnO) or alkali metals (sodium, potassium) to copper-based catalysts can increase selectivity towards GBL and reduce THF formation.[1][4] Using a catalyst support with low acidity is also beneficial, as acidic sites can promote the dehydration reaction that forms THF.[1]
Q7: Is catalyst deactivation reversible? It depends on the mechanism. Deactivation by coking or fouling can often be reversed by regenerating the catalyst, for example, through a carefully controlled combustion of the carbon deposits in air.[1][5] However, deactivation caused by thermal sintering or the leaching of metal components is typically irreversible.[15]
Section 2: Troubleshooting Guide
The following table outlines common problems encountered during GBL synthesis, their probable causes, and recommended actions.
| Problem | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low Conversion of Precursor | 1. Catalyst Deactivation (General): Sintering, poisoning, or coking has reduced active sites. 2. Suboptimal Reaction Temperature: Temperature is too low for efficient conversion. 3. Insufficient Catalyst Loading: Not enough catalyst is present for the given feed rate. 4. High Space Velocity: The feed is flowing too quickly over the catalyst bed, leading to insufficient residence time. | 1. Characterize the spent catalyst to identify the deactivation mechanism. Regenerate (if coked) or replace the catalyst.[1] 2. Gradually increase the reaction temperature within the recommended range (e.g., 180-300°C for 1,4-BDO dehydrogenation) and monitor conversion.[1][2] 3. Increase the amount of catalyst in the reactor.[1] 4. Decrease the feed flow rate to increase contact time with the catalyst.[1] |
| Poor Selectivity to GBL (High Byproduct Formation) | 1. Inappropriate Catalyst Composition: The catalyst lacks the necessary promoters or has an acidic support promoting side reactions (e.g., THF formation). 2. Reaction Temperature Too High: Favors side reactions over the desired GBL formation pathway. 3. Catalyst Poisoning: Certain poisons can alter the catalyst's selectivity. | 1. Utilize a copper-based catalyst with promoters like ZnO to reduce THF formation.[1] Ensure the catalyst support has low acidity. 2. Optimize the temperature to find a balance between high conversion and high selectivity. Lowering an excessively high temperature can improve GBL selectivity.[1] 3. Analyze the feed for impurities and implement a purification step. |
| Rapid Drop in Activity | 1. Acute Catalyst Poisoning: A significant concentration of a catalyst poison has been introduced into the feed stream. 2. Thermal Runaway: Localized "hot spots" in the reactor have led to rapid sintering of the catalyst. 3. Mechanical Failure: Fouling and plugging of the reactor bed by polymeric by-products.[11] | 1. Immediately halt the process. Analyze the feedstock and solvent for contaminants. Purify the feed before restarting with a fresh catalyst charge.[5] 2. Check reactor temperature controls and ensure uniform heat distribution. 3. Inspect the reactor for blockages. Review feed composition to prevent condensation and subsequent polymer formation.[11] |
Section 3: Data Presentation
Catalyst Performance in γ-Butyrolactone Synthesis
The table below summarizes performance data from various catalytic systems used in the production of GBL, providing a basis for comparison.
| Catalyst System | Reaction | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Notes |
| 5% Cu-SiO₂-AE [3] | GBL Hydrogenation to 1,4-BDO | 200 | 4 MPa H₂ | 71 (GBL) | 95 (BDO) | Showed high stability in five-cycle runs. |
| 10 wt% Cu on Ceria [16] | 1,4-BDO Dehydrogenation to GBL | 240 | Atmospheric | 93 (1,4-BDO) | 98 (GBL) | Maintained stable selectivity for up to 7 hours on-stream. |
| 15% Cu on MgAl₂O₄ [17] | 1,4-BDO Dehydrogenation to GBL | Moderate | Not specified | 98 (1,4-BDO) | 99 (GBL) | Exhibited high activity and stability. |
| Cu-Cr-Mn/Ba with Na/K [4] | 1,4-BDO Dehydrogenation to GBL | Gaseous Phase | Not specified | High Yield | High Selectivity | Addition of Na/K was found to prolong catalyst life. |
Section 4: Visualizations and Workflows
Diagrams of Key Processes
The following diagrams, created using Graphviz, illustrate logical workflows and relationships relevant to catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. US5210229A - Process for the preparation of gamma-butyrolactone - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. Solvent Additive-Induced Deactivation of the Cu–ZnO(Al2O3)-Catalyzed γ-Butyrolactone Hydrogenolysis: A Rare Deactivation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. S David Jackson Research : CATALYST ACTIVATION/DEACTIVATION [chem.gla.ac.uk]
- 11. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 16. The selectively regulated vapour phase dehydrogenation of 1,4-butanediol to γ-butyrolactone employing a copper-based ceria catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of γ-Butyrolactone (GBL)-Based Electrolytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with γ-butyrolactone (GBL)-based electrolytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using γ-butyrolactone (GBL) as an electrolyte solvent?
A1: GBL offers several desirable properties for an electrolyte solvent, including a wide liquid temperature range (-43.5°C to 204°C), a high flash point (97°C), and a high dielectric constant (39), which aids in dissolving lithium salts.[1][2] These characteristics make GBL a promising candidate for developing safer, high-performance lithium-ion batteries.
Q2: What is the main stability issue associated with GBL-based electrolytes?
A2: The primary challenge with GBL-based electrolytes is its reductive decomposition on the surface of graphite anodes. This decomposition leads to the formation of a resistive Solid Electrolyte Interphase (SEI), which can impede lithium-ion transport and lead to poor cycling performance and capacity fade.[1][2]
Q3: How can the stability of GBL-based electrolytes be improved?
A3: The stability of GBL-based electrolytes can be enhanced through several strategies:
-
Use of Film-Forming Additives: Additives like vinylene carbonate (VC), vinylethylene carbonate (VEC), and fluoroethylene carbonate (FEC) can be introduced to the electrolyte. These additives preferentially decompose on the anode surface to form a stable and conductive SEI layer, which prevents the continuous reduction of GBL.[2]
-
Formulation with Specific Lithium Salts: Utilizing salts such as lithium bis(oxalato)borate (LiBOB) or lithium difluoro(oxalato)borate (LiDFOB) can promote the formation of a more stable SEI compared to conventional salts like LiPF6.[1]
-
Employing Co-solvents: Mixing GBL with other solvents like ethylene carbonate (EC) or linear esters can improve the overall electrolyte properties and contribute to a more stable SEI.
-
Increasing Electrolyte Concentration: Highly concentrated electrolytes can limit the availability of free GBL molecules at the electrode surface, thereby suppressing their decomposition.
Q4: What are the common products of GBL decomposition on a graphite anode?
A4: The reductive decomposition of GBL on a graphite anode primarily yields lithium butylate and cyclic alkoxy-b-keto ester lithium salts. The accumulation of these products contributes to the high resistance of the SEI.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with GBL-based electrolytes.
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency
-
Symptom: The battery capacity drops significantly within the first 50 cycles, and the coulombic efficiency is consistently low.
-
Probable Cause: Continuous reductive decomposition of GBL on the anode surface, leading to a thick, resistive, and unstable SEI layer.
-
Troubleshooting Steps:
-
Introduce a Film-Forming Additive: Add a small weight percentage (e.g., 2 wt%) of vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to your electrolyte formulation. These additives will polymerize at a higher potential than GBL, forming a protective SEI layer.
-
Optimize Additive Concentration: The concentration of the additive is critical. Too little may not form a complete protective layer, while too much can lead to increased impedance. Start with a low concentration and incrementally increase it based on performance.
-
Change the Lithium Salt: If using LiPF6, consider switching to LiBOB or LiDFOB. These salts are known to contribute to the formation of a more stable SEI in GBL-based electrolytes.[1]
-
Utilize a Co-solvent: Introduce ethylene carbonate (EC) as a co-solvent with GBL (e.g., in a 1:1 volume ratio). EC is a well-known SEI-forming solvent and can improve the overall stability.
-
Issue 2: High Interfacial Resistance and Poor Rate Capability
-
Symptom: Electrochemical Impedance Spectroscopy (EIS) shows a large semicircle in the Nyquist plot, indicating high charge-transfer resistance. The battery performs poorly at high charge/discharge rates.
-
Probable Cause: The SEI formed from GBL decomposition is electronically insulating and/or ionically resistive, hindering Li-ion kinetics.
-
Troubleshooting Steps:
-
Verify SEI Composition: Use surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the composition of the SEI on the anode. The presence of GBL decomposition products will confirm the issue.
-
Implement an SEI-forming Additive: As with capacity fading, additives like VC, VEC, or PhEC are effective in creating a more conductive SEI.[2]
-
Consider a Different Anode Material: If permissible for your application, explore alternative anode materials that are less reactive with GBL.
-
Lower the Initial Cycling Rate: During the formation cycles, use a lower C-rate to allow for the gradual formation of a more stable and uniform SEI layer.
-
Issue 3: Poor Low-Temperature Performance
-
Symptom: The battery's capacity and power output are significantly reduced at sub-zero temperatures.
-
Probable Cause: Increased viscosity and decreased ionic conductivity of the electrolyte at low temperatures. While GBL has a low freezing point, the overall electrolyte performance can still be hampered.
-
Troubleshooting Steps:
-
Introduce a Low-Viscosity Co-solvent: Add a linear carbonate like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) to the GBL electrolyte to reduce its viscosity at low temperatures.
-
Optimize Salt Concentration: The ionic conductivity is dependent on the salt concentration. A slight adjustment in the molarity of the lithium salt might improve low-temperature performance.
-
Incorporate Ionic Liquids: Mixing GBL with certain ionic liquids can enhance conductivity and suppress the melting transition, improving performance at very low temperatures. For instance, a mixture of EMITFSI and GBL shows good conductivity even at -50°C.[1]
-
Data Presentation
Table 1: Performance of GBL-Based Electrolytes with Various Additives and Salts
| Electrolyte Composition | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V vs. Li/Li⁺) | Capacity Retention after 100 cycles (%) |
| 1M LiPF₆ in GBL | ~5.5 | ~4.5 | < 60 |
| 1M LiPF₆ in GBL + 2% VC | ~5.3 | ~4.4 | > 85 |
| 1M LiBOB in GBL | ~4.8 | ~4.8 | > 90 (after 50 cycles)[3] |
| 1M LiDFOB in GBL/MB (1:1) | ~6.2 | ~4.7 | ~95 |
| 1M LiTFSI in GBL + 2% VC | ~6.8 | ~5.1 | > 80 (after 200 cycles) |
Note: Values are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Determination of Electrochemical Stability Window (ESW) by Linear Sweep Voltammetry (LSV)
-
Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.
-
Methodology:
-
Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox. Use a lithium metal foil as both the counter and reference electrodes, and a glassy carbon or platinum electrode as the working electrode.
-
Electrolyte Filling: Fill the cell with the GBL-based electrolyte to be tested.
-
LSV Measurement:
-
Connect the cell to a potentiostat.
-
For the anodic stability limit, sweep the potential from the open-circuit voltage (OCV) to a higher potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).
-
For the cathodic stability limit, sweep the potential from OCV to a lower potential (e.g., -0.5 V vs. Li/Li⁺) at the same scan rate.
-
-
Data Analysis: The potential at which a sharp increase in current is observed is defined as the electrochemical stability limit. A current density threshold (e.g., 0.1 mA/cm²) is typically used to define this limit.
-
Measurement of Ionic Conductivity by Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To measure the bulk ionic conductivity of the electrolyte.
-
Methodology:
-
Conductivity Cell: Use a two-electrode conductivity cell with two parallel stainless steel or platinum blocking electrodes of a known area (A) and separated by a known distance (l).
-
Cell Assembly: Assemble the cell in a glovebox and fill it with the GBL-based electrolyte.
-
EIS Measurement:
-
Connect the cell to an impedance analyzer.
-
Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Z'' vs. Z').
-
The high-frequency intercept of the semicircle with the real axis (Z') represents the bulk resistance (R) of the electrolyte.
-
Calculate the ionic conductivity (σ) using the formula: σ = l / (R * A).
-
-
Evaluation of Cycling Performance by Galvanostatic Cycling
-
Objective: To assess the stability of the electrolyte in a battery system by measuring the capacity retention and coulombic efficiency over multiple charge-discharge cycles.
-
Methodology:
-
Cell Assembly: Assemble a coin cell (e.g., CR2032) in a glovebox using a graphite anode, a lithium metal counter/reference electrode (for a half-cell), a separator, and the GBL-based electrolyte.
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the formation of a stable SEI.
-
Galvanostatic Cycling:
-
Connect the cell to a battery cycler.
-
Charge and discharge the cell between defined voltage limits (e.g., 0.01 V to 1.5 V for a graphite half-cell) at a constant current (e.g., C/5 or 1C).
-
Repeat for a desired number of cycles (e.g., 100 or more).
-
-
Data Analysis: Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the performance and stability.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for common issues with GBL-based electrolytes.
Caption: Reductive decomposition pathway of GBL on a graphite anode.
Caption: Mechanism of stable SEI formation using Vinylene Carbonate (VC) additive.
References
Minimizing by-product formation in γ-butyrolactone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during γ-butyrolactone (GBL) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for γ-butyrolactone (GBL)?
A1: The primary industrial production methods for GBL are the dehydrogenation of 1,4-butanediol (BDO) and the hydrogenation of maleic anhydride (MA) or its derivatives.[1][2] The dehydrogenation of BDO is a widely used industrial method.[3] Alternative laboratory-scale methods include the oxidation of tetrahydrofuran (THF) and the hydrogenation of succinic acid.[1][4]
Q2: What are the typical by-products observed in GBL synthesis?
A2: By-product formation is dependent on the synthesis route:
-
From Maleic Anhydride Hydrogenation: Common by-products include succinic anhydride (an intermediate), tetrahydrofuran (THF), n-butanol, and butyric acid.[5][6] Over-hydrogenation and hydrogenolysis reactions are the main pathways for the formation of these impurities. Further side reactions can lead to the formation of C3 compounds like n-propanol and propionic acid.[6]
-
From 1,4-Butanediol Dehydrogenation: This route generally produces GBL with high selectivity.[1][7] However, side reactions can still occur, especially at elevated temperatures, leading to the formation of THF and propyl carbinol through hydrogenation and dehydration.[3]
-
From Tetrahydrofuran (THF) Oxidation: Minor products can include 2-hydroxytetrahydrofuran, γ-hydroxybutyric acid (GHB), and γ-hydroxybutanal. Over-oxidation is a key concern that can reduce GBL yield.
Q3: How can I minimize the formation of by-products in my GBL synthesis?
A3: Minimizing by-product formation involves careful control over catalyst selection and reaction conditions:
-
Catalyst Choice: The catalyst plays a crucial role in directing the reaction towards GBL. For instance, in the dehydrogenation of BDO, copper-based catalysts are widely used.[7][8] The addition of promoters like zinc oxide (ZnO) can reduce THF formation.[8][9] For MA hydrogenation, a catalyst with lower activity in over-hydrogenation and hydrogenolysis reactions can improve GBL yield.[5]
-
Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can promote side reactions and reduce selectivity for GBL.[3][9]
-
Reaction Pressure: The effect of pressure is specific to the reaction. For the dehydrogenation of BDO, lower pressure can be favorable for GBL formation.[9]
-
Feed Purity: While some processes can tolerate impurities in the feed, using pure starting materials is generally recommended to avoid introducing contaminants that could lead to side reactions or catalyst deactivation.[7][9]
Q4: What is the role of pressure in the dehydrogenation of 1,4-butanediol to GBL?
A4: While lower reaction pressure generally favors the equilibrium towards GBL formation, operating at a slightly elevated pressure (e.g., 0.5 to 4 kg/cm ² G) can increase the reaction rate, potentially leading to a higher overall yield of GBL.[9]
Q5: Can the presence of water in the reaction mixture affect the GBL yield?
A5: Yes, water can be detrimental to the final yield of GBL. In the presence of water, GBL can hydrolyze to form γ-hydroxybutyric acid (GHB), establishing an equilibrium between the lactone and the acid.[9] This is particularly relevant during the purification steps. It is advisable to use dry starting materials and solvents to maximize the yield of GBL.[9]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Material (e.g., 1,4-Butanediol or Maleic Anhydride)
| Possible Cause | Suggestion | Expected Outcome | Citation |
| Catalyst Deactivation | Regenerate the catalyst according to the manufacturer's protocol or replace it with a fresh batch. Ensure the feed is free of catalyst poisons. | A fresh or regenerated catalyst should restore high conversion efficiency. | [9] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature within the recommended range for your specific process (e.g., 190-270°C for BDO dehydrogenation). Monitor conversion at each temperature point to find the optimum. | An increase in temperature should lead to a higher conversion rate. | [9] |
| Insufficient Catalyst Loading | Increase the amount of catalyst used in the reaction. | Higher catalyst loading should increase the rate of conversion. | |
| Low Reaction Pressure | For some reactions like BDO dehydrogenation, increasing the pressure slightly can enhance the reaction rate. | A modest increase in pressure may lead to improved conversion. | [9] |
Issue 2: High Levels of Tetrahydrofuran (THF) By-product
| Possible Cause | Suggestion | Expected Outcome | Citation |
| Presence of Acidic Sites on the Catalyst Support | Use a catalyst support with low acidity, or neutralize any acidic sites. For example, Al₂O₃ can promote THF formation due to its acidic sites. | A less acidic catalyst support will disfavor the dehydration reaction that leads to THF. | [8][9] |
| Inappropriate Catalyst Composition | Utilize a copper-based catalyst with promoters. For instance, the addition of ZnO can reduce THF formation. Incorporating sodium or potassium can also enhance selectivity towards GBL. | A modified catalyst will steer the reaction towards the desired GBL product, minimizing THF formation. | [9] |
| Reaction Temperature Too High | While higher temperatures can increase conversion, excessively high temperatures may favor the dehydration to THF. Optimize the temperature for the best balance of conversion and selectivity. | Lowering the temperature from an excessively high point can improve selectivity for GBL over THF. | [3] |
Issue 3: Presence of Over-hydrogenation/Hydrogenolysis By-products (e.g., n-butanol, butyric acid) in MA Hydrogenation
| Possible Cause | Suggestion | Expected Outcome | Citation |
| Highly Active Hydrogenation Catalyst | Select a catalyst with moderate hydrogenation activity. For example, some multi-component catalysts show lower activity in over-hydrogenation and hydrogenolysis reactions. | A less active catalyst for C-O bond cleavage will result in a higher yield of GBL. | [5] |
| Excessively High Hydrogen Pressure | Optimize the hydrogen pressure. While sufficient hydrogen is needed for the reaction, excessively high pressure can drive the reaction towards over-hydrogenation products. | Lowering the hydrogen pressure to the optimal level will reduce the formation of n-butanol and butyric acid. | |
| Prolonged Reaction Time | Optimize the reaction time to maximize GBL formation without allowing significant subsequent reactions to occur. | A shorter residence time in the reactor can prevent the further conversion of GBL to by-products. |
Quantitative Data Summary
Table 1: Catalyst Performance in 1,4-Butanediol Dehydrogenation to GBL
| Catalyst | Temperature (°C) | 1,4-BDO Conversion (%) | GBL Selectivity (%) | GBL Yield (%) | Citation |
| Cu₂/Zn₂Mg₂Al₂O₇ | 240 | 99.2 | 99.5 | ~98.7 | [1] |
| 12C4-10Cu/SiO₂ | 260 | ~100 | ~98 | ~98 | [1] |
| Copper Chromite | ~200 | ~90 | - | ~80 | [10] |
| Copper-silica nanocomposite (80 wt% Cu) | - | - | - | 98 | [11] |
| Copper-based with ZnO, Al₂O₃, ZrO₂ | - | - | - | - | [8] |
Table 2: Catalyst Performance in Maleic Anhydride Hydrogenation to GBL
| Catalyst | Temperature (°C) | MA Conversion (%) | GBL Yield (%) | Key By-products | Citation |
| 40Ni-2Zr-MFI | - | - | 95.6 | THF | [12] |
| Cu-Zn-Ce | 220-280 | >97 | - | Butyl aldehyde, Butyl butyrate | [13] |
| Cu-SiO₂-AE (5%) | 200 | - | - | 1,4-Butanediol (as desired product from GBL) | [4][14] |
| Cu/Zn/Mg/Cr | - | - | Higher than CAT 2 | n-butanol, butyric acid | [5] |
| Cu/Mn/Ba/Cr | - | - | Lower than CAT 1 | n-butanol, butyric acid | [5] |
| Pd/Al₂O₃ | 90 | 100 | - | Succinic Acid (as desired product) |
Experimental Protocols
Protocol 1: Dehydrogenation of 1,4-Butanediol to γ-Butyrolactone
Materials:
-
1,4-Butanediol (90.1 g, 1 mole)
-
Copper chromite catalyst (4 g)
-
Potassium hydroxide (KOH), powdered (0.15 g)
Procedure:
-
Combine 90.1 g of 1,4-butanediol, 4 g of copper chromite catalyst, and 0.15 g of powdered KOH in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[10]
-
Stir the mixture vigorously and begin heating.
-
At approximately 200°C, a noticeable evolution of hydrogen gas will begin, and the temperature may drop by about 10°C.[10]
-
Maintain the reaction under reflux with vigorous stirring. The dehydrogenation should proceed smoothly, and the evolution of hydrogen gas will cease after approximately 3 hours.[10]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.[10]
-
Distill the filtrate under reduced pressure to purify the γ-butyrolactone.[10]
Protocol 2: Vapor Phase Hydrogenation of Maleic Anhydride
Materials:
-
Maleic anhydride (MA)
-
n-Butanol (as solvent)
-
Hydrogen gas
-
Cu-Zn-Ce catalyst
Procedure:
-
Prepare a solution of maleic anhydride in n-butanol (e.g., 12:88 w/w).[13]
-
Pack a fixed-bed reactor with the Cu-Zn-Ce catalyst.
-
Activate the catalyst by reduction in a stream of hydrogen at a controlled temperature (e.g., ramp to 280°C).[13]
-
Introduce the MA/n-butanol solution and hydrogen gas into the reactor.
-
Maintain the reaction temperature between 220-280°C and a pressure of 1 MPa.[13]
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
Analyze the product mixture using gas chromatography to determine the conversion of MA and the yield of GBL.
Visualizations
Caption: Overview of major synthesis pathways for γ-butyrolactone.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1085665C - Catalyst for preparing gamma-butyrolactone with 1,4-butanediol dehydrogenation - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. REACTION PATHWAY IN VAPOR-PHASE HYDROGENATION OF MALEIC-ANHYDRIDE AND ITS ESTERS TO GAMMA-BUTYROLACTONE [iris.unimore.it]
- 5. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succi ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04221K [pubs.rsc.org]
- 6. US6521763B1 - Method for producing gamma-butyrolactone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dehydrogenation of Butanediol to GBL , Hive Novel Discourse [chemistry.mdma.ch]
- 10. Production of γ-butyrolactone from biomass-derived 1,4-butanediol over novel copper-silica nanocomposite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic hydrogenation of maleic anhydride to γ-butyrolactone over a high-performance hierarchical Ni-Zr-MFI catalyst [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for γ-Butyrolactone (GBL) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of γ-butyrolactone (GBL), a compound of significant interest in clinical, forensic, and pharmaceutical research. The following sections present a comprehensive overview of commonly employed techniques, their performance characteristics, and detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific applications.
Comparison of Analytical Method Performance
The quantification of GBL is frequently performed using chromatographic techniques, primarily Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS). The choice of method depends on factors such as the required sensitivity, the sample matrix, and the availability of instrumentation. The following table summarizes the key validation parameters for various published methods.
| Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery | Precision (%CV) | Internal Standard |
| GC-MS | Blood, Urine, Plasma | 0.34 - 500 µg/mL[1] | 0.798 µg/mL[1] | 0.34 µg/mL[1] | 85 - 95%[1] | 4.2 - 8.2%[1] | α-methylene-γ-butyrolactone[1] |
| GC-FID/GC-MS | Biofluids | Not Specified | Not Specified | Not Specified | >92% (conversion of GHB to GBL)[2] | Not Specified | α-methylene-γ-butyrolactone, GHB-d6, or GBL-d6[3] |
| LC-MS/MS | Whole Blood | 1.0 - 100 mg/kg[4] | ~1 mg/kg[4] | Not Specified | Not Specified | Not Specified | Hexadeutero GHB (GHB-d6)[4] |
| LC-MS/MS | Whole Blood | 0.5 - 250 mg/kg[5] | 1 mg/kg[5] | Not Specified | Not Specified | Not Specified | Not Specified |
| HPLC-UV | Aqueous Solution | 0.32 - 5.04 mg/mL[6] | Not Specified | Not Specified | Not Specified | < 3.0% RSD | Not Specified |
| Smartphone Colorimetric | Alcoholic Beverages | Not Specified | Not Specified | 73.9 mg/L[7] | 103%[7] | 0.70% (intraday), 1.5% (interday)[7] | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are protocols for two widely used techniques for GBL quantification.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for GBL in Biological Matrices
This method is based on a liquid-liquid extraction followed by GC-MS analysis without the need for derivatization.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the biological sample (blood, urine, or plasma), add the internal standard, α-methylene-γ-butyrolactone.
-
Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE) as the extraction solvent. Other solvents like dichloromethane and chloroform can also be used, but MTBE has been shown to provide the best recovery.[1]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (upper layer) to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent HP-6890 or similar.
-
Column: Agilent HP-5MS (26 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector Temperature: 280°C with a split ratio of 1:6.
-
Injection Volume: 5 µL.
-
Oven Temperature Program: Hold at 70°C for 2 minutes, then ramp to 100°C at 15°C/min, followed by a ramp to 330°C at 35°C/min, and hold for 3 minutes.
-
Mass Spectrometer: Hewlett-Packard 5973 or similar.
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions for GBL (m/z 42, 56, 86) and the internal standard.[8]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for GBL in Whole Blood
This method allows for the simultaneous determination of GBL and related compounds with a simple sample preparation procedure.[4][9]
-
Sample Preparation (Protein Precipitation):
-
To a volume of whole blood, add an internal standard (e.g., Hexadeutero GHB).[4]
-
Add acidic methanol to precipitate the proteins.
-
Vortex the sample vigorously.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: A system capable of reversed-phase chromatography.
-
Column: A C18 column is suitable for separating GBL from its precursors and other matrix components.[9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Tandem Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for GBL and the internal standard, ensuring high selectivity and sensitivity.[4]
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of biofluids for gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL) by headspace GC-FID and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. swgdrug.org [swgdrug.org]
- 7. Smartphone‐based colorimetric determination of gamma‐butyrolactone and gamma‐hydroxybutyrate in alcoholic beverage samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [restek.com]
A Comparative Guide to γ-Butyrolactone (GBL) and N-methyl-2-pyrrolidone (NMP) as Solvents for Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent is a critical decision that can significantly impact the success of a formulation or synthesis process. Among the aprotic solvents frequently employed, γ-Butyrolactone (GBL) and N-methyl-2-pyrrolidone (NMP) are often considered for their broad solvency power. This guide provides an objective comparison of GBL and NMP, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed solvent choices.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a solvent is paramount. The following table summarizes the key properties of GBL and NMP, highlighting their similarities and differences.
| Property | γ-Butyrolactone (GBL) | N-methyl-2-pyrrolidone (NMP) | Reference(s) |
| Molecular Formula | C₄H₆O₂ | C₅H₉NO | [1][2] |
| Molecular Weight ( g/mol ) | 86.09 | 99.13 | [1][2] |
| Appearance | Colorless, oily liquid | Colorless to slightly yellow liquid | [1][3] |
| Odor | Weak, characteristic | Faint, amine-like | [1][3] |
| Boiling Point (°C) | 204-205 | 202-204 | [1][4] |
| Melting Point (°C) | -43.5 | -24.4 | [1][4] |
| Density (g/mL at 25°C) | 1.12 | 1.028 | [1][4] |
| Viscosity (cP at 25°C) | 1.7 | 1.65 | [1][4] |
| Flash Point (°C) | 98 | 91 | [1][4] |
| log P (Octanol-Water) | -0.57 | -0.38 | [1][5] |
| Solubility in Water | Miscible | Miscible | [1][5] |
| Primary Applications | Precursor for NMP, solvent for polymers, electronics, cleaning agent | Solvent in pharmaceuticals, electronics, petrochemicals, polymer coatings | [1][5][6] |
Performance in Pharmaceutical Formulations: Solubility Enhancement
The ability of a solvent to dissolve active pharmaceutical ingredients (APIs), particularly those with poor aqueous solubility, is a primary concern in formulation development. NMP has been extensively studied for its solubilizing capabilities.
A notable study investigated the solubilization efficiency of NMP for 13 poorly soluble drugs and compared it with common solvents like ethanol and propylene glycol. The results demonstrated that NMP is a significantly more efficient solubilizer for all the drugs tested. For instance, a 20% v/v NMP solution in water led to solubility enhancements of up to 800-fold compared to the intrinsic aqueous solubility of the drugs.[6] The study proposed that NMP enhances solubility through a dual mechanism of acting as a cosolvent and a complexing agent.[6]
While direct comparative data for GBL's solubilizing power for a wide range of APIs is less prevalent in the literature, its structural similarity to NMP and its miscibility with a broad range of organic solvents and water suggest it also possesses significant solvating properties.
The following table presents data on the solubility enhancement of various drugs in 20% v/v NMP in water.
| Drug | Intrinsic Solubility (S₀, µg/mL) | Solubility in 20% NMP (S₂₀, µg/mL) | Solubility Enhancement (S₂₀/S₀) |
| Carbamazepine | 133 | 10600 | 79.7 |
| Danazol | 0.2 | 158 | 790 |
| Diazepam | 50 | 4100 | 82 |
| Estradiol | 3.9 | 1200 | 307.7 |
| Griseofulvin | 14.5 | 1800 | 124.1 |
| Hydrocortisone | 280 | 12300 | 43.9 |
| Indomethacin | 6.3 | 5100 | 809.5 |
| Nifedipine | 7.7 | 1300 | 168.8 |
| Phenytoin | 20 | 4500 | 225 |
| Piroxicam | 14 | 2900 | 207.1 |
| Progesterone | 7.9 | 1600 | 202.5 |
| Testosterone | 24 | 3800 | 158.3 |
| Theophylline | 8300 | 68000 | 8.2 |
Data extracted from Sanghvi et al., AAPS PharmSciTech, 2003.[6]
Experimental Protocols
Determination of API Solubility
A reliable method for determining the solubility of an API in a given solvent system is crucial for comparative studies. The following protocol is based on the shake-flask method, which is considered the gold standard for solubility determination.[2]
Objective: To determine and compare the equilibrium solubility of an API in GBL and NMP.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
γ-Butyrolactone (GBL), analytical grade
-
N-methyl-2-pyrrolidone (NMP), analytical grade
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the API to separate vials containing a known volume of GBL and NMP, respectively. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be determined in a preliminary experiment.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the shaker and allow the undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant from each vial, avoiding any solid particles.
-
Centrifuge the collected supernatant to ensure complete removal of any suspended solids.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the API in a suitable solvent (e.g., mobile phase) at known concentrations.
-
Dilute the supernatant samples with the same solvent to a concentration within the linear range of the standard curve.
-
Inject the standard solutions and the diluted samples into the HPLC system.
-
Determine the concentration of the API in the samples by comparing their peak areas to the standard curve.
-
-
Calculation:
-
Calculate the solubility of the API in GBL and NMP (e.g., in mg/mL) by taking into account the dilution factor.
-
Visualization of Key Concepts
To further elucidate the relationship and application of these solvents, the following diagrams are provided.
Safety and Environmental Considerations
A critical aspect of solvent selection involves evaluating the safety and environmental impact. Both GBL and NMP are biodegradable.[4] However, NMP has come under regulatory scrutiny due to its reproductive toxicity.[5] This has led to restrictions on its use in some regions and a drive to find safer alternatives.
GBL, while being a precursor to NMP, is also used as a recreational drug due to its conversion to gamma-hydroxybutyrate (GHB) in the body.[1] This potential for misuse can present handling and regulatory challenges.
Conclusion
Both γ-Butyrolactone and N-methyl-2-pyrrolidone are powerful aprotic solvents with broad applicability in the pharmaceutical industry.
-
NMP stands out for its well-documented and exceptional ability to solubilize a wide array of poorly soluble drugs. However, the significant concern regarding its reproductive toxicity necessitates careful risk assessment and handling, and may limit its use in final drug products.
-
GBL is a versatile solvent in its own right and serves as a key raw material for the synthesis of NMP. While less extensively characterized in the pharmaceutical literature as a primary solubilizer compared to NMP, its favorable physicochemical properties suggest it is a capable solvent.
The choice between GBL and NMP will ultimately depend on the specific application, the required solvency power, the stage of drug development, and a thorough evaluation of the associated safety and regulatory landscape. For early-stage research and synthesis, both may be viable options. For late-stage development and formulation of final dosage forms, the toxicity profile of NMP may favor the exploration of GBL or other alternative solvents. This guide provides a foundation for making such a critical decision, but further specific experimental validation is always recommended.
References
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. who.int [who.int]
- 4. researchgate.net [researchgate.net]
- 5. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Biological Effects of γ-Butyrolactone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of γ-butyrolactone (GBL) and its primary active metabolite, γ-hydroxybutyric acid (GHB). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction
γ-Butyrolactone (GBL) is a widely used industrial solvent that also serves as a prodrug for γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant[1][2]. Upon ingestion, GBL is rapidly hydrolyzed into GHB by lactonases in the blood[1][3]. This rapid conversion is the primary mechanism behind GBL's biological activity, making a comparative study of these two compounds essential for understanding their pharmacological and toxicological profiles. Both compounds have been investigated for therapeutic applications and are also substances of abuse[2][4]. This guide will delve into their comparative pharmacokinetics, receptor interactions, and signaling pathways.
Pharmacokinetics: A Tale of Two Compounds
The pharmacokinetic profiles of GBL and GHB are intrinsically linked. GBL's higher lipophilicity allows for faster absorption and bioavailability compared to GHB[1]. However, its biological effects are contingent on its conversion to GHB.
Table 1: Comparative Pharmacokinetic Parameters of GBL and GHB
| Parameter | γ-Butyrolactone (GBL) | γ-Hydroxybutyric Acid (GHB) | Species | Route of Administration | Reference |
| Tmax (Time to Peak Plasma Concentration) | Shorter (due to rapid conversion to GHB) | Dose-dependent, generally longer than GBL | Baboons | Intragastric | [5] |
| Cmax (Peak Plasma Concentration of GHB) | Higher (compared to equimolar GHB dose) | Lower (compared to equimolar GBL dose) | Baboons | Intragastric | [5] |
| t1/2 (Half-life of GHB) | Dependent on GHB elimination | Dose-dependent, approximately 30-50 minutes in humans | Humans | Oral | [6] |
| Bioavailability | Higher than GHB | Lower than GBL | General | Oral | [1] |
Receptor Interactions and Binding Affinity
The biological effects of GBL are predominantly mediated by GHB's interaction with two main receptor types in the central nervous system: the high-affinity GHB receptor and the low-affinity GABAB receptor[4]. Due to its nature as a prodrug, direct binding of GBL to these receptors has not been a primary focus of research. The available data centers on the activity of GHB.
Table 2: Receptor Binding and Functional Data for GHB
| Compound | Receptor | Binding Parameter | Value | Species | Reference |
| GHB | GABAB Receptor | pA2 (of antagonist CGP35348) | 3.97 (3.47–4.47) | Pigeons | [2] |
| Baclofen (GABAB agonist) | GABAB Receptor | pA2 (of antagonist CGP35348) | 4.46 (4.10–4.82) | Pigeons | [2] |
| GHB | GHB Receptor | Kd | Not explicitly found | - | - |
| NCS-382 (GHB Receptor Antagonist) | GHB Receptor | High Affinity Ligand | - | Rat | [7] |
Note: pA2 is a measure of the potency of an antagonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor, and in this context, it is used to compare the interaction of different agonists with the receptor.
Signaling Pathways
The signaling cascades initiated by GHB binding to its receptors are distinct and lead to different physiological outcomes.
GABAB Receptor Signaling
Activation of the G protein-coupled GABAB receptor by GHB leads to inhibitory neurotransmission. This is achieved through the modulation of downstream effectors, including the inhibition of adenylyl cyclase and the regulation of ion channels[8].
Figure 1: GABAB Receptor Signaling Pathway.
GHB Receptor Signaling
The GHB receptor is a high-affinity binding site for GHB, and its activation is generally associated with excitatory effects. The complete signaling cascade is still under investigation, but it is known to involve second messengers like cGMP and inositol phosphate, and can lead to the release of neurotransmitters such as glutamate and dopamine[9].
Figure 2: Postulated GHB Receptor Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay for GABAB Receptors
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to the GABAB receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the GABAB receptor.
-
Materials:
-
Rat brain cortex membranes (source of GABAB receptors).
-
[3H]-GABA or other suitable radioligand.
-
Test compound (e.g., GHB).
-
Baclofen (positive control).
-
Incubation buffer (e.g., Tris-HCl with Ca2+).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare rat brain cortex membranes by homogenization and centrifugation.
-
Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and the membrane preparation.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP35348) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific gamma-hydroxybutyrate-binding sites but loss of pharmacological effects of gamma-hydroxybutyrate in GABA(B)(1)-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
A Comparative Analysis of γ-Butyrolactone's Neurotoxic Effects Across In Vitro and In Vivo Models
For researchers, scientists, and drug development professionals, understanding the neurotoxic potential of γ-butyrolactone (GBL) is critical due to its widespread industrial use and its role as a precursor to the psychoactive substance γ-hydroxybutyrate (GHB).[1][2] This guide provides a comprehensive cross-validation of GBL's neurotoxic effects by comparing findings from various experimental models. The data presented herein summarizes key quantitative outcomes and details the underlying experimental protocols to facilitate objective comparison and inform future research.
GBL is rapidly converted to GHB in the body, and its neurotoxicity is largely attributed to the actions of GHB.[3][4] Chronic use of GBL/GHB is associated with neuropsychiatric and cognitive disorders, including anxiety, depression, confusion, and memory impairment.[5] Animal studies have corroborated these findings, demonstrating that GHB can cause oxidative stress and neuronal damage, leading to deficits in cognition and memory.[5]
In Vitro Models of GBL/GHB Neurotoxicity
In vitro studies are crucial for dissecting the molecular mechanisms of GBL/GHB-induced neurotoxicity at the cellular level. These models allow for controlled exposure to the substance and detailed analysis of cellular responses.
Table 1: Summary of In Vitro Neurotoxicity Data for GBL/GHB
| Model System | Compound | Concentration/Dose | Key Findings | Reference |
| Rat Cerebral Cortex Homogenates | GHB | Not specified | Increased chemiluminescence and thiobarbituric acid-reactive substances (TBA-RS); decreased total radical-trapping antioxidant potential (TRAP) and total antioxidant reactivity (TAR).[6] | [6] |
| SH-SY5Y Neuroblastoma Cells | GHB | Not specified | Protected against H₂O₂-induced apoptosis by decreasing TUNEL staining, activated caspase-3, and the Bax/Bcl-2 ratio.[7] | [7] |
| Primary Cerebellar Neurons | Glioblastoma-derived exosomes | ≥1 µg/mL | Dose-dependent decrease in neuronal cell viability.[8] | [8] |
| Fetal Mouse Neocortex Cultures | Glutamate | 50-100 µM (ED50) | Widespread neuronal degeneration.[9] | [9] |
-
Oxidative Stress Assays in Rat Cerebral Cortex Homogenates:
-
Model: Homogenates from the cerebral cortex of 15-day-old Wistar rats.[6]
-
Treatment: In vitro exposure to GHB.[6]
-
Assays:
-
Chemiluminescence: To measure overall oxidative activity.[6]
-
Thiobarbituric Acid-Reactive Substances (TBA-RS): To quantify lipid peroxidation.[6]
-
Total Radical-Trapping Antioxidant Potential (TRAP) and Total Antioxidant Reactivity (TAR): To assess non-enzymatic antioxidant defenses.[6]
-
Enzyme Activity Assays: To measure the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[6]
-
-
-
Apoptosis Assays in SH-SY5Y Cells:
In Vivo Models of GBL/GHB Neurotoxicity
In vivo models are essential for understanding the systemic effects of GBL/GHB and their impact on behavior and cognitive function. These studies provide valuable insights into the translational relevance of in vitro findings.
Table 2: Summary of In Vivo Neurotoxicity Data for GBL/GHB
| Model System | Compound | Dose | Key Findings | Reference |
| Young Rats | GHB | Not specified | Increased TBA-RS levels and decreased TRAP and TAR measurements in the cerebral cortex.[6] | [6] |
| Male Rats | GHB | 10 mg/kg (repeated admin.) | Neurological damage (impaired "grasping" reflex), altered spatial and working memories, and neuronal loss in the CA1 hippocampal region and prefrontal cortex.[10][11][12] | [10][11][12] |
| Male Rats | GHB | 100 mg/kg (repeated admin.) | Less pronounced neurotoxic effects compared to the 10 mg/kg dose.[10] | [10] |
| Young Rats | 1,4-Butanediol (GHB precursor) | 120 mg/kg (acute admin.) | Increased spontaneous chemiluminescence and TBA-RS levels, and decreased TAR measurement in the cerebral cortex.[13] | [13] |
| Baboons | GBL | 100 and 180 mg/kg | Increased duration to complete a fine-motor task.[4] | [4] |
-
Neurobehavioral and Histological Studies in Male Rats:
-
Oxidative Stress Assessment in Young Rats:
-
Model: 14-day-old Wistar rats.[13]
-
Treatment: Acute administration of 1,4-butanediol (20 or 120 mg/kg).[13]
-
Assays: Measurement of spontaneous chemiluminescence, TBA-RS, TAR, sulfhydryl and protein carbonyl contents, and antioxidant enzyme activities (SOD, CAT, GPx) in cerebral cortex homogenates.[13]
-
Signaling Pathways in GBL/GHB Neurotoxicity
The neurotoxic effects of GBL are mediated through its conversion to GHB, which interacts with multiple neurotransmitter systems. The primary mechanisms involve the GHB receptor and the GABA-B receptor.[1][3] Additionally, oxidative stress appears to be a significant contributor to GHB-induced neurotoxicity.[1]
Caption: A generalized workflow for assessing the neurotoxicity of GBL/GHB.
Caption: A simplified signaling pathway of GHB-induced neurotoxicity.
Discussion and Conclusion
The cross-validation of data from in vitro and in vivo models reveals a consistent pattern of GBL/GHB-induced neurotoxicity. A key mechanism appears to be the induction of oxidative stress, leading to lipid peroxidation and a reduction in antioxidant defenses.[6][13][14] This is further supported by findings of neuronal loss in brain regions critical for memory and cognition, such as the hippocampus and prefrontal cortex, which correlates with observed behavioral deficits.[10][11][12]
Interestingly, the neurotoxic effects of GHB in vivo appear to be dose-dependent, with lower repeated doses causing more significant neuronal damage than higher doses.[10] This suggests a complex pharmacological profile that warrants further investigation. The protective effects of a GHB receptor antagonist in preventing neurological damage and memory impairment highlight the specific role of this receptor in mediating GHB's neurotoxic effects.[10][11][12]
References
- 1. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are the differences between the effects of GHB and GBL? [release.org.uk]
- 4. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gamma-hydroxybutyric acid induces oxidative stress in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-hydroxybutyrate, acting through an anti-apoptotic mechanism, protects native and amyloid-precursor-protein-transfected neuroblastoma cells against oxidative stress-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Neurotoxic Effects of Glioblastoma-Derived Exosomes in Primary Cultures of Cerebellar Neurons via Oxidant Stress and Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Neurotoxic effects induced by gammahydroxybutyric acid (GHB) in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 1,4-butanediol administration on oxidative stress in rat brain: study of the neurotoxicity of gamma-hydroxybutyric acid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Challenging Polymerization of γ-Butyrolactone: A Performance Benchmark for Polymer Synthesis
For researchers, scientists, and drug development professionals, the synthesis of biodegradable and biocompatible polyesters is a cornerstone of innovation. While γ-butyrolactone (GBL) presents an attractive, bio-based monomer, its polymerization has long been considered a formidable challenge. This guide provides an objective comparison of GBL's performance in polymer synthesis against common alternatives, ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL), supported by experimental data and detailed protocols.
The primary obstacle in polymerizing GBL lies in its thermodynamics. As a five-membered lactone, GBL possesses low ring strain, leading to a positive enthalpy of polymerization under standard conditions, which makes its ring-opening polymerization (ROP) thermodynamically unfavorable.[1] In contrast, the six-membered δ-valerolactone and seven-membered ε-caprolactone have significantly higher ring strain, facilitating their polymerization.
Recent advancements, however, have paved the way for the successful polymerization of GBL, primarily through the use of highly active catalyst systems, low reaction temperatures, and high-pressure conditions.[2] These breakthroughs have enabled the synthesis of high molecular weight poly(γ-butyrolactone) (PGBL), a fully biodegradable and biocompatible polyester with promising properties.
Comparative Performance Data
To provide a clear benchmark, the following tables summarize the key thermodynamic, physical, and mechanical properties of GBL and its alternatives in polymer synthesis.
Table 1: Thermodynamic Properties of Lactone Polymerization
| Monomer | Ring Size | ΔH_p_ (kJ/mol) | ΔS_p_ (J/mol·K) | T_c_ (°C, bulk) |
| γ-Butyrolactone (GBL) | 5 | +5.1 | -29.9 | -136 to -126 |
| δ-Valerolactone (δ-VL) | 6 | -12.2 | -28.6 | 21 |
| ε-Caprolactone (ε-CL) | 7 | -28.8 | -53.9 | 261 |
Data sourced from multiple studies and reviews.[3][4][5] T_c_ (ceiling temperature) is the temperature at which the rate of polymerization and depolymerization are equal.
Table 2: Physical and Mechanical Properties of Polylactones
| Property | Poly(γ-butyrolactone) (PGBL) | Poly(δ-valerolactone) (PδVL) | Poly(ε-caprolactone) (PCL) |
| Glass Transition Temp. (T_g_) | -52 to -42 °C | ~ -60 °C | ~ -60 °C |
| Melting Temperature (T_m_) | 52-63 °C | ~ 55-60 °C | ~ 60 °C |
| Tensile Strength | ~50.1 MPa | ~11 MPa | 16-40 MPa |
| Elongation at Break | ~735% | 150-200% | >400% |
| Young's Modulus | Not widely reported | ~0.57 GPa | ~0.34-0.44 GPa |
Mechanical properties of PGBL are for high molecular weight samples.[6][7][8][9] Data for PδVL and PCL are representative values from various sources.
Experimental Protocols
The synthesis of these polyesters via ring-opening polymerization is highly dependent on the chosen catalyst and reaction conditions. Below are representative protocols for each monomer.
Protocol 1: Low-Temperature Ring-Opening Polymerization of γ-Butyrolactone (GBL)
This protocol is based on methods developed to overcome the thermodynamic barrier of GBL polymerization.
Materials:
-
γ-Butyrolactone (GBL), dried and distilled
-
Di-n-butylmagnesium (MgnBu₂) as catalyst
-
Anhydrous toluene as solvent
-
Methanol for precipitation
Procedure:
-
In a glovebox, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous toluene.
-
The flask is cooled to -40 °C in a cryostat.
-
A pre-cooled solution of GBL in toluene is added to the flask.
-
The polymerization is initiated by the dropwise addition of a pre-cooled solution of MgnBu₂ in heptane.
-
The reaction mixture is stirred at -40 °C for the desired time (e.g., 2-24 hours).
-
The polymerization is quenched by the addition of a small amount of acetic acid.
-
The polymer is precipitated by pouring the reaction mixture into cold methanol.
-
The precipitated poly(γ-butyrolactone) is collected by filtration, washed with methanol, and dried under vacuum.
Protocol 2: Ring-Opening Polymerization of δ-Valerolactone (δ-VL)
This protocol describes a typical bulk polymerization of δ-VL.
Materials:
-
δ-Valerolactone (δ-VL), dried and distilled
-
Tin(II) octoate (Sn(Oct)₂) as catalyst
-
Benzyl alcohol (BnOH) as initiator
Procedure:
-
A flame-dried Schlenk flask is charged with δ-VL and benzyl alcohol under an inert atmosphere (e.g., argon). The monomer-to-initiator ratio will determine the target molecular weight.
-
The flask is heated to 110-130 °C in an oil bath.
-
The required amount of Sn(Oct)₂ catalyst is injected into the flask to initiate polymerization. The monomer-to-catalyst ratio is typically high (e.g., 1000:1 to 5000:1).
-
The reaction is allowed to proceed with stirring for a predetermined time (e.g., 1-24 hours).
-
After cooling to room temperature, the viscous polymer is dissolved in a suitable solvent (e.g., chloroform).
-
The poly(δ-valerolactone) is purified by precipitation in a non-solvent like cold methanol, followed by filtration and drying under vacuum.
Protocol 3: Ring-Opening Polymerization of ε-Caprolactone (ε-CL)
This is a standard and robust protocol for the synthesis of PCL.
Materials:
-
ε-Caprolactone (ε-CL), dried and distilled
-
Tin(II) octoate (Sn(Oct)₂) as catalyst
-
Benzyl alcohol (BnOH) as initiator
Procedure:
-
Under an inert atmosphere, ε-caprolactone and benzyl alcohol are added to a flame-dried Schlenk flask.
-
The reaction vessel is heated to 110-130 °C.
-
A solution of Sn(Oct)₂ in anhydrous toluene is injected to start the polymerization.
-
The polymerization is continued with stirring for the desired duration (typically 1-24 hours).
-
Upon completion, the flask is cooled, and the resulting polymer is dissolved in a minimal amount of chloroform.
-
The poly(ε-caprolactone) is isolated by precipitation into a large excess of cold methanol, filtered, and dried under vacuum until a constant weight is achieved.
Visualizing the Synthesis
To better understand the processes involved, the following diagrams illustrate the polymerization pathways and a general experimental workflow.
References
- 1. A facile method to prepare high molecular weight bio-renewable poly(γ-butyrolactone) using a strong base/urea binary synergistic catalytic system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 3. Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Access to high-molecular-weight poly(γ-butyrolactone) by using simple commercial catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of γ-Butyrolactone Production Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Protocols
γ-Butyrolactone (GBL), a versatile solvent and a key intermediate in the synthesis of various chemicals, is produced through several distinct methodologies. This guide provides a comparative analysis of the most prominent chemical and biotechnological production routes, offering a comprehensive overview of their respective performance metrics, detailed experimental protocols, and underlying reaction pathways. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.
At a Glance: Performance Comparison of GBL Production Methods
The following table summarizes the key quantitative data for the primary GBL production methods, allowing for a direct comparison of their efficacy and operational parameters.
| Parameter | Dehydrogenation of 1,4-Butanediol | Hydrogenation of Maleic Anhydride/Succinic Acid | Biotechnological Production (via GHB) |
| Starting Material | 1,4-Butanediol (BDO) | Maleic Anhydride, Succinic Acid, or their esters | Glucose or other renewable feedstocks |
| Typical Catalyst | Copper-based (e.g., Cu/SiO₂, Cu-Cr, Cu-Zn-Al) | Copper-based (e.g., Cu-Zn-Al), Noble metals (e.g., Pd, Ru) | Genetically engineered microorganisms (e.g., Corynebacterium glutamicum) |
| Reaction Temperature | 180–300 °C[1] | 120–280 °C[2][3] | 30–37 °C (fermentation) |
| Pressure | Atmospheric to moderate pressure[1] | 0.5–5.0 MPa[2][4] | Atmospheric |
| Yield of GBL | >95%[1] | 84% to >99% selectivity[5][6] | High yield from precursor (0.970 mol/mol from GHB)[7] |
| Purity of GBL | High (>99.5% after purification)[8] | High (>99.5% after purification)[8] | High, dependent on downstream processing |
| Key Byproducts | Tetrahydrofuran (THF), n-butanol | Succinic anhydride, tetrahydrofuran (THF), n-butanol[3] | Succinate, other organic acids[7] |
| Process Type | Continuous gas or liquid phase | Continuous or batch, gas or liquid phase | Batch or fed-batch fermentation followed by chemical conversion |
| Key Advantages | High yield and selectivity, established industrial process | Utilizes readily available feedstocks | Utilizes renewable resources, milder reaction conditions |
| Key Disadvantages | Requires BDO as a starting material | Can require high pressures and temperatures, potential for various byproducts | Multi-step process (fermentation and chemical conversion), lower volumetric productivity |
In-Depth Experimental Protocols
Chemical Synthesis: Dehydrogenation of 1,4-Butanediol
This method is a widely used industrial process for GBL production.
Catalyst Preparation (Example: Copper-Manganese-Aluminum Oxide)
-
Dissolve 35.5g of Cu(NO₃)₂·3H₂O, 47.4g of 50% Mn(NO₃)₂ aqueous solution, and 4g of Al(NO₃)₃·9H₂O in 500ml of deionized water to create solution A.
-
Prepare a 23 wt% Na₂CO₃ solution (solution B).
-
Add solutions A and B simultaneously to a 1000ml beaker containing 200ml of deionized water under vigorous stirring, maintaining a pH of 9 ± 0.5.
-
After the addition is complete, age the precipitate for 1 hour.
-
Filter the precipitate and wash it with deionized water three times.
-
Dry the collected precipitate at 120°C for 12 hours.
-
Calcine the dried precipitate at 750°C for 3 hours to obtain the final catalyst.
Dehydrogenation Reaction
-
Pack a fixed-bed reactor with the prepared catalyst.
-
Reduce the catalyst in a stream of hydrogen gas.
-
Introduce a gaseous feed of 1,4-butanediol into the reactor.
-
Maintain the reaction temperature between 170-300°C and the pressure between 0.1-1 MPa in a hydrogen atmosphere.
-
The product stream, primarily containing GBL and hydrogen, is cooled to condense the liquid products.
-
The GBL is then purified, typically by distillation.
Chemical Synthesis: Hydrogenation of Maleic Anhydride
This process involves the catalytic hydrogenation of maleic anhydride, often in a multi-step reaction.
Experimental Procedure (Liquid Phase Hydrogenation)
-
Charge a high-pressure autoclave reactor (e.g., 100 mL) with 0.1 g of a suitable catalyst (e.g., 10 wt% Ni/CeO₂₋δ), 4.9 g of maleic anhydride, and 40 mL of a solvent such as tetrahydrofuran (THF).[4]
-
Purge the reactor five times with nitrogen to remove air.
-
Pressurize the reactor with hydrogen to 4.0 MPa.[4]
-
Heat the reactor to the desired reaction temperature (e.g., 210 °C) and increase the hydrogen pressure to 5.0 MPa.[4]
-
Maintain the reaction under stirring for a specified duration (e.g., 1-4 hours).[4]
-
After the reaction, cool the reactor to room temperature and carefully depressurize it.
-
The liquid product mixture is then analyzed (e.g., by gas chromatography) to determine the conversion of maleic anhydride and the selectivity to GBL and other products like succinic anhydride.
Biotechnological Production via Engineered Corynebacterium glutamicum
This method utilizes metabolically engineered microorganisms to produce γ-hydroxybutyrate (GHB), which is then chemically converted to GBL.[7]
Fermentation Protocol
-
Prepare a seed culture of the engineered Corynebacterium glutamicum strain in a suitable medium (e.g., Luria-Bertani broth) with appropriate antibiotics.
-
Inoculate a bioreactor containing a defined fermentation medium with the seed culture. The medium typically contains glucose as a carbon source, along with essential salts, vitamins, and trace elements.
-
Maintain the fermentation at a controlled temperature (e.g., 32°C) and pH (e.g., 7.0, controlled by the addition of NH₄OH).
-
Supply the culture with a controlled flow of air and agitation to ensure sufficient oxygen supply.
-
Monitor the glucose concentration and cell growth throughout the fermentation. A fed-batch strategy may be employed, where a concentrated glucose solution is added to maintain the carbon source.
-
After a set period (e.g., 48-72 hours), harvest the fermentation broth.
Conversion of GHB to GBL
-
Centrifuge the fermentation broth to remove the bacterial cells.
-
Acidify the resulting supernatant to a pH of approximately 1.0 using an acid such as H₂SO₄.
-
Heat the acidified broth to a specific temperature (e.g., 80°C) for a defined period (e.g., 4 hours) to facilitate the lactonization of GHB to GBL.[7]
-
The GBL can then be purified from the mixture using techniques like liquid-liquid extraction and distillation.
Visualizing the Pathways and Processes
To provide a clearer understanding of the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
References
- 1. Production of γ-butyrolactone from biomass-derived 1,4-butanediol over novel copper-silica nanocomposite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succi ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04221K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Engineering of Corynebacterium glutamicum for the Production of the Four-Carbon Platform Chemicals γ-Hydroxybutyrate and γ-Butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Validating γ-Butyrolactone: A Comparative Guide for Precursor Selection in Fine Chemical Synthesis
γ-Butyrolactone (GBL), a five-membered lactone, stands as a pivotal and versatile precursor in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its utility stems from its reactivity as a stable, high-boiling point solvent and an intermediate for producing commercially significant compounds like 1,4-butanediol (BDO) and various pyrrolidones.[3][4] This guide provides an objective comparison of GBL's performance against alternative precursors, supported by experimental data, detailed protocols, and reaction pathway visualizations to aid researchers, scientists, and drug development professionals in their synthetic strategy.
Key Transformation: Hydrogenation of GBL to 1,4-Butanediol (BDO)
The catalytic hydrogenation of GBL to 1,4-butanediol is a cornerstone reaction, as BDO is a high-demand chemical used in the production of degradable plastics like polybutylene succinate (PBS).[5] The efficiency of this conversion is highly dependent on the catalytic system employed. GBL is often considered a superior feedstock compared to precursors like succinic acid for BDO synthesis due to higher selectivity and the use of less expensive catalysts.[5]
Comparative Performance of Catalytic Systems for GBL Hydrogenation
| Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | GBL Conversion (%) | BDO Yield/Selectivity (%) | Reference |
| 5% Cu-SiO₂-AE | 200 | 4 | 71 | 95 (Selectivity) | [5] |
| Cu₀.₁Co₀.₉/TiO₂ | 100-180 | 3.4 | >95 | 95 (Yield) | [6] |
| Cu₄Co₆/SiO₂ | 200 | 4 | High | High BDO Selectivity | [7] |
Note: Conversion and selectivity can be influenced by reaction time and other parameters.
This protocol is adapted from the liquid-phase hydrogenation of GBL in a batch reactor.[5]
1. Materials:
-
γ-Butyrolactone (GBL)
-
1,4-Dioxane (Solvent)
-
5% Cu-SiO₂-AE catalyst (prepared via ammonia evaporation method)
-
High-pressure batch reactor (e.g., 100 mL capacity)
-
Hydrogen gas (H₂)
2. Procedure:
-
A solution is prepared with 5% GBL in 1,4-dioxane.
-
The catalyst (0.1 g) and the GBL solution (19 g) are placed into the 100 mL batch reactor.[5]
-
The reactor is sealed and the air is expelled by purging with H₂.
-
The reactor is pressurized with H₂ to 4 MPa and stirred at 800 rpm.[5]
-
The reactor is heated to the target reaction temperature of 200°C and maintained for the desired reaction time (e.g., 2-8 hours).[5]
-
After the reaction, the reactor is cooled, and the products are collected for analysis (e.g., via Gas Chromatography) to determine GBL conversion and BDO selectivity.
The hydrogenation of GBL to BDO proceeds through key intermediates. The primary pathway involves the formation of 2-hydroxytetrahydrofuran, which tautomerizes to 4-hydroxybutanal before its final reduction to BDO.[6] A common side reaction is the dehydration of BDO to form tetrahydrofuran (THF).[5]
Synthesis of Pyrrolidones from GBL
GBL is a primary precursor for producing essential solvents and monomers like N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone.[3] These reactions involve amination of the lactone ring.
-
N-methyl-2-pyrrolidone (NMP): Synthesized by reacting GBL with methylamine.[3]
-
2-Pyrrolidone: Synthesized by reacting GBL with ammonia.[3]
The synthesis is typically a one-pot reaction where GBL is treated with the corresponding amine at elevated temperature and pressure.
GBL in Pharmaceutical and Bioactive Molecule Synthesis
The γ-butyrolactone scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and FDA-approved drugs.[1][8] Its presence in molecules like the diuretics Spironolactone and Eplerenone, as well as various antibiotics and neuroprotective agents, validates its importance for drug development professionals.[1]
GBL serves as a fundamental building block, which can be chemically modified to produce a diverse range of biologically active compounds.
Comparative Overview: GBL vs. Alternative Precursors
GBL can be produced from both petrochemical sources (e.g., dehydrogenation of 1,4-butanediol or hydrogenation of maleic anhydride) and renewable biomass (e.g., via furfural).[3][9][10] This dual-origin provides flexibility in sourcing. When used as an intermediate itself, GBL presents distinct advantages over other molecules.
Comparison of Precursors for Fine Chemical Synthesis
| Precursor | Target Product(s) | Key Advantages | Key Disadvantages | Feedstock Origin |
| γ-Butyrolactone (GBL) | BDO, THF, Pyrrolidones | High selectivity in hydrogenation to BDO; Versatile reactivity; Can be bio-derived.[5][9] | Can be more expensive than raw precursors like maleic anhydride. | Petrochemical or Biomass[3][9] |
| Maleic Anhydride | GBL, BDO, THF | Lower cost feedstock; Integrated processes are well-established.[10] | Hydrogenation can be less selective, producing a mixture of products; Fossil-fuel dependent.[10] | Petrochemical |
| Succinic Acid | BDO, THF | Can be produced via fermentation (bio-based). | Lower selectivity to BDO compared to GBL; Often requires more severe reaction conditions or complex catalysts.[5][11] | Petrochemical or Biomass |
| Furfural | GBL, 2(5H)-Furanone | Directly from biomass (e.g., corn cobs, sugarcane bagasse); "Green" precursor.[2][12] | Multi-step process to GBL; Oxidation and hydrogenation steps required.[2][12] | Biomass |
References
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105254599A - Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material - Google Patents [patents.google.com]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. Cas 96-48-0,gamma-Butyrolactone | lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly selective catalytic conversion of furfural to γ-butyrolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Efficacy Analysis of γ-Butyrolactone-Derived Pharmaceuticals
The γ-butyrolactone scaffold is a privileged structural motif in medicinal chemistry, lending itself to a diverse array of pharmacological activities. This guide provides a comparative overview of the efficacy of two distinct classes of pharmaceuticals derived from this core structure: topoisomerase inhibitors used in oncology and α-methylene-γ-butyrolactone derivatives with anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds based on available experimental data.
Anticancer Agents: Topoisomerase Inhibitors
A prominent class of γ-butyrolactone-containing anticancer agents includes the epipodophyllotoxins, such as etoposide and teniposide, and the camptothecin derivatives, topotecan and irinotecan. These drugs exert their cytotoxic effects by inhibiting topoisomerases, enzymes crucial for resolving DNA topological problems during replication and transcription.
Etoposide vs. Teniposide
Etoposide and teniposide are semi-synthetic derivatives of podophyllotoxin that function as topoisomerase II inhibitors.[1] They stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and subsequent cell death.[1][2] While both are used in the treatment of various cancers, a randomized clinical trial in previously untreated patients with small-cell lung cancer (SCLC) provides a direct comparison of their efficacy.
Table 1: Clinical Efficacy of Etoposide vs. Teniposide in Small-Cell Lung Cancer [3]
| Parameter | Etoposide (VP-16) | Teniposide (VM-26) |
| Number of Assessable Patients | 46 | 48 |
| Overall Response Rate (CR + PR) | 65% | 71% |
| Complete Response (CR) | 24% | 23% |
| Median Survival | 8.5 months | 11.3 months (p=0.58) |
CR: Complete Response; PR: Partial Response
In vitro studies on SCLC cell lines have indicated that teniposide is approximately 8-10 times more potent than etoposide at equimolar concentrations.[4] This difference in potency is also reflected in their clinical pharmacology, where teniposide exhibits higher protein binding and greater cellular uptake.[1]
Camptothecin Derivatives: Topotecan vs. Irinotecan
Table 2: Efficacy of Topotecan and Irinotecan in Combination with Cyclophosphamide in Resistant Neuroblastoma [7]
| Parameter | Cyclophosphamide + Topotecan | Cyclophosphamide + Irinotecan |
| Number of Assessable Patients | 26 | 24 |
| Major Response Rate | 15% | 17% |
| Bone Marrow Disease Resolution | 28% | 27% |
The modest anti-tumor activity in this refractory setting was comparable between the two regimens.[7]
Anti-inflammatory Agents: α-Methylene-γ-Butyrolactone Derivatives
The α-methylene-γ-butyrolactone moiety is a key pharmacophore in many natural products with anti-inflammatory properties, such as the sesquiterpene lactone parthenolide.[8][9] These compounds often exert their effects through the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.
Parthenolide and its Analogs
Parthenolide has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of the canonical NF-κB pathway.[10][11] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[10] The anti-inflammatory and potential anti-arthritic effects of α-methylene-γ-butyrolactone have been demonstrated in vitro and in vivo.[8]
Table 3: In Vitro Anti-inflammatory and Cytotoxic Activity of α-Methylene-γ-Butyrolactone Derivatives
| Compound | Anti-inflammatory Activity (EC50 against LPS-induced NO in RAW264.7 cells) | Cytotoxicity (IC50 in HEK-Blue™ Null 1 cells for NF-κB inhibition) |
| α-Methylene-γ-butyrolactone | ~5 µM[8] | Not directly available |
| Parthenolide | Not directly available | ~15-70 µM (dose-dependent inhibition)[11] |
| Spirocyclic α-methylene-γ-butyrolactone dimer (SpiD3) | Not directly available | Low nanomolar potency[12] |
Experimental Protocols
Randomized Trial of Etoposide vs. Teniposide in SCLC[3]
-
Patient Population: Previously untreated patients with small-cell lung cancer.
-
Treatment Regimen:
-
Initial dose: 70 mg/m² of either etoposide or teniposide intravenously daily for 5 days, repeated every 3 weeks.
-
Dose escalation: After 25 patients, doses were increased to 90 mg/m² for etoposide and 80 mg/m² for teniposide due to differences in toxicity.
-
-
Response Evaluation: Tumor response was assessed based on standard criteria for solid tumors. Survival was calculated from the start of treatment.
In Vitro Inhibition of NF-κB by Parthenolide[10]
-
Cell Lines: A549 (human lung carcinoma), 16HBE14o- (human bronchial epithelial), and S9 (CFTR-corrected bronchial epithelial) cells.
-
Stimulation: Cells were pre-treated with parthenolide for 1 hour and then stimulated with IL-1β and/or TNF-α.
-
NF-κB Activation Assay: Nuclear extracts were prepared and subjected to Electrophoretic Mobility Shift Assay (EMSA) using a ³²P-labeled oligonucleotide probe containing the NF-κB consensus sequence.
-
IκBα Degradation Assay: Cytosolic extracts were analyzed by Western blotting using an antibody specific for IκBα.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of Etoposide and Teniposide.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teniposide and etoposide in previously untreated small-cell lung cancer: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current perspectives on camptothecins in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 12. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment of γ-Butyrolactone Versus Other Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of γ-butyrolactone (GBL) against a range of commonly used laboratory and industrial solvents. The following sections present quantitative data, detailed experimental methodologies, and visual diagrams to support an informed selection of solvents with a lower environmental footprint.
Comparative Environmental Data
The selection of a solvent should not only be guided by its chemical properties and efficacy but also by its environmental and health impact. The following table summarizes key environmental indicators for γ-butyrolactone and several other common solvents.
| Solvent | Biodegradability (% in 28 days) | Aquatic Toxicity (Daphnia magna EC50, 48h, mg/L) | Global Warming Potential (GWP, 100-year) | Volatile Organic Compound (VOC) Status |
| γ-Butyrolactone (GBL) | Readily biodegradable (>60%) | > 500 | Data not readily available | Yes |
| Acetone | Readily biodegradable | > 1000 | ~0 | Exempt in the U.S. |
| Ethanol | Readily biodegradable | 98.85[1] | ~0 (biogenic) | Yes |
| Isopropanol | Readily biodegradable | > 100 | Low | Yes |
| Ethyl Acetate | Readily biodegradable | 13[2] | Low | Yes |
| Toluene | Not readily biodegradable | 50.3[3] | ~2 | Yes |
| Dichloromethane | Readily biodegradable[4] | > 40[5] | 9[6][7] | Yes |
Experimental Protocols
A brief overview of the standardized methods used to determine the environmental impact parameters presented in the table above is provided below.
Biodegradability: OECD Test Guideline 301
The OECD Guideline 301 is a series of methods for determining the "ready biodegradability" of chemical substances in an aerobic aqueous medium.[8][9] These tests assess the extent to which a substance is broken down by microorganisms over a 28-day period. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a "10-day window" during this period.[10] Common methods within this guideline include:
-
OECD 301B (CO2 Evolution Test): Measures the carbon dioxide produced by microorganisms as they metabolize the test substance.[11]
-
OECD 301D (Closed Bottle Test): Determines the amount of oxygen consumed by microorganisms in a sealed bottle containing the test substance.[11]
-
OECD 301F (Manometric Respirometry Test): Measures oxygen consumption in a respirometer.[11][12]
For a substance to be classified as readily biodegradable, it must typically achieve ≥60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2) within the 28-day test period and satisfy the 10-day window criterion.[10]
Aquatic Toxicity: OECD Test Guideline 202
The OECD Guideline 202, "Daphnia sp. Acute Immobilisation Test," is a standard method to assess the acute toxicity of substances to aquatic invertebrates.[13] The test organism is typically Daphnia magna, a small freshwater crustacean.
The procedure involves exposing young daphnids (less than 24 hours old) to a range of concentrations of the test substance for 48 hours.[12] The endpoint measured is immobilization, defined as the inability of the daphnids to swim within 15 seconds after gentle agitation of the test vessel.[7] The results are used to calculate the EC50, which is the concentration of the substance that causes immobilization in 50% of the test organisms within the 48-hour period.[7]
Volatile Organic Compound (VOC) Content: EPA Method 24
EPA Method 24, "Determination of Volatile Matter Content, Water Content, Density, Volume Solids, and Weight Solids of Surface Coatings," is a standard procedure for determining the amount of volatile organic compounds in a sample.[14][15][16]
The method involves two main parts. The first part determines the total volatile content by measuring the weight loss of a sample after it has been heated in an oven.[15] The second part involves determining the water content of the sample, typically using Karl Fischer titration. The VOC content is then calculated by subtracting the water content from the total volatile content.[17] For some applications, gas chromatography/mass spectrometry (GC/MS) may be used to identify specific VOCs present in the sample.[16]
Visualizing Environmental Impact Assessment and Solvent Lifecycle
To better understand the processes involved in assessing and contextualizing the environmental impact of solvents, the following diagrams have been generated.
Caption: Workflow for Comparative Environmental Impact Assessment of Solvents.
Caption: Simplified Lifecycle of a Chemical Solvent.
Caption: Simplified Signaling Pathway of Solvent-Induced Cellular Toxicity.
References
- 1. Sensitivity of aquatic organisms to ethanol and its potential use as bioindicators [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methylene chloride - Chlorinated Solvents [chlorinated-solvents.eu]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. ou.edu [ou.edu]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 12. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 13. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. trl.com [trl.com]
- 16. atslab.com [atslab.com]
- 17. epa.gov [epa.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for γ-Butyrolactone (GBL)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling γ-Butyrolactone (GBL), a common solvent and reagent. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Gamma-Butyrolactone is classified as a substance that can cause serious eye damage, is harmful if swallowed, and may cause drowsiness or dizziness.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The required level of protection varies depending on the operational scenario.
Table 1: Personal Protective Equipment (PPE) for Handling γ-Butyrolactone
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling & Dispensing | Chemical splash goggles.[3] | Appropriate protective gloves and a lab coat.[3] | Use in a well-ventilated area or under a chemical fume hood.[3] |
| Spill Cleanup | Chemical splash goggles and a face shield.[3] | Chemical-resistant gloves, boots, and an apron or coveralls.[3] | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[3] |
| Emergency (e.g., large spill, fire) | Chemical splash goggles and a face shield.[3] | Full chemical-resistant suit.[3] | Self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the chemical's stability.
Handling:
-
Always handle GBL in a well-ventilated area or under a chemical fume hood.[3][4]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where GBL is handled or stored.[1][2]
-
Keep the container tightly closed when not in use.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[4][5] The ideal storage temperature is between 15-25°C.[4]
-
Keep containers tightly closed to prevent leakage and exposure to moisture, as GBL is hygroscopic.[5][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][7]
Disposal Plan
The disposal of γ-Butyrolactone and its containers must be treated as hazardous waste and managed according to all applicable local, regional, and national environmental regulations.[1][4]
-
Do not dispose of GBL down the drain or into the environment.[1][5]
-
Collect waste GBL in suitable, labeled, and closed containers for disposal.[5]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[5] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6][7]
-
Handle uncleaned containers as you would the product itself.
Experimental Workflow for Handling γ-Butyrolactone
The following diagram outlines the standard operating procedure for the safe handling of GBL from initial preparation to final disposal.
Caption: Workflow for handling γ-Butyrolactone.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. benchchem.com [benchchem.com]
- 4. Precautions and advantages of γ-butyrolactone (GBL) products in use - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lookchem.com [lookchem.com]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
